molecular formula C9H21N3 B1352378 N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 864244-66-6

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B1352378
CAS No.: 864244-66-6
M. Wt: 171.28 g/mol
InChI Key: HUGARFACUNSTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS 864244-66-6) is a chemical compound with the molecular formula C 9 H 21 N 3 and a molecular weight of 171.28 g/mol . It is offered for research and development purposes. Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery . These structures are frequently explored as key scaffolds in the development of novel therapeutic agents due to their ability to modulate biological targets. For instance, substituted piperazines are extensively investigated in the search for new central nervous system (CNS) active compounds and receptor antagonists . The specific research applications for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine are subject to ongoing investigation by the scientific community. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information, which should be stored sealed in a dry, cool, dark place .

Properties

IUPAC Name

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-10-4-3-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGARFACUNSTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428455
Record name N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864244-66-6
Record name N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[3-(4-methylpiperazin-1-yl)propyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(3-Aminopropyl)-4-methylpiperazine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Aminopropyl)-4-methylpiperazine: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

Abstract

1-(3-Aminopropyl)-4-methylpiperazine is a versatile bifunctional building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive primary amine, a tertiary amine embedded within a piperazine ring, and a flexible three-carbon linker, makes it an invaluable tool for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in drug discovery and development. Detailed protocols and safety information are included to support researchers in its practical application.

Introduction and Molecular Overview

1-(3-Aminopropyl)-4-methylpiperazine, also known as 3-(4-methylpiperazin-1-yl)propan-1-amine, belongs to the class of N-alkylated piperazine derivatives. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and the ability to engage in multiple receptor interactions. This compound capitalizes on that foundation by introducing a reactive handle—a primary aminopropyl group—which allows for its covalent attachment to a wide array of substrates.

The key to its utility lies in the differential basicity and nucleophilicity of its two nitrogen centers. The terminal primary amine (pKa ~10.4) is a potent nucleophile, ideal for forming stable amide, sulfonamide, or urea linkages.[1] The piperazine tertiary amine remains a basic center that can be used to modulate solubility or serve as a hydrogen bond acceptor, making this molecule a strategic choice for researchers aiming to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

Caption: Structure of 1-(3-Aminopropyl)-4-methylpiperazine with key functional groups highlighted.

Physicochemical and Spectroscopic Properties

A precise understanding of the compound's physical and chemical properties is essential for its effective use in experimental design, including reaction setup, purification, and formulation.

Physical and Chemical Data

The key properties are summarized in the table below for quick reference. The compound is a colorless to pale yellow liquid at room temperature and is noted to be air-sensitive.[1][2]

PropertyValueSource(s)
IUPAC Name 3-(4-methylpiperazin-1-yl)propan-1-amine[3][4]
CAS Number 4572-03-6[3]
Molecular Formula C₈H₁₉N₃[3][5]
Molecular Weight 157.26 g/mol [3][5]
Appearance Clear colorless to pale yellow liquid[1][2]
Boiling Point 113-114 °C @ 13 mmHg[2][6]
Density 0.924 g/cm³[1][2]
Refractive Index 1.4800-1.4840 @ 20 °C[1]
pKa (Predicted) 10.39 ± 0.10[1][2]
Purity (Typical) >97.5% (GC)
Spectroscopic Characterization

While commercial suppliers can provide lot-specific spectra, a foundational understanding of its expected NMR signature is crucial for structural verification.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to be complex but interpretable. The N-methyl group would appear as a sharp singlet around 2.2-2.3 ppm. The eight piperazine protons would resonate as a complex multiplet system between 2.3 and 2.6 ppm. The protons of the propyl chain would be distinct: the CH₂ group adjacent to the primary amine (-CH₂NH₂) would be a triplet around 2.7-2.8 ppm, the CH₂ group adjacent to the piperazine ring (N-CH₂-) would be a triplet around 2.4-2.5 ppm, and the central CH₂ group would be a quintet or multiplet integrating to two protons around 1.6-1.7 ppm. The primary amine protons (-NH₂) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each carbon environment in the molecule.

Synthesis and Reactivity

Representative Synthesis

While multiple synthetic routes exist, a common and industrially scalable method for preparing 1-(3-aminopropyl)-4-methylpiperazine involves a two-step process starting from N-methylpiperazine.

  • Cyanoethylation: N-methylpiperazine undergoes a Michael addition with acrylonitrile. The secondary amine of the piperazine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This reaction is typically performed at moderate temperatures and yields 3-(4-methylpiperazin-1-yl)propanenitrile.

  • Reduction: The resulting nitrile is then reduced to the primary amine. This transformation is commonly achieved via catalytic hydrogenation using catalysts like Raney Nickel (Ra-Ni) or through chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

This pathway is efficient and utilizes readily available starting materials, making it a cost-effective choice for both laboratory and large-scale production.

synthesis_workflow start N-Methylpiperazine + Acrylonitrile step1 Step 1: Michael Addition (Cyanoethylation) start->step1 intermediate 3-(4-methylpiperazin-1-yl)propanenitrile step1->intermediate step2 Step 2: Reduction (e.g., Raney Ni, H₂ or LiAlH₄) intermediate->step2 product 1-(3-Aminopropyl)-4-methylpiperazine step2->product

Caption: A common two-step synthesis pathway for 1-(3-Aminopropyl)-4-methylpiperazine.

Chemical Reactivity

The primary utility of this compound stems from the chemoselective reactivity of its terminal primary amine. This amine readily participates in a variety of nucleophilic reactions while the tertiary piperazine nitrogen remains unreactive under most conditions.

  • Amide Bond Formation: This is the most common application. The primary amine reacts with carboxylic acids (activated by coupling agents), acyl chlorides, or esters to form robust amide bonds.[2][9] This reaction is fundamental to linking the piperazine moiety to a molecule of interest.

  • Reductive Amination: It can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields stable sulfonamides.

  • Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates provide access to urea and thiourea derivatives, respectively.

The tertiary amine of the piperazine ring primarily acts as a base and can be protonated to form salts, which is often leveraged to improve the aqueous solubility of the final compound.

Applications in Research and Drug Development

The structural features of 1-(3-aminopropyl)-4-methylpiperazine make it a highly valuable building block in medicinal chemistry.

Role as a Linker and Scaffold

The propylpiperazine unit is a common linker in drug design, connecting a pharmacophore to another functional group or molecular scaffold. Its flexibility and hydrophilic nature can improve pharmacokinetic properties. Many centrally active agents, such as antipsychotics (e.g., derivatives of perphenazine) and antidepressants, utilize a similar N-propylpiperazine linker to bridge a core heterocyclic system with another aromatic group.[1][2] This structural motif is well-established for its ability to interact with aminergic G-protein coupled receptors (GPCRs).

Use in Fragment-Based Drug Discovery (FBDD)

The molecule itself can be considered a valuable fragment for FBDD screening campaigns. The methylpiperazine group is a well-known "solubility tag" and basic center, while the aminopropyl tail provides a vector for elaboration, allowing chemists to "grow" the fragment into a more potent lead compound once a binding interaction is identified.

Specific Synthetic Applications

It is widely cited as a precursor in organic synthesis. For instance, it is used to prepare furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride.[1][5][6] This highlights its role as a nucleophilic amine in straightforward acylation reactions. More advanced applications include its incorporation into the structure of novel nanoparticles designed for the pulmonary delivery of mRNA, demonstrating its utility in the cutting-edge field of genetic medicine.

Experimental Protocol: General Amide Coupling

This section provides a trusted, self-validating protocol for the coupling of 1-(3-aminopropyl)-4-methylpiperazine with a generic carboxylic acid using a modern peptide coupling agent.

Objective: To synthesize an amide by coupling a carboxylic acid (R-COOH) with 1-(3-aminopropyl)-4-methylpiperazine.

Reagents & Equipment:

  • Carboxylic acid (1.0 eq)

  • 1-(3-Aminopropyl)-4-methylpiperazine (1.1 eq)

  • Coupling Agent (e.g., HATU, T3P) (1.2 eq)[10][11]

  • Organic Base (e.g., DIPEA, Et₃N) (3.0 eq)[12]

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • TLC plates or LC-MS for reaction monitoring

Step-by-Step Methodology:
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.2 eq) in the anhydrous solvent. Stir for 10-15 minutes at room temperature. This pre-activation step forms the active ester intermediate.

  • Addition of Base: Add the organic base (3.0 eq) to the mixture.

  • Addition of Amine: Add a solution of 1-(3-aminopropyl)-4-methylpiperazine (1.1 eq) in the anhydrous solvent dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The causality for using a slight excess of the amine is to ensure the complete consumption of the more valuable activated carboxylic acid.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the disappearance of the carboxylic acid starting material.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Workup & Purification prep1 Dissolve R-COOH & Coupling Agent in Solvent prep2 Add Organic Base prep1->prep2 react1 Add Amine Solution (0 °C -> RT) prep2->react1 react2 Stir 2-12h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Aqueous Quench react3->workup1 workup2 Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purification (Chromatography) workup3->purify

Sources

An In-Depth Technical Guide to N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, a versatile diamine building block pivotal in the synthesis of contemporary pharmaceutical agents. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's physicochemical characteristics, synthesis, analytical characterization, and its strategic application in the design of novel therapeutics, with a particular focus on the broader pharmacological significance of the N-methylpiperazine moiety.

Core Molecular Profile

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, also known by its synonym 1-(3-Aminopropyl)-4-methylpiperazine, is a bifunctional organic molecule featuring a primary amine and a tertiary amine-containing N-methylpiperazine ring, connected by a propyl linker.[1][2] This unique structural arrangement imparts specific physicochemical properties that are highly desirable in medicinal chemistry, such as aqueous solubility and the ability to serve as a versatile scaffold for constructing more complex molecular architectures.

Physicochemical and Structural Data

A summary of the key identifiers and properties of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₈H₁₉N₃[3][4][5]
Molecular Weight 157.26 g/mol [3][4][5]
CAS Number 4572-03-6[4][5][6]
IUPAC Name 3-(4-methylpiperazin-1-yl)propan-1-amine[4][5]
Appearance Clear colorless to pale yellow liquid[4]
Boiling Point 138 °C
Density 0.903 g/mL at 25 °C
Refractive Index 1.4800-1.4840 at 20 °C[4]

Synthesis and Chemical Reactivity

The synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine can be approached through several strategic routes, leveraging the reactivity of the parent N-methylpiperazine. A common and logical pathway involves a two-step process: the cyanoethylation of N-methylpiperazine followed by the reduction of the nitrile to a primary amine.

Proposed Synthetic Pathway

A plausible and industrially scalable synthesis is outlined below. This pathway is based on well-established organic chemistry principles for the formation of aminopropyl chains on secondary amines.

Step 1: Cyanoethylation of N-methylpiperazine

N-methylpiperazine is reacted with acrylonitrile in a Michael addition reaction. This reaction is typically carried out in the presence of a protic solvent like water or an alcohol and may be catalyzed by the basicity of the piperazine itself or with the addition of a mild base.

Step 2: Reduction of the Nitrile

The resulting 3-(4-methylpiperazin-1-yl)propanenitrile is then reduced to the target primary amine. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. Catalysts such as Raney nickel or palladium on carbon are effective under a hydrogen atmosphere.

Synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine N_methylpiperazine N-methylpiperazine Intermediate 3-(4-methylpiperazin-1-yl)propanenitrile N_methylpiperazine->Intermediate Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Final_product N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Intermediate->Final_product Nitrile Reduction Reducing_agent H₂ / Catalyst (e.g., Raney Ni, Pd/C) Reducing_agent->Final_product

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Derivatization

The presence of two distinct amine functionalities, a primary and a tertiary, allows for selective chemical modifications. The primary amine is a nucleophilic site for reactions such as acylation, alkylation, and reductive amination, enabling the attachment of various functional groups or larger molecular fragments. This reactivity is exemplified by its use as a precursor in the synthesis of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide through reaction with an acyl chloride.[3][7]

Analytical Characterization

The structural confirmation and purity assessment of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine are typically performed using a combination of chromatographic and spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. While specific data from open sources is limited, spectral data is commercially available.[5]

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine and the C-N stretches of the piperazine ring.

  • Gas Chromatography (GC): GC is a suitable method for assessing the purity of this relatively volatile compound.[4]

Applications in Drug Discovery and Development

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[8] Its derivatives are known to possess a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of central nervous system targets like monoamine pathways.[7][9]

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine serves as a key intermediate in the synthesis of more complex drug candidates. The N-methylpiperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aminopropyl linker provides a versatile handle for attaching the molecule to a pharmacophore.

A notable example of the application of a similar structural motif is in the development of agents targeting neurodegenerative diseases. For instance, derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for the treatment of Tauopathies, a class of neurodegenerative disorders.[10][11] This highlights the potential for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine to be used in the synthesis of novel therapeutics for neurological conditions.

Role in Drug Discovery cluster_synthesis Chemical Synthesis cluster_properties Contribution of the Piperazine Moiety Building_Block N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Drug_Candidate Novel Drug Candidate Building_Block->Drug_Candidate Coupling Reaction Properties Improved Solubility Metabolic Stability CNS Penetration Pharmacophore Pharmacophore (Bioactive Moiety) Pharmacophore->Drug_Candidate

Caption: The strategic role of the title compound in drug synthesis.

Safety and Handling

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a primary amine for further functionalization and the pharmacologically significant N-methylpiperazine core makes it an important intermediate for the synthesis of novel drug candidates. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in the development of the next generation of therapeutics.

References

  • Cornejo-Garrido, J., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 34(5), 509-521.
  • 1-(3-Aminopropyl)-4-methylpiperazine from Aladdin Scientific | Biocompare.com. (n.d.). Retrieved January 18, 2026, from [Link]

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020). Google Patents.
  • PubChem. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine. Retrieved January 18, 2026, from [Link]

  • Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use. (2018). Google Patents.
  • US2905673A - Method for preparing 1-methylpiperazine. (1959). Google Patents.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6 ). (n.d.). Angene. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (2019). DergiPark. Retrieved January 18, 2026, from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2015). ACS Omega. Retrieved January 18, 2026, from [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. (2023). Google Patents.
  • Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use. (2018). Eureka | Patsnap. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved January 18, 2026, from [Link]

  • Preparation of n-methylpiperazine. (1989). Justia Patents. Retrieved January 18, 2026, from [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). NIH. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to the Synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine from a Nitrile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, a secondary amine of interest as a versatile building block in medicinal chemistry. The synthesis originates from the commercially available nitrile precursor, 3-(4-methylpiperazin-1-yl)propanenitrile. We will dissect a robust two-stage synthetic strategy: the initial reduction of the nitrile to a primary amine intermediate, followed by a selective mono-N-methylation. This document emphasizes the causality behind methodological choices, comparing common yet distinct chemical approaches for each stage. We will evaluate catalytic hydrogenation against metal hydride reduction for the first stage and contrast controlled reductive amination with the classic Eschweiler-Clarke reaction for the second. Detailed, field-tested protocols are provided, alongside a critical analysis of the advantages and limitations of each technique, ensuring a trustworthy and authoritative resource for laboratory application.

Strategic Overview: A Two-Stage Approach

The synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine from its nitrile analog is most logically executed in two distinct, high-yielding stages. The core of this strategy involves the transformation of the cyano functional group into a primary amine, which is subsequently methylated.

  • Stage 1: Nitrile Reduction. The process begins with the reduction of the carbon-nitrogen triple bond in 3-(4-methylpiperazin-1-yl)propanenitrile to yield the key intermediate, 3-(4-methylpiperazin-1-yl)propan-1-amine.

  • Stage 2: Selective Mono-N-Methylation. The resulting primary amine undergoes a controlled methylation to install a single methyl group on the nitrogen atom, furnishing the desired secondary amine product.

This strategic division allows for process optimization and purification at the intermediate stage, ensuring high purity in the final product.

G start 3-(4-Methylpiperazin-1-yl)propanenitrile intermediate 3-(4-Methylpiperazin-1-yl)propan-1-amine (Primary Amine) start->intermediate Stage 1: Nitrile Reduction end_product N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (Target Secondary Amine) intermediate->end_product Stage 2: N-Methylation

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of the Primary Amine Intermediate

The conversion of 3-(4-methylpiperazin-1-yl)propanenitrile to 3-(4-methylpiperazin-1-yl)propan-1-amine is a critical reduction step. The choice of methodology hinges on factors such as scale, available equipment, and safety considerations. Two primary, industrially relevant methods are catalytic hydrogenation and chemical reduction with metal hydrides.[1]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a green and often cost-effective method for nitrile reduction, utilizing hydrogen gas in the presence of a metal catalyst.[2] For this transformation, Raney Nickel is a highly effective and widely used catalyst.[3] The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond.

A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur when the intermediate imine reacts with the primary amine product.[1][2] This is often suppressed by the addition of ammonia to the reaction mixture or by careful selection of the catalyst and conditions.

G cluster_0 Nitrile Reduction Options cluster_1 Method A cluster_2 Method B nitrile Starting Nitrile hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, H₂) nitrile->hydrogenation hydride Metal Hydride Reduction (e.g., LiAlH₄) nitrile->hydride product Primary Amine Intermediate hydrogenation->product hydride->product

Caption: Workflow for Stage 1 nitrile reduction.

Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation

  • Catalyst Preparation: To a hydrogenation vessel, add Raney® Nickel (approx. 10% by weight of the nitrile) as a slurry in ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: Add a solution of 3-(4-methylpiperazin-1-yl)propanenitrile (1.0 eq.) in ethanol. For suppression of side reactions, anhydrous ammonia can be introduced to the solvent.

  • Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions vary based on catalyst activity) and heat to 50-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(4-methylpiperazin-1-yl)propan-1-amine, which can be purified by distillation or used directly in the next stage.

Method B: Metal Hydride Reduction

For laboratory-scale synthesis, reduction with a strong hydride-donating agent like lithium aluminum hydride (LiAlH₄) is exceptionally effective and typically provides high yields.[4][5] The mechanism involves the nucleophilic attack of two equivalents of hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbon of the nitrile group.[6] The resulting dianion is then protonated during an aqueous workup to give the primary amine.[7] While powerful, LiAlH₄ is a hazardous reagent that reacts violently with water and requires careful handling in an anhydrous environment.[8]

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (approx. 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C (ice bath).

  • Substrate Addition: Add a solution of 3-(4-methylpiperazin-1-yl)propanenitrile (1.0 eq.) in anhydrous THF dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.[8]

  • Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter off the inorganic salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to afford the crude primary amine.

Data Presentation: Comparison of Reduction Methods
ParameterMethod A: Catalytic HydrogenationMethod B: Metal Hydride Reduction
Reagents Raney® Nickel, H₂ gasLithium Aluminum Hydride (LiAlH₄)
Conditions Elevated temperature (50-80 °C) & pressure (50-100 psi)Anhydrous solvent (THF), reflux
Selectivity Risk of secondary/tertiary amine byproducts[2]High selectivity for primary amine
Safety Flammable H₂ gas, pyrophoric catalystHighly reactive, water-sensitive reagent
Scalability Well-suited for large-scale industrial production[1]Generally preferred for lab-scale; hazardous on large scale[8]
Work-up Filtration of catalystCareful, controlled quenching required

Stage 2: Selective Mono-N-Methylation

The conversion of the primary amine to the target secondary amine requires the addition of a single methyl group. This is more challenging than exhaustive methylation, as direct alkylation often leads to a mixture of mono-, di-methylated, and even quaternary ammonium salt products.[9] Therefore, controlled methods are essential.

Method C: Controlled Reductive Amination

This is the preferred method for selective mono-N-methylation. The primary amine is first reacted with one molar equivalent of formaldehyde to form an intermediate imine (or its hydrated form, a hemiaminal). This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the aldehyde. This control prevents further reaction.

Method D: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for methylating amines using excess formaldehyde and formic acid.[10][11] Formaldehyde provides the methyl group, while formic acid acts as the hydride donor.[12] A key feature of this reaction is that it typically proceeds until the tertiary amine is formed, as the secondary amine is often more nucleophilic than the primary, and the reaction conditions favor exhaustive methylation.[12][13] While it is a robust one-pot procedure, achieving selective mono-methylation can be difficult and may result in a mixture of products, making it less ideal for this specific transformation than controlled reductive amination. The reaction stops at the tertiary amine stage because a quaternary ammonium salt cannot be formed under these reductive conditions.[12][14]

G cluster_0 N-Methylation Options cluster_1 Method C cluster_2 Method D primary_amine Primary Amine Intermediate reductive_amination Controlled Reductive Amination (Formaldehyde, NaBH₃CN) primary_amine->reductive_amination eschweiler_clarke Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) primary_amine->eschweiler_clarke product Target Secondary Amine reductive_amination->product eschweiler_clarke->product

Caption: Workflow for Stage 2 N-methylation.

Experimental Protocol: Controlled Reductive Amination

  • Reaction Setup: Dissolve 3-(4-methylpiperazin-1-yl)propan-1-amine (1.0 eq.) in a suitable solvent like methanol or acetonitrile.

  • Imine Formation: Add aqueous formaldehyde (37% solution, 1.0-1.1 eq.) and stir at room temperature for 1 hour. Acetic acid may be added to catalyze imine formation by adjusting the pH.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, approx. 1.5 eq.) portion-wise to the solution. Caution: NaBH₃CN can release toxic HCN gas if the solution is too acidic. Ensure the pH is maintained between 6 and 7.

  • Monitoring: Stir the reaction at room temperature overnight. Monitor for completion by LC-MS.

  • Work-up: Quench the reaction by adding an aqueous base (e.g., NaOH solution) to decompose any remaining reducing agent.

  • Isolation: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine can be purified by column chromatography or distillation.

Data Presentation: Comparison of Methylation Methods
ParameterMethod C: Controlled Reductive AminationMethod D: Eschweiler-Clarke Reaction
Reagents Formaldehyde, NaBH₃CN (or similar)Formaldehyde, Formic Acid
Selectivity High selectivity for mono-methylationTends toward di-methylation; low selectivity[12]
Byproducts Minimal if stoichiometry is controlledDi-methylated amine, potential for side products
Control Excellent control via stoichiometry and mild reductantDifficult to control for mono-alkylation
Safety NaBH₃CN is toxic; potential HCN releaseFormic acid is corrosive; CO₂ gas evolved[10]
Recommendation Highly Recommended for this synthesisNot recommended for selective mono-methylation

Conclusion

The synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine from its nitrile precursor is efficiently achieved through a two-stage process. For the initial nitrile reduction, catalytic hydrogenation with Raney Nickel offers industrial scalability, while LiAlH₄ reduction provides high yields for laboratory-scale work. For the subsequent and critical mono-N-methylation step, a controlled reductive amination using one equivalent of formaldehyde and a mild reductant like NaBH₃CN is the superior method, offering high selectivity and control. The classic Eschweiler-Clarke reaction, while useful for exhaustive methylation, is not recommended for this particular transformation due to its inherent lack of selectivity for the mono-methylated product. By carefully selecting the appropriate methodology based on the considerations outlined in this guide, researchers can reliably synthesize the target compound with high purity and yield.

References

  • Eschweiler–Clarke reaction - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI7cXiEcXE_ODJ3Uzgt0MzflSbBi_QkRcgrlA0rsVErqm-lDqn_xFcYwxoq0iiTygIpWA-jt6PCQJOxmMK8Wzwoxk6EFxNdN1RZIiLoED0OB4Ygun8LYYIpvPfIwYRnTQf8UQpyXX04lcjjKI3XgjIoO1iLCBrmGPh]
  • Eschweiler-Clarke reaction - Name-Reaction.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY2tLETdX-xiShEN-orBUfAynJ22chxvpFdUPhkI-0rT-QaJ9QGrIFS4eqewd15Fn9JYXTaZDmWKmzQBSb-DKTGB_UDXGsOC6YoyuSL61NpmtwTLbPVi0R8DHK3dCN0OoinYybvtfXN5MKNLMJwDCAjDF7]
  • Reduction of nitriles - Chemguide. [URL: https://www.chemguide.co.uk/organicprops/nitriles/reduction.html]
  • Eschweiler–Clarke reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction]
  • Nitrile reduction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrile_reduction]
  • Eschweiler-Clarke Reaction - NROChemistry. [URL: https://nrochemistry.com/eschweiler-clarke-reaction/]
  • Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. [URL: https://www.jove.com/v/10371/nitriles-to-amines-lialh4-reduction]
  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03350a]
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps. [URL: https://www.chemistrysteps.com/nitrile-reduction-mechanism-lialh4-dibal-amine-aldehyde/]
  • Eschweiler-Clarke Reaction - YouTube. [URL: https://www.youtube.
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines - ARKIVOC. [URL: https://www.
  • Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amines/Synthesis_of_Amines/Conversion_of_nitriles_to_1_amines_using_LiAlH4]
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Raney-Ni-KBH4%3A-An-Efficient-and-Mild-System-for-of-Wu-Zhang/0014b245c79659f134267b2d5696d56d11019a58]
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/625f828033e020401b38466e]
  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. [URL: https://www.synarchive.com/reaction/nitrile-to-amine-lialh4-or-lah-reduction-168]
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [URL: https://pp.bme.hu/ch/article/view/11318]
  • 3-(4-Methylpiperazin-1-yl)propanenitrile | CAS 4491-92-3 - Benchchem. [URL: https://www.benchchem.com/product/b178403]
  • 3-(4-methylpiperazin-1-yl)propanenitrile CAS NO.4491-92-3 - LookChem. [URL: https://www.lookchem.com/3-(4-methylpiperazin-1-yl)propanenitrile-cas-4491-92-3.html]
  • 20.5: Synthesis of Primary Amines - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Amines_and_Heterocycles/20.05%3A_Synthesis_of_Primary_Amines]
  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc - ResearchGate. [URL: https://www.researchgate.net/publication/259169623_Reductive_methylation_of_primary_and_secondary_amines_and_amino_acids_by_aqueous_formaldehyde_and_zinc]

Sources

Spectroscopic Data for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, with the CAS Number 4572-03-6, is a diamine featuring a tertiary amine within a piperazine ring and a secondary amine in an aliphatic chain.[1][2] Its structural complexity, combining features of both cyclic and acyclic amines, makes it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for quality control in any research or development application.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine are numbered as shown in the following diagram. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is predicted to show distinct signals corresponding to the different proton environments in the molecule. The piperazine ring protons typically appear as complex multiplets due to their conformational exchange. The propyl chain protons will exhibit characteristic triplet and quintet patterns due to coupling with their neighbors. The N-methyl groups will appear as sharp singlets. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H7 (N1-CH₃)~2.2 - 2.3Singlet3H
H2, H6 (Piperazine)~2.3 - 2.5Multiplet4H
H3, H5 (Piperazine)~2.5 - 2.7Multiplet4H
H8 (-N-CH₂-)~2.4 - 2.6Triplet2H
H9 (-CH₂-CH₂-CH₂-)~1.6 - 1.8Quintet2H
H10 (-CH₂-NH-)~2.7 - 2.9Triplet2H
H12 (N11-CH₃)~2.4 - 2.5Singlet3H
N11-HBroad singlet1H

Note: Chemical shifts are predicted for CDCl₃ as the solvent. The N-H proton signal is often broad and may not show clear coupling.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Record the spectrum at room temperature.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a single peak for each unique carbon environment. The chemical shifts are highly dependent on the local electronic environment. Carbons closer to nitrogen atoms will be deshielded and appear at higher chemical shifts (downfield). The two N-methyl carbons will likely have distinct signals due to their different chemical environments (one on the piperazine ring, one on the aliphatic chain).

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C7 (N1-CH₃)~46
C2, C6 (Piperazine)~55
C3, C5 (Piperazine)~53
C8 (-N-CH₂-)~57
C9 (-CH₂-CH₂-CH₂-)~25
C10 (-CH₂-NH-)~49
C12 (N11-CH₃)~36

Note: Chemical shifts are predicted for CDCl₃ as the solvent.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz for a 400 MHz instrument).

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this aliphatic compound).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).

Mass Spectrometry (MS)

Expertise & Experience: Interpreting the Mass Spectrum

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (157.26 g/mol ). The fragmentation pattern will be characteristic of aliphatic amines and piperazine derivatives. Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) is a dominant fragmentation pathway for amines, leading to the formation of stable, nitrogen-containing cations.

Predicted Mass Spectrometry Data (EI)
m/zPredicted Identity
157[M]⁺ (Molecular Ion)
113[M - C₂H₅N]⁺
99[M - C₃H₇N]⁺
70[C₄H₈N]⁺
58[C₃H₈N]⁺
42[C₂H₄N]⁺
Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the neat sample via a direct insertion probe or, if coupled to a gas chromatograph (GC-MS), inject a dilute solution in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).

  • Detection: Use an electron multiplier or similar detector to record the ion abundances.

Predicted Fragmentation Pathway

G M [M]⁺ m/z = 157 F1 [M - C₂H₅N]⁺ m/z = 113 M->F1 α-cleavage F2 [M - C₃H₇N]⁺ m/z = 99 M->F2 α-cleavage F3 [C₄H₈N]⁺ m/z = 70 F2->F3 rearrangement

Caption: Predicted major fragmentation pathways for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in EI-MS.

Infrared (IR) Spectroscopy

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum will be characterized by absorptions corresponding to the various functional groups in the molecule. The N-H stretch of the secondary amine will be a key feature, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups will be prominent in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations will be found in the fingerprint region.

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 - 3500N-H StretchSecondary Amine
~2940 - 2980C-H Stretch (asymmetric)-CH₃, -CH₂-
~2850 - 2870C-H Stretch (symmetric)-CH₃, -CH₂-
~2800 - 2830C-H StretchN-CH₃
~1450 - 1470C-H Bend-CH₂-
~1000 - 1250C-N StretchAmine
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

References

  • PubChem. 1-(3-Aminopropyl)-4-methylpiperazine. [Link]

  • J&K Scientific. 3-(4-Methylpiperazin-1-yl)propan-1-amine. [Link]

  • Angene Chemical. 3-(4-Methylpiperazin-1-yl)propan-1-amine. [Link]

  • Royal Society of Chemistry. Supplementary Information - General procedure for the synthesis of 5a. [Link]

  • Royal Society of Chemistry. Experimental Details. [Link]

  • Nature. Synthesis of (n1). [Link]

Sources

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Safety and Handling of 3-(4-Methylpiperazin-1-yl)propan-1-amine

Important Note on Chemical Identity

As a matter of scientific integrity and safety, this document focuses exclusively on the well-documented parent primary amine, CAS 4572-03-6. While the toxicological and handling properties may be similar, the N-methyl derivative must be treated with additional caution, assuming it may have unique hazards until proven otherwise. The information herein should be used as a baseline for a conservative risk assessment for related compounds.

Compound Identification and Physicochemical Properties

3-(4-Methylpiperazin-1-yl)propan-1-amine is a diamine compound featuring a piperazine ring, recognized for its utility as a building block in organic synthesis.[1] Understanding its physical and chemical properties is the foundation of a robust safety protocol. The compound is a colorless to light yellow liquid and is sensitive to air.[1][2]

Table 1: Physicochemical Properties of 3-(4-Methylpiperazin-1-yl)propan-1-amine (CAS: 4572-03-6)

PropertyValueSource(s)
Molecular Formula C₈H₁₉N₃[3][4]
Molecular Weight 157.26 g/mol
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 113-114 °C at 13 mmHg[1]
Density 0.924 g/cm³[1]
Flash Point Combustible liquid[2]
CAS Number 4572-03-6[2][3][5]
Sensitivity Air Sensitive[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its corrosive nature and its combustibility.[2] Direct contact can cause severe chemical burns to the skin and eyes.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal WordSource(s)
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.GHS05Danger[2]
Serious Eye Damage1H314: Causes severe skin burns and eye damage.GHS05Danger[2]
Flammable Liquids (Combustible)4H227: Combustible liquid.NoneWarning[2]

The "Danger" signal word underscores the immediate risk of severe tissue damage upon contact. The lack of a flammability pictogram for Category 4 combustible liquids does not diminish the need for precautions against ignition sources.[2]

Risk Management and the Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk mitigation is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

HierarchyOfControls cluster_controls Hierarchy of Controls for Chemical Handling Elimination Elimination (Not applicable; compound is required) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Most Effective Engineering Engineering Controls • Work within a certified chemical fume hood. • Ensure eyewash stations and safety showers are accessible. Substitution->Engineering Admin Administrative Controls • Develop and enforce a Standard Operating Procedure (SOP). • Restrict access to authorized personnel. • Provide comprehensive training on hazards. Engineering->Admin PPE Personal Protective Equipment (PPE) (Last line of defense) • Details in Section 4. Admin->PPE Least Effective

Caption: Hierarchy of Controls for Safe Chemical Use.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict handling and storage protocols is critical to prevent exposure and maintain chemical integrity.

Handling Protocols
  • Ventilation: Always handle this substance inside a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[5]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[5]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are unknown, use a NIOSH-approved respirator with an appropriate cartridge.

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][5]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) due to air sensitivity.[1]

  • Incompatibilities: Store away from strong oxidizing agents and acids.

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[5]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

A clear, step-by-step response is crucial. All personnel must be trained on these procedures before handling the chemical.

FirstAidWorkflow cluster_exposure Emergency First Aid Workflow Start Exposure Occurs Inhalation Inhalation: 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Call for immediate medical attention. Start->Inhalation Skin Skin Contact: 1. Immediately remove all contaminated clothing. 2. Flush skin with water for at least 15 minutes. 3. Call for immediate medical attention. Start->Skin Eye Eye Contact: 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if present and easy to do. 3. Call for immediate medical attention. Start->Eye Ingestion Ingestion: 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Call for immediate medical attention. Start->Ingestion End Provide SDS to Medical Responders Inhalation->End Skin->End Eye->End Ingestion->End

Caption: Step-by-step emergency first aid response.

Key First Aid Instructions:

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and seek immediate medical attention.[5]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Immediate medical attention is required.[5]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting, as this can cause perforation of the esophagus or stomach.[2] Call a physician or poison control center immediately.

Spill and Leak Response
  • Containment: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

  • Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5] Do not release the chemical into the environment.[5]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Hazards: The material is combustible.[2] Thermal decomposition can produce irritating gases and toxic vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[6] Containers may explode when heated.

Toxicological Profile

The toxicological properties of 3-(4-Methylpiperazin-1-yl)propan-1-amine have not been fully investigated.[5] The primary known health effect is severe corrosion.

  • Acute Effects: Ingestion causes severe swelling and damage to tissues, with a significant danger of perforation. Skin and eye contact leads to severe chemical burns.

  • Chronic Effects: No data is available regarding long-term exposure, carcinogenicity, or mutagenicity. The absence of data necessitates handling the compound as a potential chronic toxin and minimizing all routes of exposure.

References

  • abcr Gute Chemie. (n.d.). AB174385 | CAS 4572-03-6. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]

  • Angene Chemical. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-(3-Aminopropyl)-4-methylpiperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, renowned for its versatile physicochemical properties. Its basic nitrogen atoms can be readily functionalized, allowing for the modulation of solubility, lipophilicity, and target engagement. This six-membered heterocycle is a common feature in numerous approved drugs, where it often serves as a linker or a key pharmacophoric element. 1-(3-aminopropyl)-4-methylpiperazine (CAS No. 4572-03-6) is a valuable derivative, offering two distinct nucleophilic sites—a primary amine and a tertiary amine—for diverse chemical transformations. This guide will delve into the practical aspects of sourcing and utilizing this compound in a research and development setting.

Commercial Availability and Supplier Overview

1-(3-aminopropyl)-4-methylpiperazine is readily available from several major chemical suppliers, typically at a purity of 98% or higher. Researchers can procure this compound in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and process development.

SupplierCatalog Number (Example)PurityAvailable Quantities
Thermo Scientific Chemicals L04876.0398%1 g, 5 g, 25 g
Sigma-Aldrich 4572-03-698%1 g, 5 g, 25 g
Aladdin Scientific A303756-25g≥98%25 g
BLDpharm BD13979498%5 g, 25 g, 100 g

Note: Catalog numbers and available quantities are subject to change. Please refer to the respective supplier websites for the most current information.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe handling in a laboratory setting.

Key Physicochemical Properties: [1]

PropertyValue
CAS Number 4572-03-6
Molecular Formula C₈H₁₉N₃
Molecular Weight 157.26 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point 113-114 °C at 13 mmHg
Density 0.924 g/cm³
Refractive Index 1.4800-1.4840 @ 20°C

Safety and Handling: [1][2]

1-(3-aminopropyl)-4-methylpiperazine is classified as a corrosive substance and can cause severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.

Synthesis of 1-(3-Aminopropyl)-4-methylpiperazine

While commercially available, understanding the synthetic routes to 1-(3-aminopropyl)-4-methylpiperazine can be valuable for cost-benefit analyses in large-scale applications or for the synthesis of custom analogs. A common synthetic strategy involves the reaction of N-methylpiperazine with acrylonitrile followed by reduction of the resulting nitrile.

Synthesis_Pathway N_methylpiperazine N-Methylpiperazine Intermediate 3-(4-Methylpiperazin-1-yl)propanenitrile N_methylpiperazine->Intermediate Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product 1-(3-Aminopropyl)-4-methylpiperazine Intermediate->Product Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Product

A plausible synthetic pathway to 1-(3-aminopropyl)-4-methylpiperazine.

Key Applications in Research and Development

The bifunctional nature of 1-(3-aminopropyl)-4-methylpiperazine makes it a versatile building block in several areas of chemical research.

Amide Synthesis and Medicinal Chemistry

A primary application of this compound is in the synthesis of amides, which are fundamental linkages in a vast array of pharmaceuticals. The primary amine of 1-(3-aminopropyl)-4-methylpiperazine readily participates in amide coupling reactions with carboxylic acids or their activated derivatives, such as acid chlorides.

A notable example is its use as a precursor in the synthesis of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide.[3] This reaction highlights the utility of 1-(3-aminopropyl)-4-methylpiperazine in creating complex molecules with potential biological activity.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Amine 1-(3-Aminopropyl)-4-methylpiperazine Solvent Aprotic Solvent (e.g., DCM) Amine->Solvent AcidChloride Furan-2-carbonyl chloride AcidChloride->Solvent Base Base (e.g., Triethylamine) Solvent->Base Temperature 0°C to Room Temperature Base->Temperature Washing Aqueous Wash Temperature->Washing Drying Drying over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product Furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide Purification->Product

General workflow for amide coupling using 1-(3-aminopropyl)-4-methylpiperazine.

Experimental Protocol: Synthesis of Furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide

This protocol is a representative procedure for the amide coupling reaction.

  • Reaction Setup: To a solution of 1-(3-aminopropyl)-4-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.2 eq).

  • Addition of Acid Chloride: Slowly add a solution of furan-2-carbonyl chloride (1.0 eq) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Derivatization Agent in Analytical Chemistry

The primary amine of 1-(3-aminopropyl)-4-methylpiperazine can be utilized to derivatize molecules containing carboxylic acid or other suitable functional groups. This is particularly useful in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), where derivatization can enhance ionization efficiency and improve detection sensitivity.

Surface Modification and Materials Science

The amine functionalities of this piperazine derivative can be used to modify the surfaces of various materials. For instance, it can be attached to chromatography resins to create anion-exchange media for the purification of biomolecules like RNA.[4] Additionally, similar amine-containing molecules are employed to functionalize nanoparticles, enabling their use in a variety of biomedical and catalytic applications.

Conclusion

1-(3-aminopropyl)-4-methylpiperazine is a commercially accessible and highly versatile chemical building block. Its dual reactivity, stemming from the primary and tertiary amine groups, provides a gateway to a wide range of chemical transformations. For researchers in drug discovery and materials science, a solid understanding of its properties, availability, and applications is crucial for leveraging its full potential in the development of novel molecules and materials.

References

  • Leberman R, Giovanelli R, Acosta Z. The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. Nucleic Acids Res. 1974 Aug;1(8):1007-16.
  • Aladdin Scientific. 1-(3-Aminopropyl)-4-methylpiperazine. Available at: [Link]

  • PubChem. 1-(3-Aminopropyl)-4-methylpiperazine. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS 864244-66-6) is a substituted diamine containing a piperazine moiety, a chemical scaffold of significant interest in medicinal chemistry.[1][2][3] The solubility of such compounds is a critical determinant of their utility in drug discovery and development, influencing everything from in vitro assay performance to in vivo pharmacokinetics.[4][5] This guide provides a comprehensive framework for characterizing the solubility profile of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the anticipated solubility behavior based on the molecule's structure.

Physicochemical Properties and Predicted Solubility Behavior

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. For N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, key parameters include its pKa and lipophilicity (logP).

Molecular Structure:

  • pKa (Predicted): As a tertiary amine with two basic nitrogen atoms (one on the piperazine ring and one in the propyl chain), N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is expected to have at least two pKa values. The pKa of a drug is a crucial factor as it dictates the ionization state of the molecule at different physiological pH levels, which in turn significantly impacts its solubility.[4][6] Generally, the ionized form of a compound is more water-soluble than its neutral form.[7] Given the presence of the N-methylpiperazine group, which is known to be basic, and the N-methylpropan-1-amine chain, we can anticipate a pH-dependent solubility profile.[6]

Theoretical Framework for Solubility Assessment

The solubility of a compound can be defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution. In drug development, two key types of solubility are considered: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[11][12] It is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate and is essential for formulation development.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[15][16] It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[16][17] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[18]

Experimental Protocols for Solubility Determination

A comprehensive solubility assessment of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine should involve the determination of its thermodynamic, kinetic, and pH-dependent solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.

Methodology:

  • Preparation: Add an excess amount of solid N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[19][20][21]

  • Equilibration: Seal the vials and agitate them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11][22]

  • Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge or filter the samples to separate the solid from the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][23]

  • Data Analysis: The solubility is reported as the average concentration from replicate measurements.

Workflow for Thermodynamic Solubility Assay:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_quantify Quantification Prep1 Weigh excess solid compound Prep2 Add to vials with aqueous buffers (various pH) Prep1->Prep2 Equilibrate Agitate at constant temperature (24-72h) Prep2->Equilibrate Process1 Centrifuge/Filter to separate solid Equilibrate->Process1 Process2 Collect supernatant Process1->Process2 Quantify Analyze supernatant concentration (HPLC-UV) Process2->Quantify

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of solubility.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in dimethyl sulfoxide (DMSO).[15][17]

  • Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer to the wells and mix to initiate precipitation.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[15]

  • Detection: Measure the amount of precipitated material using nephelometry (light scattering) or by filtering the plate and measuring the concentration of the remaining dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[15][16][18]

Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection Prep1 Prepare high-concentration DMSO stock solution Assay1 Dispense stock into microtiter plate Prep1->Assay1 Assay2 Add aqueous buffer and mix Assay1->Assay2 Assay3 Incubate (1-2h) Assay2->Assay3 Detect Choose Detection Method Assay3->Detect Detect1 Nephelometry (Light Scattering) Detect2 Filtration + UV/LC-MS Analysis Detect->Detect1 Detect->Detect2

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

pH-Dependent Solubility Profile

Due to its basic nature, the solubility of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is expected to be highly dependent on pH. A pH-solubility profile should be generated by performing the thermodynamic solubility assay across a range of pH values, typically from pH 1.2 to 7.4, to simulate the conditions of the gastrointestinal tract.[24][25]

Data Presentation:

The results of the solubility studies should be summarized in a clear and concise table for easy comparison.

Assay Type pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Thermodynamic1.237Experimental DataCalculated Data
Thermodynamic4.537Experimental DataCalculated Data
Thermodynamic6.837Experimental DataCalculated Data
Thermodynamic7.437Experimental DataCalculated Data
Kinetic7.425Experimental DataCalculated Data

Conclusion

While experimental data for the solubility of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is not widely published, a comprehensive understanding of its solubility profile can be achieved through the systematic application of the theoretical principles and experimental protocols outlined in this guide. Based on its chemical structure, a pH-dependent solubility profile is anticipated, with higher solubility at lower pH values where the amine groups are protonated. A thorough characterization of both its thermodynamic and kinetic solubility is essential for advancing this compound in any research or drug development program. This guide provides the necessary framework for researchers to generate this critical data in a scientifically rigorous and reproducible manner.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Al-Ghaban, F., & Al-Kassas, R. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. IntechOpen. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?[Link]

  • Ganesan, D. (2016). solubility experimental methods.pptx. SlideShare. [Link]

  • S. Babic, et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Bio-Ascent. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Taylor & Francis Online. LogP – Knowledge and References. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Kim, J., et al. (2025). Graph neural network for descriptor-free CO₂ solubility prediction in aqueous amines. ScienceDirect. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Chen, C., et al. (2015). Artificial neural network models for the prediction of CO 2 solubility in aqueous amine solutions. PlumX Metrics. [Link]

  • Kyte, B., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • JNTUH. (2022). BCS Guideline for solubility and Dissolution.pptx. SlideShare. [Link]

  • Chen, C., et al. (2015). Artificial neural network models for the prediction of CO2 solubility in aqueous amine solutions. ResearchGate. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Semalty, A. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]

  • Henni, A., et al. (2025). Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions. ResearchGate. [Link]

  • World Health Organization. (2019). Annex 4. [Link]

  • Al-Gohary, O., & El-Sayed, A. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. [Link]

  • Amirkhani, F., et al. (2024). Estimation of CO2 solubility in aqueous solutions of commonly used blended amines: Application to optimised greenhouse gas capture. BCU Open Access Repository - Birmingham City University. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • Cristofoletti, R., et al. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Link]

  • Autech Industry Co.,Limited. N-Methyl-3-(4-Methylpiperazin-1-Yl)Propan-1-Amin. [Link]

  • Angene. 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). [Link]

Sources

Basic understanding of piperazine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Piperazine Derivatives in Drug Discovery

Authored by a Senior Application Scientist

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as one of the most prolific and versatile scaffolds in modern medicinal chemistry. Its unique combination of physicochemical properties, synthetic tractability, and conformational characteristics has cemented its status as a "privileged structure," found at the core of numerous blockbuster drugs spanning a vast array of therapeutic areas. This guide provides an in-depth exploration of the piperazine moiety in drug discovery, moving beyond a simple catalog of its applications. We will dissect the fundamental principles that make this scaffold so valuable, from its influence on pharmacokinetic profiles to its role in precise target engagement. We will examine key mechanisms of action, detail robust synthetic and analytical protocols from a field-proven perspective, and explore the nuances of structure-activity relationship (SAR) studies that drive lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of how to effectively leverage piperazine derivatives in the quest for novel therapeutics.

The Piperazine Moiety: A Privileged Scaffold by Design

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a foundational structure for developing a wide range of therapeutic agents. The piperazine ring is a quintessential example of this concept.[1][2] Its prevalence is not accidental but is rooted in a unique convergence of structural and physicochemical attributes that are highly advantageous for drug design.

The six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a blend of structural rigidity and conformational flexibility.[3][4] The two nitrogen atoms serve as key points for synthetic diversification and as hydrogen bond acceptors, while also conferring basicity. These features collectively contribute to improved aqueous solubility, oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, which are critical for a successful drug candidate.[3][4] A slight modification to the substitution pattern on the piperazine nucleus can lead to a distinguishable difference in the medicinal potential of the resulting molecules.[5][6]

Core Mechanisms of Action: The Versatility of a Simple Ring

The therapeutic diversity of piperazine derivatives stems from their ability to interact with a wide range of biological targets. The specific mechanism is dictated by the substituents attached to the core ring structure.

GABAergic Modulation: The Classic Anthelmintic Effect

The earliest therapeutic application of piperazine was as an anthelmintic agent to treat parasitic worm infections.[7][8] Its mechanism of action is a classic example of selective toxicity. In nematodes (parasitic worms), piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors located on their peripheral neuromuscular system.[9][10]

This agonism opens chloride ion (Cl-) channels, leading to an influx of negative ions and subsequent hyperpolarization of the muscle cell membrane.[9][11] This makes the muscle cells unresponsive to excitatory stimuli, resulting in a flaccid paralysis of the worm.[9][10] The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristalsis.[9] This pathway is selectively toxic because in vertebrates, GABAergic signaling is predominantly confined to the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[8]

GABAPathway Piperazine Piperazine Derivative GABAR Nematode GABA Receptor (Chloride Channel) Piperazine->GABAR Binds and Activates Cl_channel Chloride Channel Opening GABAR->Cl_channel Cl_influx Influx of Cl- Ions Cl_channel->Cl_influx Hyperpolarization Muscle Cell Hyperpolarization Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of anthelmintic action of piperazine.

Neurotransmitter Receptor Interactions

A vast number of piperazine derivatives exert their effects within the central nervous system (CNS) by modulating neurotransmitter receptors.[5] The piperazine scaffold often serves as a core structure to correctly position pharmacophoric elements that interact with dopamine, serotonin, and histamine receptors. This has led to the development of successful antipsychotics, antidepressants, and anxiolytics.[6][12] For instance, drugs like Cetirizine are selective H1 histamine receptor antagonists, effective in treating allergies.[5] Others, like the atypical antipsychotic Clozapine, exhibit a complex pharmacology involving interactions with multiple dopamine and serotonin receptor subtypes.[12]

Kinase Inhibition in Oncology

The piperazine moiety is a key component of several groundbreaking kinase inhibitors used in cancer therapy.[1] In this context, it often serves as a soluble, basic handle that projects a key pharmacophore into the solvent-exposed region of the kinase active site, or it acts as a linker between two key binding fragments. A prime example is Imatinib (Gleevec) , a BCR-Abl tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia.[1] Similarly, CDK4/6 inhibitors like Palbociclib utilize a piperazine ring to interact with the solvent-exposed region of the kinase, contributing to their selectivity and efficacy in treating certain types of breast cancer.[13]

Synthetic Strategies: Building the Piperazine Core and Its Derivatives

The synthetic accessibility of piperazine derivatives is a major reason for their widespread use. Both classical and modern synthetic methods are employed to generate vast libraries of compounds for screening.

Classical Synthetic Approaches

Traditional methods for synthesizing and modifying piperazine derivatives remain workhorses in medicinal chemistry. These include:

  • Nucleophilic Substitution: Reaction of a pre-formed piperazine with an alkyl or aryl halide. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction frequently used to form aryl-piperazine bonds.[13]

  • Reductive Amination: The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives.

  • Amide Bond Formation: Coupling a piperazine with a carboxylic acid to form an amide linkage, often used to connect different pharmacophoric fragments.

Modern Approaches: C-H Functionalization

While substitutions on the nitrogen atoms are common, functionalization of the carbon atoms of the piperazine ring has historically been challenging.[1] Recent advances in C-H functionalization chemistry are opening new avenues for creating more structurally diverse and complex piperazine derivatives with novel three-dimensional shapes.[1][14] These methods, including photoredox catalysis and transition-metal-catalyzed reactions, allow for the direct introduction of substituents onto the carbon backbone of the ring, providing access to previously unexplored chemical space.[1][14] However, these methods can suffer from challenges such as long reaction times and the need for expensive metal catalysts.[1]

SynthesisWorkflow cluster_0 Buchwald-Hartwig Amination ArylHalide Aryl Halide (Ar-X) Intermediate Protected Intermediate (Ar-Pip-Boc) ArylHalide->Intermediate Coupling Reaction Piperazine N-Boc-Piperazine Piperazine->Intermediate Coupling Reaction Catalyst Pd Catalyst + Ligand Catalyst->Intermediate Coupling Reaction Base Base (e.g., NaOtBu) Base->Intermediate Coupling Reaction Solvent Solvent (e.g., Toluene) Solvent->Intermediate Coupling Reaction Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection FinalProduct Final Arylpiperazine (Ar-Pip) Deprotection->FinalProduct AnalyticalWorkflow Sample API Sample (Containing Piperazine) Deriv Derivatization Step (Add NBD-Cl, Heat) Sample->Deriv HPLC_Inject HPLC Injection Deriv->HPLC_Inject Separation Reversed-Phase Column Separation HPLC_Inject->Separation Detection UV/PDA Detection Separation->Detection Quant Quantification (vs. Calibration Curve) Detection->Quant

Sources

Methodological & Application

Application Notes & Protocols: Strategic Amide Bond Formation with N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective synthesis of amides using N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine. This document outlines the intrinsic chemical properties of this diamine, details robust protocols for amide coupling, and offers insights into overcoming common synthetic challenges.

Introduction: The Significance of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in Medicinal Chemistry

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a key building block in contemporary drug discovery, frequently incorporated into molecules to enhance their pharmacokinetic profiles. The 4-methylpiperazine moiety is a common feature in many marketed drugs, often introduced to improve aqueous solubility and bioavailability. The secondary amine in the propyl chain provides a strategic point for molecular elaboration through amide bond formation, a cornerstone reaction in medicinal chemistry due to the stability and prevalence of the amide bond in biologically active molecules.

However, the structural features of this diamine, specifically the presence of a secondary and a tertiary amine, and the steric hindrance around the secondary amine, present unique challenges that necessitate carefully optimized reaction conditions for successful and high-yielding amide synthesis.

Chemical Properties and Reactivity Profile

A thorough understanding of the chemical properties of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is paramount for designing a successful coupling strategy.

  • Basicity and Nucleophilicity: The molecule contains two amine centers: a secondary amine (pKa ~10-11) and a tertiary amine within the piperazine ring (pKa ~9.8). The secondary amine is the primary nucleophile for the desired amide bond formation. The tertiary amine, while also basic, primarily acts as an internal base, which can influence the reaction environment. This internal basicity can sometimes be advantageous by neutralizing the acid byproduct of the reaction, but it can also lead to side reactions if not properly controlled.

  • Steric Hindrance: The N-methyl group adjacent to the secondary amine introduces a degree of steric hindrance. This can slow down the rate of reaction compared to a primary amine and may require more reactive coupling agents or longer reaction times to achieve complete conversion.

  • Solubility: The presence of the polar piperazine ring generally imparts good solubility in a range of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN). This provides flexibility in the choice of reaction medium.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side products. For sterically hindered secondary amines like N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, carbodiimide-based and phosphonium- or uronium-based reagents are generally the most effective.

Coupling ReagentAcronymKey AdvantagesConsiderations
N,N'-DicyclohexylcarbodiimideDCCInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.
N,N'-DiisopropylcarbodiimideDICForms a soluble diisopropylurea byproduct, simplifying purification.Can be less reactive than other options.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCIWater-soluble, allowing for easy removal of the urea byproduct during aqueous workup.Often used with an additive like HOBt or HOAt to improve efficiency and suppress side reactions.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHigh reactivity, suitable for sterically hindered amines.Can be more expensive and may lead to epimerization of chiral carboxylic acids.
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATUVery high reactivity and fast reaction times; often the reagent of choice for difficult couplings.The most expensive option; can also cause epimerization.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of a generic carboxylic acid with N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine using two common and effective coupling reagents.

Protocol 1: EDCI/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for many amide bond formations. The use of 1-Hydroxybenzotriazole (HOBt) as an additive helps to suppress side reactions and improve the reaction rate.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Amine Addition cluster_workup Workup and Purification prep1 Dissolve Carboxylic Acid (1.0 eq) in DCM prep2 Add EDCI (1.2 eq) and HOBt (1.2 eq) prep1->prep2 prep3 Stir at 0 °C for 15 min prep2->prep3 react1 Add N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (1.1 eq) prep3->react1 react2 Allow to warm to room temperature react1->react2 react3 Stir for 12-24 hours react2->react3 workup1 Monitor reaction by TLC or LC-MS react3->workup1 workup2 Quench with saturated NaHCO3 solution workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Dry organic layer and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: EDCI/HOBt Amide Coupling Workflow.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Cool the reaction mixture to 0 °C and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, particularly with sterically hindered carboxylic acids or when faster reaction times are desired, HATU is an excellent choice.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Amine Addition cluster_workup Workup and Purification prep1 Dissolve Carboxylic Acid (1.0 eq) in DMF prep2 Add HATU (1.2 eq) and DIPEA (2.0 eq) prep1->prep2 prep3 Stir at room temperature for 10 min prep2->prep3 react1 Add N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (1.1 eq) prep3->react1 react2 Stir at room temperature react1->react2 react3 Stir for 1-4 hours react2->react3 workup1 Monitor reaction by TLC or LC-MS react3->workup1 workup2 Dilute with water and extract with EtOAc workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry organic layer and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: HATU Amide Coupling Workflow.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M) under a nitrogen atmosphere, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active ester.

  • Add N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (EtOAc, 3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Monitoring and Product Characterization

Rigorous analytical monitoring is essential for successful amide synthesis.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the consumption of the starting materials and the formation of the product. A typical mobile phase would be 5-10% methanol in DCM. The product amide will generally have a higher Rf than the carboxylic acid starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the reaction. It provides information on the disappearance of starting materials and the appearance of the product, as well as the mass of the product, which can confirm that the desired reaction has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product. Key diagnostic signals to look for in the ¹H NMR spectrum include the appearance of a new amide N-H proton (if present) and shifts in the signals of the protons adjacent to the newly formed amide bond.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Insufficient reaction time.- Steric hindrance from the carboxylic acid.- Use a fresh bottle of coupling reagent.- Increase the reaction time and/or temperature.- Switch to a more powerful coupling reagent like HATU.
Incomplete Conversion - Insufficient equivalents of coupling reagent or amine.- Reaction has not reached completion.- Increase the equivalents of the coupling reagent and/or amine.- Allow the reaction to stir for a longer period.
Formation of Side Products - Epimerization of a chiral carboxylic acid.- Double acylation of the amine.- Use a milder coupling reagent or add HOBt to suppress epimerization.- Use a controlled amount of the carboxylic acid and coupling reagent (close to 1:1 stoichiometry with the amine).
Difficult Purification - Byproducts from the coupling reagent (e.g., DCU).- Excess reagents remaining in the crude product.- If using DCC, filter off the DCU before workup. If using EDCI, perform an acidic wash during workup to remove the water-soluble urea byproduct.- Ensure the reaction goes to completion to consume all starting materials.

Conclusion

The successful formation of amide bonds with N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is readily achievable with careful consideration of its chemical properties and the appropriate selection of coupling reagents and reaction conditions. The protocols outlined in these application notes provide a solid foundation for researchers to build upon. For particularly challenging substrates, the use of a high-reactivity reagent such as HATU is recommended. As with any chemical reaction, careful monitoring and purification are key to obtaining the desired product in high yield and purity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The HOBt-HATU and HOBt-HBTU peptide coupling systems. The Journal of Organic Chemistry, 64(12), 4490-4493. [Link]

Application Notes & Protocols: Reductive Amination Using 1-(3-Aminopropyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Reductive Amination in Modern Drug Discovery

The synthesis of secondary and tertiary amines is a cornerstone of medicinal chemistry, as these moieties are prevalent in a vast array of biologically active molecules.[1] Reductive amination stands out as one of the most robust, versatile, and widely adopted methods for constructing carbon-nitrogen bonds.[2][3] Its prominence in the pharmaceutical industry is underscored by studies indicating that it accounts for a significant portion of all C-N bond-forming reactions in drug synthesis pipelines.[1] This one-pot reaction, which converts a carbonyl group and an amine into a more complex amine, is favored for its operational simplicity and efficiency.[4]

This guide focuses on the practical application of 1-(3-aminopropyl)-4-methylpiperazine, a highly valuable and versatile building block in drug development.[5][6] Its structure is of particular interest as it features a reactive primary amine for direct participation in reductive amination, and a distal N-methylpiperazine ring—a common pharmacophore found in numerous CNS-active agents, antihistamines, and other therapeutics.[5][7] Understanding the nuances of protocols involving this reagent is critical for researchers aiming to synthesize novel chemical entities with potential therapeutic value.

Part 1: The Underlying Chemistry - Mechanism of Action

The success of a one-pot reductive amination hinges on the careful orchestration of two sequential chemical events: the formation of an imine or iminium ion, followed by its immediate reduction. The choice of reducing agent is paramount to prevent premature reduction of the starting carbonyl compound.

The Two-Step Mechanistic Pathway
  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 1-(3-aminopropyl)-4-methylpiperazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[4] Subsequently, the hemiaminal undergoes dehydration to yield an imine. This dehydration step is often the rate-limiting step and can be catalyzed by the addition of a weak acid, such as acetic acid. The acidic conditions also serve to protonate the imine, forming a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[8]

  • Hydride-Mediated Reduction: The iminium ion is then reduced by a hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[9] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a mild and selective reducing agent.[9][10] Crucially, STAB reduces the protonated iminium ion significantly faster than it reduces the starting aldehyde or ketone, allowing the entire process to be conducted in a single reaction vessel with high chemoselectivity.[11][12] This selectivity overcomes the major drawback of stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the carbonyl starting material, and avoids the toxicity associated with sodium cyanoborohydride (NaBH₃CN).[11][13]

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_reactants Reactants Carbonyl Aldehyde or Ketone (R-C(=O)-R') Amine 1-(3-aminopropyl)- 4-methylpiperazine Hemiaminal Hemiaminal Amine->Hemiaminal Imine Imine Intermediate Iminium Iminium Ion Imine->Iminium + H⁺ (Acid Catalyst) Product Product Iminium->Product + Hydride (H⁻) Hemiaminal->Imine - H₂O STAB STAB STAB->Iminium

Caption: The reaction pathway from carbonyl and amine to the final product.

Part 2: Field-Proven Experimental Protocol

This section provides a general, robust protocol for the reductive amination of a generic aldehyde or ketone with 1-(3-aminopropyl)-4-methylpiperazine using sodium triacetoxyborohydride.

Materials and Reagents
ReagentFormulaM.W.Notes
Carbonyl Compound (Aldehyde or Ketone)VariesVariesSubstrate (1.0 equiv)
1-(3-Aminopropyl)-4-methylpiperazineC₈H₁₉N₃157.26Amine source (1.0 - 1.2 equiv)
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.94Reducing agent (1.3 - 1.6 equiv)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous reaction solvent
Glacial Acetic Acid (optional)CH₃COOH60.05Catalyst for less reactive substrates (0-2 equiv)
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-For aqueous workup (quenching)
Brine (Saturated NaCl Solution)NaCl(aq)-For aqueous workup (washing)
Anhydrous Sodium or Magnesium SulfateNa₂SO₄ / MgSO₄-Drying agent
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inlet (for inert atmosphere)

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carbonyl compound (1.0 equiv). Dissolve it in an appropriate volume of anhydrous solvent (e.g., DCE or DCM, to make a ~0.1-0.2 M solution).

  • Amine Addition: Add 1-(3-aminopropyl)-4-methylpiperazine (1.1 equiv) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation. For less reactive ketones, glacial acetic acid (1-2 equiv) can be added at this stage to catalyze imine formation.[9][12]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic, and STAB is moisture-sensitive.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (typically the carbonyl compound) by TLC or LC-MS. Reactions are generally complete within 2 to 24 hours.[11]

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (DCM or DCE).

  • Workup - Washing and Drying: Combine all organic layers. Wash sequentially with water and then brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified, typically by flash column chromatography on silica gel, to yield the pure secondary amine.

Part 3: Workflow Visualization and Troubleshooting

Experimental Workflow Diagram

Workflow General Experimental Workflow A 1. Setup Combine Carbonyl & Amine in anhydrous solvent (DCE/DCM) under N₂ atmosphere. B 2. Imine Formation Stir 20-30 min at RT. (Optional: Add Acetic Acid) A->B C 3. Reduction Add NaBH(OAc)₃ in portions. Stir at RT for 2-24h. B->C D 4. Monitoring Check reaction progress via TLC or LC-MS. C->D E 5. Quench Slowly add sat. NaHCO₃(aq). D->E If complete F 6. Extraction Separate layers. Extract aqueous phase with DCM. E->F G 7. Wash & Dry Combine organic layers. Wash with Brine, Dry (Na₂SO₄). F->G H 8. Isolate & Purify Filter, concentrate. Purify via column chromatography. G->H I Final Product Characterize (NMR, MS). H->I

Caption: From reaction setup to purified product.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inefficient imine formation (especially with ketones).2. Deactivated reducing agent due to moisture.3. Insufficient reaction time.1. Add 1-2 equivalents of glacial acetic acid to catalyze imine formation.[12]2. Use anhydrous solvent and fresh NaBH(OAc)₃.3. Allow the reaction to run longer, monitoring periodically.
Low Yield 1. Side reaction: reduction of starting carbonyl.2. Product loss during aqueous workup (if product is water-soluble).1. Ensure a selective reagent like NaBH(OAc)₃ is used. Avoid stronger reagents like NaBH₄ in a one-pot setup.2. Perform multiple extractions (3-4 times) from the aqueous layer. Saturate the aqueous layer with NaCl to decrease product solubility.
Multiple Products Observed 1. Dialkylation of the primary amine (less common with this substrate).2. Impure starting materials.1. Use a stoichiometry of ~1:1 between the amine and carbonyl. A stepwise procedure (forming the imine first, then reducing) can also provide more control.[14]2. Verify the purity of starting materials before the reaction.
Broad NMR Peaks in Product Presence of residual acetic acid or basic/acidic impurities forming salts with the amine product.[15]Ensure the NaHCO₃ wash is thorough to remove all acetic acid. If necessary, perform an additional dilute base wash during workup, followed by a water wash. Ensure complete removal of solvent.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Wikipedia. (n.d.). Sodium triacetoxyborohydride.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Saikia, L., & Dutta, D. (2017). Recent Development on Catalytic Reductive Amination and Applications. ResearchGate. Available at: [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (2017). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. CHIMIA International Journal for Chemistry, 71(4), 213-220.
  • Shumilov, A. Y., et al. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(12), 7134-7193. Available at: [Link]

  • Kumar, A., & Sharma, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4). Available at: [Link]

  • MySkinRecipes. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Gilio, A. K., Thorpe, T., Turner, N. J., & Grogan, G. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination.
  • Matassini, C., Clemente, F., & Goti, A. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(19), 4547.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Sigma-Aldrich. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine.
  • Reddit. (2024). Reductive amination of piperazine.
  • Biocompare. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine from Aladdin Scientific.
  • Google Patents. (n.d.). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.
  • Patsnap. (n.d.). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.

Sources

Synthesis of PET ligands using N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of PET Ligands Using Piperazine-Propylamine Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Piperazine Scaffolds in PET Radiotracer Development

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled quantitative insights into physiological and pathological processes in vivo. The power of PET is intrinsically linked to the development of specific and high-affinity radiotracers. The piperazine motif is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable pharmacokinetic properties and its ability to engage with a wide array of biological targets.

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of Positron Emission Tomography (PET) ligands using precursors built around a piperazine-propylamine core. Specifically, we will focus on the strategic use of derivatives related to N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine to create precursors for subsequent radiolabeling with Carbon-11 ([¹¹C]).

Carbon-11 is an ideal radionuclide for many PET applications due to its short half-life (t½ = 20.4 minutes) and the fact that its incorporation does not alter the pharmacological properties of the parent molecule.[1][2] The protocols detailed herein are designed to be robust and adaptable, providing a foundational methodology for developing novel PET tracers for a multitude of biological targets. We will explore the synthesis of the non-radioactive labeling precursor, the automated radiosynthesis via [¹¹C]-methylation, and the essential quality control procedures required for clinical translation.

Core Radiosynthetic Strategy: A Two-Phase Approach

The development of a [¹¹C]-labeled PET tracer is fundamentally a two-part process. First, a stable, non-radioactive "precursor" molecule is synthesized and purified. This precursor is the final ligand molecule, but it lacks the methyl group at the intended site of radiolabeling, typically featuring a reactive secondary amine or a hydroxyl group. The second phase is the time-sensitive radiolabeling reaction, where the short-lived [¹¹C]-methyl group is rapidly and efficiently attached to the precursor, followed by purification and formulation for injection.

This strategy allows for the bulk preparation and rigorous characterization of the precursor, ensuring that the subsequent, time-critical radiosynthesis begins with a well-defined and high-purity starting material.

cluster_0 Phase 1: Precursor Synthesis (Non-Radioactive) cluster_1 Phase 2: Radiosynthesis ([¹¹C] Labeling) Start Pharmacophore Moiety (R-X) & Piperazine-Propylamine Linker Conjugation Chemical Conjugation (e.g., Amide Coupling) Start->Conjugation Purification Purification & Characterization (Chromatography, NMR, MS) Conjugation->Purification Precursor Stable Labeling Precursor (e.g., Des-methyl Ligand) Purification->Precursor Radiolabeling N-Alkylation with Precursor Precursor->Radiolabeling Reactant Cyclotron [¹¹C]CO₂ from Cyclotron Methyl_Iodide Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf Cyclotron->Methyl_Iodide Methyl_Iodide->Radiolabeling HPLC HPLC Purification Radiolabeling->HPLC Formulation Sterile Formulation HPLC->Formulation Final_Product Injectable [¹¹C]-PET Ligand Formulation->Final_Product

Caption: General workflow for PET tracer development.

PART I: Synthesis of the Labeling Precursor

The quality and design of the precursor are paramount to a successful radiosynthesis. The most common strategy for labeling piperazine-containing molecules is the N-methylation of a secondary amine on the piperazine ring. This reaction is typically high-yielding and rapid. Therefore, the ideal precursor is the des-methyl analogue of the final PET ligand.

This section provides a general protocol for synthesizing such a precursor via amide bond formation between a target-specific pharmacophore (represented as an acyl chloride, R-COCl) and a suitable piperazine-propylamine linker.

Causality Behind Component Selection:
  • Linker Selection: We use 1-(3-aminopropyl)piperazine as the linker. The primary amine on the propyl chain serves as a nucleophilic handle for conjugation to the pharmacophore, while the secondary amine within the piperazine ring is reserved as the site for the final [¹¹C]-methylation. This strategic orthogonality is key.

  • Reaction Choice: Amide coupling is a robust and well-established reaction. Using an acyl chloride provides a highly reactive electrophile, ensuring efficient reaction with the primary amine of the linker, which is significantly more nucleophilic than the secondary amine of the piperazine under standard conditions.

  • Base: A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation without competing in the reaction.

Detailed Protocol: Synthesis of a Generic Amide Precursor

Objective: To synthesize a generic precursor N-(3-(piperazin-1-yl)propyl)carboxamide for subsequent [¹¹C]-methylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-(3-Aminopropyl)piperazine≥97%Sigma-Aldrich
Target Acyl Chloride (R-COCl)Synthesis GradeN/A
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (aq.)Reagent GradeFisher Scientific
Brine (Saturated NaCl aq.)Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR
Silica Gel for Column Chromatography60 Å, 230-400 meshMilliporeSigma

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the target acyl chloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent side product formation.

  • Addition of Amine and Base: In a separate flask, prepare a solution of 1-(3-aminopropyl)piperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution over 15-20 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the target molecule but a gradient of DCM/Methanol (with 1% TEA to prevent the amine from streaking on the silica) is a common starting point.

  • Characterization: Confirm the identity and purity of the final precursor product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The pure precursor can be stored as a stable solid or oil for future use in radiosynthesis.

PART II: Automated [¹¹C]-Methylation Radiosynthesis

With a well-characterized precursor in hand, the next step is the rapid, high-efficiency radiolabeling reaction. This is almost exclusively performed using an automated synthesis module to ensure radiation safety, reproducibility, and compliance with cGMP standards.[3]

Radiochemistry Principles:
  • Radionuclide Production: [¹¹C] is produced as [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.

  • Radiosynthon Preparation: The [¹¹C]CO₂ is converted online into a more reactive methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4]

  • The Labeling Reaction: The labeling reaction is a classic Sₙ2 nucleophilic substitution. The secondary amine on the precursor's piperazine ring acts as the nucleophile, attacking the electrophilic [¹¹C]-methyl carbon and displacing the iodide or triflate leaving group. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to solubilize the precursor and is often heated to accelerate the reaction rate, which is critical given the short half-life of ¹¹C.

cluster_workflow Automated Radiosynthesis Workflow start [¹¹C]CH₃I from Gas Phase trap Step 1: Trap [¹¹C]CH₃I on Synthesis Module start->trap reagent_add Step 2: Add Precursor Solution (in DMSO/DMF with base) trap->reagent_add reaction Step 3: Heat Reaction Vial (e.g., 80-100°C for 3-5 min) reagent_add->reaction quench Step 4: Quench & Dilute with HPLC Mobile Phase reaction->quench inject Step 5: Inject onto Semi-Preparative HPLC quench->inject collect Step 6: Collect Radioactive Peak (UV & Radio-detector guided) inject->collect formulate Step 7: SPE Formulation (Solvent Exchange to Saline/EtOH) collect->formulate qc Step 8: Final QC Sampling formulate->qc product Final [¹¹C]-Ligand Dose qc->product

Caption: Automated [¹¹C]-methylation and purification workflow.
Detailed Protocol: Automated Synthesis of [¹¹C]-Ligand

Note: This protocol is generalized for a typical automated synthesis module (e.g., GE TRACERlab™ FX-N Pro, IBA Synthera®). Specific parameters must be optimized for the particular ligand and system.

  • Module Preparation:

    • Load a sterile, pyrogen-free vial kit onto the synthesizer.

    • Prime all liquid pathways with the appropriate solvents (acetonitrile, water, ethanol, etc.).

    • Load the semi-preparative HPLC column and equilibrate with the mobile phase.

    • Prepare a solution of the precursor (1-2 mg) in 300-500 µL of DMSO or DMF in the reaction vessel. Add a small amount of base if required (e.g., 5 µL of 1 M NaOH).

  • [¹¹C]CH₃I Trapping:

    • Begin the cyclotron run to produce [¹¹C]CO₂.

    • The automated module will convert the [¹¹C]CO₂ to [¹¹C]CH₃I gas.

    • The gaseous [¹¹C]CH₃I is passed through the precursor solution in the reaction vessel at room temperature, where it is efficiently trapped.

  • Radiolabeling Reaction:

    • Once trapping is complete, the reaction vessel is sealed and heated to 80-120 °C for 3-5 minutes. The optimal temperature and time must be empirically determined for each new ligand.

  • HPLC Purification:

    • After heating, the reaction is quenched and diluted with HPLC mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer).

    • The entire mixture is automatically injected onto a semi-preparative HPLC column (e.g., a C18 column).

    • The eluent is monitored by a UV detector (to see the precursor and non-radioactive product) and a radioactivity detector in series. The peak corresponding to the [¹¹C]-labeled product is identified by its retention time (previously determined using the non-radioactive standard).

    • The radioactive product peak is collected into a flask containing sterile water.

  • Formulation:

    • The collected HPLC fraction (which contains a high percentage of organic solvent) is passed through a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak®.

    • The cartridge traps the lipophilic radioligand while the aqueous mobile phase passes through to waste.

    • The cartridge is washed with sterile water for injection to remove any residual HPLC salts.

    • The final [¹¹C]-ligand is eluted from the cartridge with a small volume (0.5-1.0 mL) of absolute ethanol (USP grade) into a sterile product vial.

    • The product is then diluted with sterile saline for injection to achieve the desired final ethanol concentration (typically <10%) and radioactive concentration. The final product is passed through a 0.22 µm sterile filter into the final product vial.

PART III: Quality Control - A Self-Validating System

For any radiopharmaceutical intended for human or animal use, rigorous Quality Control (QC) is mandatory. It ensures the product is safe, pure, and has the correct identity and strength for its intended purpose.

QC Test Protocols
ParameterMethodPurpose
Visual Inspection Direct observationCheck for particulate matter and clarity. The solution should be clear and colorless.
pH pH meter or calibrated pH stripsEnsure the final formulation is within a physiologically acceptable range (typically 5.0 - 7.5).
Radiochemical Purity (RCP) Analytical Radio-HPLCTo quantify the percentage of radioactivity present as the desired [¹¹C]-ligand. Must be ≥95%.
Chemical Purity & Identity Analytical HPLC (UV detector)To confirm the identity of the product by co-elution with a non-radioactive reference standard and to identify chemical impurities.
Specific Activity (SA) Analytical HPLC with mass calibration curveTo determine the amount of radioactivity per mole of the compound (GBq/µmol). High SA is crucial for imaging sensitive targets.[5]
Residual Solvents Gas Chromatography (GC)To ensure that levels of solvents used in the synthesis (e.g., DMSO, Acetonitrile, Ethanol) are below USP limits.
Radionuclidic Purity Gamma-ray spectroscopy (MCA)To confirm the identity of the radionuclide as ¹¹C (by its 511 keV photopeak) and check for long-lived impurities.
Sterility USP <71> Sterility TestsTo ensure the absence of microbial contamination. Typically performed retrospectively.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) TestTo ensure the absence of pyrogens. Must be performed before patient administration.

Data Summary and Expected Results

The following table summarizes typical results for a successful [¹¹C]-methylation synthesis of a piperazine-based ligand using an automated module.

ParameterTypical ValueNotes
Total Synthesis Time 25 - 40 minutesFrom end of bombardment (EOB) to final product.
Radiochemical Yield (RCY) 10 - 25% (decay-corrected to EOB)Highly dependent on the reactivity of the precursor. Values are based on starting [¹¹C]CO₂.[1]
Radiochemical Purity (RCP) >98%As determined by analytical radio-HPLC.
Specific Activity (at End of Synthesis) 70 - 400 GBq/µmol (2 - 11 Ci/µmol)Varies with cyclotron yield and synthesis efficiency. Higher values are generally better.[3][4]
Final Product Volume 10 mLStandard volume for injection.
Ethanol Concentration < 10% v/vTo ensure patient safety and comfort.

Conclusion and Future Perspectives

This application note has outlined a robust and adaptable framework for the synthesis of [¹¹C]-labeled PET ligands based on a piperazine-propylamine scaffold. By separating the process into a non-radioactive precursor synthesis phase and a rapid, automated radiolabeling phase, researchers can efficiently develop novel tracers. The detailed protocols for synthesis, purification, and quality control provide a comprehensive guide for establishing these methods in a radiochemistry laboratory.

While this guide focuses on [¹¹C]-methylation, the versatile precursors described can also be adapted for labeling with Fluorine-18. For instance, the secondary amine of the piperazine could be alkylated with [¹⁸F]fluoroethyl tosylate, translating the tracer to a longer-lived analogue suitable for more complex or longer duration imaging studies.[6] The continued development of such modular synthetic strategies will be crucial in accelerating the discovery of the next generation of PET radiopharmaceuticals to diagnose and manage human disease.

References

  • Preshlock, S., et al. (2016). State of the art of radiochemistry for ¹¹C and ¹⁸F PET tracers. ResearchGate. Available at: [Link]

  • Saxena, A., et al. (2021). An Exposition of ¹¹C and ¹⁸F Radiotracers Synthesis for PET Imaging. ResearchGate. Available at: [Link]

  • Pike, V. W., et al. (2014). Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa). Journal of Medicinal Chemistry. Available at: [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology. Available at: [Link]

  • Di Iuise, A. (2023). Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. DiVA portal. Available at: [Link]

  • Waterhouse, R. N., et al. (2003). Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors. Nuclear Medicine and Biology. Available at: [Link]

  • Mitterhauser, M., et al. (2008). 18F Fluoroethylations: Different Strategies for the Rapid Translation of 11C-methylated Radiotracers. Nuclear Medicine and Biology. Available at: [Link]

  • Gao, M., et al. (2018). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. IUPUI ScholarWorks. Available at: [Link]

  • J&K Scientific. 3-(4-Methylpiperazin-1-yl)propan-1-amine. J&K Scientific Product Page. Available at: [Link]

  • Kaur, M., et al. (2022). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link]

  • Science.gov. piperazines: Topics by Science.gov. Science.gov. Available at: [Link]

  • Shaffer, T. M., et al. (2019). Radiosynthesis and validation of [5-cyano-N-(4-(4-[11 C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl) furan-2-carboxamide] ([11 C]CPPC), a PET radiotracer for imaging CSF1R, a microglia-specific marker. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

Sources

Application Notes and Protocols for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in CNS Drug Design and Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicine, largely hindered by the restrictive nature of the blood-brain barrier (BBB). Small molecules featuring scaffolds known to facilitate CNS penetration are therefore of significant interest. This document provides detailed application notes and exemplary protocols for the investigation of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, a compound possessing structural motifs commonly found in CNS-active agents. While specific biological data for this molecule is not extensively available in public literature, its N-methylpiperazine and alkylamine moieties suggest potential utility in CNS drug design. These notes are intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the systematic evaluation of this and similar compounds for CNS applications.

Introduction: The Rationale for Investigating N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

The piperazine ring is a prevalent scaffold in a multitude of CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.[1] Its basic nitrogen atoms can be protonated at physiological pH, influencing solubility and potential interactions with biological targets. The presence of a methyl group on the piperazine nitrogen, as seen in N-methylpiperazine, is a common feature in various pharmaceuticals.[2] Furthermore, the tertiary amine in the propan-1-amine side chain contributes to the overall physicochemical properties of the molecule, which are critical for traversing the BBB.

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS: 4572-03-6; Molecular Formula: C8H19N3) is a small molecule that combines these features.[3][4][5] While specific pharmacological data is scarce, its structure warrants investigation for potential CNS activity. The protocols outlined herein are designed to systematically assess its suitability as a CNS drug candidate or a scaffold for further medicinal chemistry optimization.

Physicochemical Properties and their Implications for CNS Delivery

A molecule's ability to cross the BBB is governed by a combination of passive diffusion and active transport mechanisms.[5][6] Key physicochemical properties influencing passive diffusion include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical Properties of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine and their Significance

PropertyPredicted Value*Significance for CNS Penetration
Molecular Weight157.26 g/mol Well below the typical upper limit of 400-500 Da for passive BBB diffusion.
logP~0.5 - 1.5Indicates a degree of lipophilicity favorable for membrane permeation.
Polar Surface Area~28 ŲLow PSA is generally associated with better BBB permeability.
Hydrogen Bond Donors1A low number of hydrogen bond donors is advantageous for crossing the BBB.
Hydrogen Bond Acceptors3A moderate number of acceptors, manageable for CNS penetration.
pKa (most basic)~9.5 - 10.5The compound will be predominantly protonated at physiological pH, impacting its interaction with transporters and membranes.

*Values are estimated using computational models and should be experimentally verified.

The predicted properties suggest that N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine has a reasonable profile for passive diffusion across the BBB. However, the presence of basic nitrogens also raises the possibility of interactions with efflux transporters like P-glycoprotein (P-gp), which actively remove substances from the brain.[7]

Experimental Workflows for CNS Drug Candidate Evaluation

The following sections detail a tiered approach to evaluating N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, starting with in vitro assays to assess its fundamental properties and progressing to more complex in vivo studies.

Tier 1: In Vitro Permeability and Efflux Liability Assessment

The initial evaluation focuses on the compound's ability to cross a simulated BBB and its susceptibility to efflux pumps.

The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive, transcellular permeability across the BBB.[8][9] It measures the diffusion of a compound from a donor compartment, through an artificial membrane coated with brain lipids, to an acceptor compartment.[9]

Protocol 1: PAMPA-BBB Assay

Objective: To determine the passive permeability (Pe) of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

Materials:

  • PAMPA plate system (e.g., 96-well donor and acceptor plates)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., testosterone and furosemide)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 200 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare Lipid Membrane: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the 96-well donor plate.

  • Prepare Donor Solutions: Dilute the test compound and controls in PBS to a final concentration of 100 µM.

  • Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability:

    • Pe (cm/s) = [VA / (Area × Time)] × [-ln(1 - [drug]acceptor / [drug]equilibrium)]

    • Where VA is the volume of the acceptor well, Area is the filter area, and Time is the incubation time in seconds.

Data Interpretation:

  • High Permeability (CNS+): Pe > 4.0 x 10-6 cm/s[9]

  • Low Permeability (CNS-): Pe < 2.0 x 10-6 cm/s[9]

  • Uncertain Permeability: Pe between 2.0 and 4.0 x 10-6 cm/s[9]

To assess both passive and active transport, cell-based assays are essential. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it a good model for intestinal absorption and, to some extent, BBB permeability.[4] The MDCK-MDR1 cell line is specifically engineered to overexpress the human P-gp efflux transporter, making it ideal for identifying compounds that are P-gp substrates.[3]

Protocol 2: Bidirectional Caco-2/MDCK-MDR1 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with supplements)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • Control compounds (e.g., propranolol - high permeability, atenolol - low permeability, prazosin - P-gp substrate)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 or MDCK-MDR1 cells on Transwell® inserts and culture for 21 days (Caco-2) or 4-5 days (MDCK-MDR1) to form a confluent monolayer.[3]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Perform a Lucifer yellow leakage assay to confirm tight junction integrity.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 60-120 minutes.[3]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Papp (cm/s) = (dQ/dt) / (A × C0)

      • dQ/dt: rate of permeation

      • A: surface area of the membrane

      • C0: initial concentration in the donor chamber

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Data Interpretation:

  • Papp (A→B) for Caco-2:

    • < 1 x 10-6 cm/s: Low permeability

    • 1-10 x 10-6 cm/s: Moderate permeability

    • 10 x 10-6 cm/s: High permeability

  • Efflux Ratio (MDCK-MDR1):

    • ER ≥ 2: Indicates the compound is a substrate for P-gp efflux.[3]

Tier 2: In Vivo Pharmacokinetic (PK) Studies in Rodents

Following promising in vitro data, in vivo studies are necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living system.

Protocol 3: Rodent Pharmacokinetic and Brain Penetration Study

Objective: To determine the pharmacokinetic parameters and brain-to-plasma concentration ratio (Kp) of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Test compound formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA tubes)

  • Brain tissue harvesting tools

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the test compound to groups of rodents via IV and PO routes at a suitable dose.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture. At the final time point, euthanize the animals and harvest the brains.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain: Weigh the brains and homogenize them in a suitable buffer.

  • Bioanalysis: Extract the compound from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.[2]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

  • Brain Penetration Assessment: Calculate the brain-to-plasma ratio (Kp) at each time point:

    • Kp = Cbrain / Cplasma

Data Interpretation:

  • A high Kp value (>1) suggests good brain penetration. However, this should be interpreted in conjunction with the unbound fraction in plasma and brain to determine the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of CNS exposure.

Tier 3: Preliminary In Vivo Efficacy and Target Engagement Assessment

If the compound shows favorable PK and brain penetration, preliminary efficacy studies in relevant animal models of CNS disorders can be initiated. The choice of model will depend on the hypothesized mechanism of action.

Protocol 4: General Approach for Preliminary CNS Efficacy Assessment

Objective: To obtain initial evidence of a pharmacological effect of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in a relevant animal model.

Considerations:

  • Model Selection: Choose an appropriate and validated animal model for a specific CNS disease (e.g., forced swim test for depression, elevated plus maze for anxiety, Morris water maze for cognitive enhancement).

  • Dose-Response Study: Administer a range of doses of the test compound to determine the effective dose range.

  • Behavioral or Physiological Readouts: Measure relevant behavioral or physiological endpoints to assess the compound's effect.

  • Target Engagement: If a specific molecular target is hypothesized, ex vivo analysis of brain tissue can be performed to measure target occupancy or downstream signaling effects.

  • Control Groups: Include vehicle-treated and positive control groups for comparison.

Data Analysis:

  • Use appropriate statistical methods to compare the effects of the test compound to the control groups.

Visualization of Experimental Workflows and Concepts

CNS_Drug_Evaluation_Workflow cluster_tier1 Tier 1: In Vitro Assessment cluster_tier2 Tier 2: In Vivo Pharmacokinetics cluster_tier3 Tier 3: In Vivo Efficacy PAMPA PAMPA-BBB Assay (Protocol 1) Cell_Perm Caco-2 / MDCK-MDR1 Assays (Protocol 2) PAMPA->Cell_Perm Positive Permeability Decision1 Favorable Permeability & Low Efflux? Cell_Perm->Decision1 PK_Study Rodent PK & Brain Penetration (Protocol 3) Decision2 Good PK & Brain Penetration? PK_Study->Decision2 Efficacy_Study Preliminary Efficacy Model (Protocol 4) Decision3 Evidence of Efficacy? Efficacy_Study->Decision3 Start Compound of Interest: N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Start->PAMPA Decision1->PK_Study Yes Stop Stop or Redesign Decision1->Stop No Decision2->Efficacy_Study Yes Decision2->Stop No Proceed Proceed to Lead Optimization Decision3->Proceed Yes Decision3->Stop No

Caption: Tiered workflow for CNS drug candidate evaluation.

BBB_Transport_Mechanisms cluster_passive Passive Transport cluster_active Active Transport Blood Blood Transcellular Transcellular Diffusion (Lipophilic) Blood->Transcellular Drug Paracellular Paracellular Diffusion (Small, Hydrophilic) Blood->Paracellular Limited Influx Influx Transporters (e.g., SLC family) Blood->Influx Brain Brain Efflux Efflux Transporters (e.g., P-gp/MDR1) Brain->Efflux BBB Blood-Brain Barrier (Endothelial Cells) Tight Junctions Transporters Transcellular->Brain Paracellular->Brain Influx->Brain Efflux->Blood Drug Removal

Caption: Mechanisms of drug transport across the blood-brain barrier.

Conclusion

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine represents a chemical scaffold with potential for CNS drug discovery due to its structural similarity to known CNS-active compounds. The application notes and protocols provided in this document offer a comprehensive and scientifically rigorous framework for its evaluation. By systematically assessing its permeability, efflux liability, pharmacokinetics, and in vivo activity, researchers can effectively determine its potential as a novel CNS therapeutic or as a starting point for further medicinal chemistry efforts. It is imperative that the predicted physicochemical properties are experimentally confirmed and that each experimental stage is carefully interpreted to guide the progression of this and similar compounds through the drug discovery pipeline.

References

  • PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. ([Link]).

  • Journal of Medicinal Chemistry. Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ([Link]).

  • Evotec. MDCK-MDR1 Permeability Assay. ([Link]).

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. ([Link]).

  • ACS Publications. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ([Link]).

  • Wikipedia. N-Methylpiperazine. ([Link]).

  • StackWave. Crossing the Blood-Brain Barrier: Transport Mechanisms for Small Molecule and Biologic Drugs. ([Link]).

  • Frontiers in Neuroscience. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. ([Link]).

  • MDPI. Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs. ([Link]).

  • PubMed Central. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. ([Link]).

  • WordPress at UD. In Vitro Blood Brain Barrier Models | Slater Lab. ([Link]).

  • PubMed. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. ([Link]).

  • PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. ([Link]).

  • AxisPharm. MDCK-MDR1 Permeability Assay. ([Link]).

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. ([Link]).

  • Symeres. What is CNS pharmacokinetics and how is it measured?. ([Link]).

  • BioDuro. ADME MDR1-MDCK Permeability Assay. ([Link]).

  • Creative Biolabs. MDCK Permeability. ([Link]).

  • Creative Bioarray. Caco-2 permeability assay. ([Link]).

  • Longdom. Prediction of BBB permeability using PAMPA assay. ([Link]).

  • Science Translational Medicine. Learning to identify CNS drug action and efficacy using multistudy fMRI data. ([Link]).

  • Creative Bioarray. MDR1-MDCK Permeability Assay. ([Link]).

  • FDA. Evaluating Cancer Drugs in Patients with Central Nervous System Metastases. ([Link]).

  • PubMed. PK/PD assessment in CNS drug discovery: Prediction of CSF concentration in rodents for P-glycoprotein substrates and application to in vivo potency estimation. ([Link]).

  • PubMed Central. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. ([Link]).

  • Evotec. Caco-2 Permeability Assay. ([Link]).

  • Royal Society of Chemistry Blogs. Insight into the Pharmacokinetics of CNS Drugs: the Species-Independent Brain Tissue Binding Phenomenon. ([Link]).

  • Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. ([Link]).

  • Semantic Scholar. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. ([Link]).

  • PubMed Central. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. ([Link]).

  • PubMed Central. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. ([Link]).

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. ([Link]).

  • BioAssay Systems. PMBBB - BioAssay Systems. ([Link]).

  • ResearchGate. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). ([Link]).

  • Taylor & Francis Online. Assessing central nervous system drug delivery. ([Link]).

  • Semantic Scholar. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). ([Link]).

  • ResearchGate. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. ([Link]).

  • PubMed. A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. ([Link]).

  • PubMed Central. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. ([Link]).

  • BioPharma Services. Evaluation of Physical Dependence of CNS Drugs. ([Link]).

  • PubMed Central. Clinician- and Patient-reported Endpoints in CNS Orphan Drug Clinical Trials: ISCTM Position Paper on Best Practices for Endpoint Selection, Validation, Training, and Standardization. ([Link]).

  • PubMed Central. Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. ([Link]).

  • PubMed Central. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ([Link]).

  • Daicel. The Science Behind CNS Drugs: The Role of Piperazine Derivatives. ([Link]).

Sources

Coupling agents for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Amide Bond Formation with N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Introduction: Navigating the Nuances of Amide Coupling

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] It is the chemical linkage that defines peptides and proteins and is a ubiquitous feature in a vast array of pharmaceutical compounds.[3] While numerous methods exist to forge this bond, the direct condensation of a carboxylic acid and an amine requires activation, a task delegated to a diverse toolkit of "coupling reagents".[4][5]

This guide focuses on the specific challenges and strategic solutions for coupling reactions involving N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine . This diamine presents a unique set of structural features that demand careful consideration in experimental design:

  • A Secondary Amine Nucleophile: The reacting N-methyl group introduces steric bulk compared to a primary amine, potentially impeding the approach to the activated carboxylic acid.[6][7]

  • A Tertiary Amine Base: The 4-methylpiperazine moiety is a non-nucleophilic base that can influence the reaction environment and significantly complicate product purification.

  • Potential for Side Reactions: The choice of coupling agent and reaction conditions is critical to avoid unwanted side reactions, such as guanidinylation of the amine or racemization of chiral carboxylic acids.[8]

This document provides researchers, scientists, and drug development professionals with a detailed analysis of appropriate coupling agents, field-tested protocols, and the mechanistic rationale behind their application for this specific and challenging substrate class.

Comparative Analysis of Premier Coupling Agents

The success of an amide coupling reaction hinges on the selection of the activating agent.[9] The choice depends on factors like the steric hindrance of the substrates, the desired reaction rate, and the tolerance for potential side reactions.[3][5] For a sterically hindered secondary amine like N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, more potent coupling reagents are generally required.

Coupling Agent ClassRepresentative Reagent(s)Mechanism of ActionSuitability for Hindered AminesKey AdvantagesPotential Drawbacks & Mitigation
Carbodiimides EDC (+ NHS/HOBt)Forms a reactive O-acylisourea intermediate. Additives like NHS or HOBt create a more stable active ester, improving efficiency and reducing racemization.[10][11][12]ModerateCost-effective; water-soluble urea byproduct (for EDC) is easily removed via aqueous workup.[13]Lower reactivity for hindered substrates; risk of N-acylurea byproduct formation.[14][15] Mitigation: Use of additives is essential.
Phosphonium Salts PyBOPForms a highly reactive OBt-active ester in situ.[16][17]HighHigh coupling efficiency; milder conditions; avoids carcinogenic HMPA byproduct associated with BOP.[17]Byproducts can complicate purification; more expensive than carbodiimides.
Uronium/Aminium Salts HBTU, HATUForms highly reactive OBt (HBTU) or OAt (HATU) active esters.[9][18]Very HighExtremely rapid and efficient, especially HATU, which is considered a gold standard for difficult couplings due to the neighboring group effect of the pyridine nitrogen in the HOAt moiety.[6][19][20]Higher cost; risk of guanidinylation of the amine if coupling reagent is in excess.[21] Mitigation: Use stoichiometric or slightly deficient amounts of the coupling reagent relative to the acid.

Mechanistic Pathways and Experimental Workflow

Understanding the mechanism of action is key to optimizing reaction conditions and troubleshooting unexpected outcomes.[9] The following diagrams illustrate the activation pathways for the most relevant coupling agent classes and a general workflow for the synthesis.

G General Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq.) in anhydrous solvent (e.g., DMF, DCM) activation Combine Acid, Coupling Reagent, & Base. Stir for activation (1-5 min). prep_acid->activation prep_amine Prepare solution of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (1.1-1.2 eq.) coupling Add Amine solution dropwise. Stir at RT until completion. prep_amine->coupling prep_reagent Prepare solution of Coupling Reagent (1.1 eq.) & Base (e.g., DIPEA, 2-3 eq.) prep_reagent->activation activation->coupling Forms activated ester monitor Monitor reaction by TLC or LC-MS coupling->monitor workup Aqueous Workup: Dilute with EtOAc/DCM. Wash with NaHCO3, H2O, Brine. monitor->workup Reaction complete purify Purification: Flash chromatography on silica (pre-treated with Et3N) or Reversed-Phase HPLC. workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow for Amide Coupling.

G Mechanism: Carbodiimide (EDC) with NHS Additive RCOOH R-COOH O_acylisourea [O-Acylisourea Intermediate] (Reactive, Unstable) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea NHS_ester NHS-Ester (Amine-Reactive, More Stable) O_acylisourea->NHS_ester Attack by NHS EDC_urea EDC Byproduct (Urea) O_acylisourea->EDC_urea forms NHS NHS NHS->NHS_ester Amide Amide Product NHS_ester->Amide Nucleophilic Attack by Amine Amine R'-NH-R'' Amine->Amide NHS_released NHS Amide->NHS_released releases

Caption: Mechanism of EDC/NHS-mediated amide bond formation.[12]

G Mechanism: Uronium/Aminium Salt (HATU) RCOOH R-COO⁻ (from R-COOH + Base) OAt_ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_ester HATU HATU HATU->OAt_ester Activation Amide Amide Product OAt_ester->Amide Nucleophilic Attack by Amine TMU Tetramethylurea OAt_ester->TMU releases Amine R'-NH-R'' Amine->Amide HOAt HOAt Amide->HOAt releases

Sources

Synthesis of Lysosome-Targeting Fluorescent Probes using 1-(3-aminopropyl)-4-methylpiperazine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Piperazine Moiety in Fluorescent Probe Design

In the realm of cellular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving specificity and robust signal generation. 1-(3-aminopropyl)-4-methylpiperazine has emerged as a critical building block in the synthesis of sophisticated fluorescent probes, particularly those intended for interrogating acidic organelles such as lysosomes.[1][2] The strategic incorporation of this moiety imparts several advantageous properties to a fluorophore. The tertiary amine within the piperazine ring, with a pKa typically in the acidic to neutral range, can be protonated in the low pH environment of the lysosome. This protonation event can modulate the electronic properties of the attached fluorophore, often leading to a "turn-on" fluorescence response through the inhibition of photoinduced electron transfer (PET).[3][4][5] This pH-dependent fluorescence makes 1-(3-aminopropyl)-4-methylpiperazine an excellent choice for developing lysosomotropic probes.[6][7] Furthermore, the piperazine group can enhance the water solubility and cellular permeability of the resulting probe, crucial attributes for effective bioimaging.[8]

This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of fluorescent probes derived from 1-(3-aminopropyl)-4-methylpiperazine. We will focus on the widely employed conjugation chemistry involving N-hydroxysuccinimide (NHS) ester-activated fluorophores, offering a robust and versatile method for probe development.

Core Synthesis: Conjugation of Amine-Reactive Fluorophores

The fundamental principle behind the synthesis of these fluorescent probes is the nucleophilic attack of the primary amine of 1-(3-aminopropyl)-4-methylpiperazine on an electrophilic functional group of a fluorophore. NHS esters are among the most common amine-reactive functional groups used for this purpose due to their high reactivity towards primary amines under mild conditions, forming a stable amide bond.[9]

Reaction Scheme

The general reaction scheme for the conjugation of an NHS-ester activated fluorophore with 1-(3-aminopropyl)-4-methylpiperazine is depicted below.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Fluorophore_NHS Fluorophore-NHS Ester Probe Fluorescent Probe Fluorophore_NHS->Probe Amide bond formation Piperazine 1-(3-aminopropyl)-4-methylpiperazine Piperazine->Probe Solvent Anhydrous DMF or DMSO Base DIPEA or Triethylamine Temperature Room Temperature NHS N-hydroxysuccinimide (byproduct)

Caption: General reaction scheme for the synthesis of a fluorescent probe.

Detailed Synthesis Protocol: Naphthalimide-Piperazine Probe

This protocol provides a step-by-step method for the synthesis of a naphthalimide-based fluorescent probe, a class of dyes known for their sensitivity to the local environment.

Materials and Reagents:

  • 4-Bromo-1,8-naphthalic anhydride

  • 1-(3-aminopropyl)-4-methylpiperazine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Synthesis of N-(3-(4-methylpiperazin-1-yl)propyl)-4-bromo-1,8-naphthalimide (Intermediate):

    • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in anhydrous DMF.

    • Add 1-(3-aminopropyl)-4-methylpiperazine (1.2 eq) to the solution.

    • The reaction mixture is then heated to 90-100 °C and stirred for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate.

  • Purification of the Intermediate:

    • The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent.

  • Characterization:

    • The structure of the purified intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Purification and Characterization

Thorough purification and characterization are essential to ensure the quality and reliability of the synthesized fluorescent probe.

Purification Protocol: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the top of the silica gel column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane, or methanol in DCM) to separate the desired product from unreacted starting materials and byproducts.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorescent probe.

Characterization Data

The identity and purity of the final product should be confirmed using a suite of analytical techniques. Below is a table of representative characterization data for a synthesized naphthalimide-piperazine probe.[4][10][11]

Parameter Technique Expected Result
Molecular Weight Mass Spectrometry (ESI-MS)Observed m/z corresponding to the calculated molecular weight of the probe [M+H]⁺.
Proton NMR ¹H NMRSignals corresponding to the aromatic protons of the naphthalimide core, the aliphatic protons of the propyl linker, and the methyl and methylene protons of the piperazine ring.
Carbon NMR ¹³C NMRResonances for all unique carbon atoms in the molecule, consistent with the proposed structure.
Absorption Max (λabs) UV-Vis SpectroscopyMaximum absorption wavelength, typically in the UV or visible region depending on the fluorophore.
Emission Max (λem) Fluorescence SpectroscopyMaximum emission wavelength, representing the color of the emitted light.
Quantum Yield (Φ) Fluorescence SpectroscopyA measure of the efficiency of the fluorescence process.
pKa pH Titration (Spectroscopic)The pH at which the protonated and deprotonated forms of the piperazine are in equal concentration, crucial for pH-sensitive probes.

Application Protocol: Determination of pKa for pH-Sensitive Probes

The pKa of the piperazine moiety is a critical parameter that dictates the pH range over which the probe will be most responsive. This can be determined spectroscopically by monitoring the change in fluorescence intensity as a function of pH.[3][6][12]

Materials and Reagents:

  • Purified fluorescent probe

  • A series of buffers covering a wide pH range (e.g., pH 2 to 10)

  • Spectrofluorometer

Procedure:

  • Prepare a Stock Solution: Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values.

  • Sample Preparation: Add a small aliquot of the probe stock solution to each buffer solution to achieve a final concentration in the micromolar range. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid affecting the pH.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe in each buffer solution, using the optimal excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH of the buffer.

  • pKa Determination: The data should fit to a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the half-maximal fluorescence intensity.

G cluster_0 Workflow A Synthesize Probe B Purify by Column Chromatography A->B C Characterize (NMR, MS, etc.) B->C D Determine pKa C->D E Cellular Imaging/Application D->E

Caption: Overall workflow for probe synthesis and evaluation.

Conclusion

1-(3-aminopropyl)-4-methylpiperazine is a versatile and highly effective building block for the creation of advanced fluorescent probes. Its inherent pH-sensitivity and ability to enhance probe solubility and permeability make it particularly well-suited for the development of lysosome-targeting agents and other smart probes for cellular imaging. The synthetic protocols outlined in this guide provide a robust framework for researchers to design and construct novel fluorescent tools for a wide range of applications in biology and drug discovery.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ResearchGate. A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. Available from: [Link]

  • MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Efficient synthesis of fluorescent-PET probes based on [18F]bodipy dye. Available from: [Link]

  • PMC. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. Available from: [Link]

  • Structural Bioinformatics Group. A Simple Fluorescence Method for pKa Determination in RNA and DNA Reveals Highly Shifted pKa's. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - A guanidine derivative of naphthalimide with excited-state deprotonation coupled intramolecular charge transfer property and its application. Available from: [Link]

  • Pharma Eli. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • The Royal Society of Chemistry. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells. Available from: [Link]

  • The Royal Society of Chemistry. Highly selective naphthalimide-based fluorescent probe for direct hydrogen sulfide detection in environment. Available from: [Link]

  • Semantic Scholar. RSC Advances. Available from: [Link]

  • ResearchGate. Synthesis of Functional Fluorescent BODIPY-based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes. Available from: [Link]

  • PMC. BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. Available from: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

  • IRIS-AperTO. Synthesis and Characterization of FarRed/NIRFluorescent BODIPY Dyes, SolidState Fluorescence, and Application as Fluorescent Tag. Available from: [Link]

  • PMC. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Available from: [Link]

Sources

Application Notes and Protocols: Leveraging N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine for Advanced Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Smart Excipients in Targeted Therapeutics

The paradigm of drug delivery is undergoing a significant transformation, moving from systemic administration towards highly targeted approaches that maximize therapeutic efficacy while minimizing off-target effects. At the heart of this evolution lies the development of "smart" drug delivery systems, capable of responding to specific physiological cues within the disease microenvironment. N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, a molecule featuring a piperazine heterocycle, is emerging as a critical component in the formulation of such sophisticated delivery vehicles. Its unique chemical architecture, particularly the presence of multiple amine groups with distinct pKa values, makes it an ideal candidate for creating pH-responsive nanoparticles that can intelligently navigate the biological milieu and release their therapeutic payload at the intended site of action.

This comprehensive guide provides an in-depth exploration of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine's application in targeted drug delivery. We will delve into the mechanistic principles that underpin its utility, present detailed protocols for the formulation and characterization of drug delivery systems incorporating this molecule, and offer insights into assessing their therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is fundamental to its effective application.

PropertyValueSource
CAS Number 4572-03-6
Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 52 °C at 0.3 mmHg
Flash Point 92 °C
Solubility Soluble in water, ethanol, and ether.

Mechanism of Action in Targeted Drug Delivery: The Power of pH-Responsiveness

The primary advantage of incorporating N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine into drug delivery systems lies in its ability to impart pH-sensitivity. The piperazine ring and the primary amine group possess distinct pKa values, allowing them to become protonated at different pH levels. This characteristic is exploited to trigger drug release in the acidic microenvironments of tumors or within the endosomes of cells.

The "proton sponge" effect is a key mechanism facilitated by piperazine-containing compounds. Once a nanoparticle carrying this moiety is endocytosed, the acidic environment of the late endosome (pH ~5.0-6.0) leads to the protonation of the amine groups. This influx of protons is followed by an influx of chloride ions and water to maintain charge neutrality, causing osmotic swelling and eventual rupture of the endosome. This process, known as endosomal escape, is crucial for delivering the therapeutic payload into the cytoplasm where it can exert its biological effect.

Diagram: The Proton Sponge Effect and Endosomal Escape

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Late Endosome (pH 5.0-6.0) LNP_neutral LNP (Neutral Charge) LNP_protonated LNP (Protonated) + H+ Influx LNP_neutral->LNP_protonated Endocytosis Cl_influx Cl- Influx LNP_protonated->Cl_influx H2O_influx H2O Influx LNP_protonated->H2O_influx Endosome_swelling Osmotic Swelling Cl_influx->Endosome_swelling H2O_influx->Endosome_swelling Endosome_rupture Endosomal Rupture Endosome_swelling->Endosome_rupture Cytoplasm Cytoplasm (Drug Release) Endosome_rupture->Cytoplasm Payload Release

Caption: Mechanism of pH-triggered endosomal escape.

Protocols for Formulation and Characterization

**Protocol 1: Synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1

Troubleshooting & Optimization

Preventing di-acylation of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Mono-Acylation of Polyamines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the selective acylation of polyamines. We will provide in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to help you prevent undesired di-acylation and maximize the yield of your target mono-acylated product.

Frequently Asked Questions (FAQs)

Q1: I am trying to prevent the di-acylation of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, but I'm getting complex results. What am I doing wrong?

This is a crucial starting point. The molecule you've named, N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, possesses only one site that is reactive to acylation under standard conditions: the secondary amine. The other two nitrogen atoms are part of tertiary amine groups, which lack the necessary hydrogen atom for acylation to proceed.[1][2] Therefore, di-acylation of this specific molecule is not chemically feasible.

It is highly probable that the challenge you are facing involves a related substrate that contains at least two acylatable nitrogen atoms. A common and structurally similar compound where selective mono-acylation is a significant challenge is 3-(piperazin-1-yl)propan-1-amine . This molecule has a primary amine at the terminus of the propyl chain and a secondary amine within the piperazine ring, both of which are susceptible to acylation.

This guide will focus on the strategies to control selectivity for this more representative class of polyamines.

Q2: What is the fundamental principle behind selective mono-acylation in a molecule with both primary and secondary amines?

The ability to selectively acylate one amine over another hinges on exploiting the inherent differences in their reactivity. Generally, primary amines are more reactive towards acylating agents than secondary amines. This is due to two main factors:

  • Nucleophilicity: Primary amines are typically more nucleophilic.

  • Steric Hindrance: Secondary amines have an additional alkyl or aryl group, which creates more steric bulk around the nitrogen atom, impeding the approach of the acylating agent.[3]

However, this reactivity difference is often insufficient on its own to prevent di-acylation, especially when using highly reactive acylating agents like acyl chlorides.[4] Once the first acylation occurs (typically at the more reactive primary amine), the resulting mono-acylated product still contains a reactive secondary amine that can compete for the remaining acylating agent.

Q3: What are the primary experimental strategies to favor mono-acylation over di-acylation?

There are four main pillars for controlling selectivity:

  • Stoichiometry Control: Using a precise 1:1 molar ratio of your diamine to the acylating agent is the first and most critical step. An excess of the acylating agent will invariably lead to di-acylation.[5]

  • Controlled Reagent Addition (High Dilution): Slowly adding the acylating agent to a dilute solution of the diamine helps maintain a very low instantaneous concentration of the acylating agent. This ensures it is more likely to react with the more abundant and more reactive starting diamine rather than the less abundant mono-acylated intermediate.[6]

  • Low Temperature: Reducing the reaction temperature (e.g., to 0 °C or even -78 °C) decreases the overall reaction rate. This often has a more pronounced effect on the less favorable second acylation, thereby enhancing the selectivity for the initial, more reactive site.[6][7]

  • In Situ Protection/Reactivity Modulation: This involves temporarily "deactivating" one of the amine groups to direct the reaction to the other. This can be achieved through methods like mono-protonation or the use of reversible protecting groups.[8][9]

Troubleshooting Guide: Common Issues & Solutions

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Significant Di-acylation Product (>20%) 1. Incorrect Stoichiometry: Excess acylating agent is present. 2. Rapid Addition: High local concentration of the acylating agent allows it to react with the mono-acylated product before it diffuses away. 3. High Temperature: The reaction is too energetic, overcoming the subtle reactivity difference between the amines.Solution 1: Stoichiometry & Slow Addition. - Accurately measure and use a 1.0 to 1.05 molar equivalent of the acylating agent. - Dissolve the acylating agent in a suitable solvent and add it dropwise via a syringe pump over 30-60 minutes to a cooled, stirring solution of the diamine. This maintains pseudo-high dilution conditions.[6] Solution 2: Temperature Control. - Begin the reaction at 0 °C (ice bath). Monitor the reaction by TLC or LC-MS. If the reaction is too slow, allow it to warm to room temperature gradually. For very reactive systems, consider temperatures as low as -78 °C (dry ice/acetone bath).[6]
Low Conversion / Unreacted Starting Material 1. Insufficient Reactivity: The acylating agent is too weak, or the reaction conditions (e.g., temperature) are too mild. 2. Base Issues: If an acid byproduct (like HCl) is formed, it can protonate the starting amine, rendering it non-nucleophilic. An inadequate or absent base will stall the reaction.Solution 1: Adjust Acylating Agent/Catalyst. - If using a carboxylic acid, an activating agent (e.g., DCC, EDC) is required. - For less reactive secondary amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[3] Solution 2: Add a Non-Nucleophilic Base. - Include at least one equivalent of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge any acid formed during the reaction.[2][10]
Inconsistent Results / Poor Selectivity 1. Atmospheric CO₂ Interference: Carbon dioxide from the air can react with the more reactive primary amine to form a carbamate, temporarily protecting it and altering the expected selectivity.[4][8] 2. Solvent Effects: The solvent polarity can influence the relative reactivity of the amine sites and the solubility of intermediates.Solution 1: Inert Atmosphere. - Run the reaction under an inert atmosphere of nitrogen or argon to exclude CO₂ and moisture. This ensures that the inherent reactivity of the amines dictates the outcome. Solution 2: Solvent Screening. - Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. Experiment with different solvents to find the optimal conditions for your specific substrate.[6]

Experimental Protocols & Methodologies

Protocol 1: Kinetically Controlled Mono-Acylation via Slow Addition

This protocol is designed to maximize mono-acylation by leveraging slow addition and low temperatures. It is the recommended starting point for most systems.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Diamine 1. Dissolve Diamine (1.0 eq) & Base (1.1 eq) in DCM Cool 3. Cool Diamine solution to 0 °C (Ice Bath) Diamine->Cool AcylChloride 2. Dissolve Acyl Chloride (1.0 eq) in separate DCM Add 4. Add Acyl Chloride solution dropwise over 30-60 min AcylChloride->Add Cool->Add Stir 5. Stir at 0 °C for 1h, then warm to RT and stir 2-16h Add->Stir Quench 6. Quench with H₂O Stir->Quench Extract 7. Extract with DCM, wash with brine, dry over Na₂SO₄ Quench->Extract Purify 8. Concentrate and purify via column chromatography Extract->Purify

Caption: Workflow for selective mono-acylation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the diamine (e.g., 3-(piperazin-1-yl)propan-1-amine, 1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous dichloromethane (DCM).

  • In a separate flask or syringe, dissolve the acylating agent (e.g., benzoyl chloride, 1.0 equivalent) in anhydrous DCM.

  • Reaction: Cool the diamine solution to 0 °C using an ice-water bath.

  • Using a syringe pump, add the acylating agent solution to the cooled diamine solution dropwise over 30-60 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour. Monitor the reaction's progress by TLC or LC-MS. If necessary, allow the reaction to slowly warm to room temperature and continue stirring until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired mono-acylated product.

**Protocol 2: Selective Mono-Acylation using a Temporary Protecting Group (CO₂) **

Recent literature has highlighted the use of carbon dioxide (CO₂) as a simple, "green," and traceless temporary protecting group to achieve high selectivity in mono-acylation.[4][8] The CO₂ reversibly reacts with the more nucleophilic primary amine to form a carbamate salt, leaving the secondary amine available for acylation.

Logical Flow Diagram:

G start Diamine (Primary + Secondary NH) co2 Introduce CO₂ start->co2 protected In Situ Protection Primary Amine reacts to form carbamate Secondary Amine remains free co2->protected acylate Add Acylating Agent protected:n->acylate product Mono-acylated Product (at Secondary Amine) acylate->product

Caption: CO₂ as an in-situ protecting group.

Step-by-Step Methodology:

  • Dissolve the diamine (1 equivalent) in a suitable solvent (e.g., DCM or ethyl acetate) in a flask.

  • Bubble CO₂ gas through the solution for 15-20 minutes, or add a source of solid CO₂ (dry ice) carefully.

  • Add the acylating agent (1 equivalent) and base (1.1 equivalents) to the mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, the workup is simplified as the carbamate protection is easily removed during aqueous extraction. Proceed with standard aqueous workup and purification as described in Protocol 1.

This method can be particularly effective for selectively acylating the secondary amine in the presence of a primary one, reversing the "natural" reactivity.

References

  • A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. Benchchem.
  • Lauridsen, J. M. V., Poderyte, M., & Lee, J.-W. (2023).
  • Lauridsen, J. M. V., Poderyte, M., & Lee, J.-W. (2023).
  • Singh, V., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.
  • Chemical Properties Of Amines Acyl
  • Technical Support Center: Selective Mono-acyl
  • Preventing di-substitution in piperazine N-alkyl
  • Acylation Reaction on Amines | Class 12 Chemistry. YouTube.
  • Zhang, Z., & Wang, Z. (2004).
  • Zhang, Z., & Wang, Z. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.
  • acylation of amines. Mastering Chemistry Help.
  • Friedel–Crafts Acyl
  • Optimization of reaction conditions for Friedel-Crafts acyl
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Friedel-Crafts Acyl
  • Properties and Reactivity of Amines. Study Mind.

Sources

Technical Support Center: Chromatographic Purification of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these polar, basic compounds.

The unique structure of these molecules, featuring a tertiary amine and a piperazine ring, presents specific challenges in chromatography. Their basic nature can lead to strong interactions with standard silica gel, resulting in poor peak shape, low recovery, and difficult separations. This guide offers practical, field-proven solutions to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine derivatives.

Problem 1: My compound is irreversibly stuck on the silica gel column.

Cause: This is a classic issue when purifying basic compounds like tertiary amines on acidic silica gel. The lone pair of electrons on the nitrogen atoms interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to strong, sometimes irreversible, adsorption.[1][2]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[1][3] This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute.

    • Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-2% (v/v) to the mobile phase.

    • Ammonia: A solution of ammonia in methanol (e.g., 7N) can be used as a polar modifier in your eluent system.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of amines.[4]

    • Amine-functionalized Silica: This stationary phase provides a less acidic environment, reducing the strong interactions with basic compounds.[2]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 or C8 column can be a viable option.[5]

Problem 2: My compound is eluting, but the peaks are broad and tailing.

Cause: Peak tailing is another consequence of the strong interaction between the basic analyte and the acidic silica. Even with a basic modifier, some interaction can persist, causing the compound to "drag" along the column. Overloading the column can also contribute to poor peak shape.

Solutions:

  • Optimize Modifier Concentration: Systematically increase the concentration of your basic modifier (e.g., TEA) in the mobile phase. Start with 0.1% and gradually increase to find the optimal concentration that gives a symmetrical peak.

  • Reduce Sample Load: Overloading the column is a common cause of peak distortion. Try reducing the amount of crude material loaded onto the column. A good starting point is 1-5% of the column weight.

  • Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly, try dry loading.[3][6] This involves pre-adsorbing your sample onto a small amount of silica gel (or other inert material like Celite) and then carefully adding the dry powder to the top of your column. This can lead to a more uniform application of the sample and sharper peaks.

  • Solvent Choice: The choice of solvents can impact peak shape.[7] Experiment with different solvent systems. For example, replacing ethyl acetate with acetone might improve peak shape due to different adsorption/desorption kinetics.[7]

Problem 3: I'm not getting good separation between my product and impurities.

Cause: Poor resolution can be due to a number of factors, including an unoptimized solvent system, an inappropriate stationary phase, or the inherent difficulty of separating structurally similar compounds.

Solutions:

  • Solvent System Optimization: This is a critical step for achieving good separation.[8]

    • Thin-Layer Chromatography (TLC): Use TLC to screen a variety of solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve the separation of complex mixtures.[3][8]

  • Change Stationary Phase: If optimizing the mobile phase doesn't provide the desired separation, a different stationary phase may be necessary.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[9][10][11][12] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[10]

    • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both hydrophobic and ion-exchange properties.[13][14][15][16] This dual retention mechanism can provide unique selectivity for separating complex mixtures of polar and charged molecules.[13][16]

  • Chiral Separations: If you are trying to separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for piperazine derivatives.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine derivatives?

For routine purifications, normal-phase flash chromatography on silica gel with a mobile phase containing a basic modifier (like triethylamine) is a good starting point.[1][3] However, for more challenging separations or for compounds with very high polarity, HILIC or mixed-mode chromatography may be necessary.[10][13]

Q2: How do I choose the right solvent system for my purification?

The best way to choose a solvent system is by using Thin-Layer Chromatography (TLC).[18] Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems. Your goal is to find a system where your desired compound has an Rf value between 0.2 and 0.3, and is well-separated from impurities. Remember to add your basic modifier (e.g., 0.5% TEA) to the TLC solvent jar.

Q3: Can I use reversed-phase chromatography for these compounds?

Yes, reversed-phase chromatography can be a viable option, especially for derivatives with increased hydrophobicity.[5] However, the parent compound and other highly polar derivatives may have poor retention and elute in the void volume.[12][19] In such cases, HILIC is a more suitable technique.[11][20]

Q4: My compound lacks a strong UV chromophore. How can I detect it during chromatography?

Direct UV detection of compounds like N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine can be challenging due to the lack of a strong chromophore.[17]

  • Low Wavelength UV: You may be able to detect it at low UV wavelengths (around 205 nm).[17][21]

  • Derivatization: Pre-column derivatization with a UV-active agent can be employed to enhance sensitivity.[17][21]

  • Alternative Detection Methods: If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection.

  • Staining TLC Plates: For TLC, you can use stains like potassium permanganate or ninhydrin (for primary/secondary amines) to visualize your spots.

Q5: What are the key considerations for scaling up my purification from analytical to preparative chromatography?

Scaling up requires careful consideration of several factors:

  • Column Loading: Do not exceed the loading capacity of your preparative column. A good rule of thumb is to start with 1-2% of the stationary phase weight.

  • Flow Rate: The flow rate needs to be adjusted for the larger column diameter.

  • Gradient Profile: The gradient profile may need to be adjusted to maintain the same separation profile as the analytical scale.

  • Fraction Collection: Use an automated fraction collector if possible to ensure you don't lose any of your purified product.

Visualizing the Workflow

General Purification Strategy

The following diagram outlines a general workflow for developing a purification method for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine derivatives.

PurificationWorkflow TLC TLC Scouting (with base modifier) Flash Normal-Phase Flash (Silica + base) TLC->Flash Good Separation (Rf 0.2-0.3) HILIC HILIC TLC->HILIC Poor Separation or Streaking MMC Mixed-Mode Chromatography TLC->MMC Complex Mixture RP Reversed-Phase TLC->RP Sufficiently Hydrophobic Pure Pure Product Flash->Pure Impure Impure Product Flash->Impure HILIC->Pure HILIC->Impure MMC->Pure MMC->Impure RP->Pure RP->Impure Start Crude Product Start->TLC

Caption: A decision tree for selecting the appropriate chromatographic technique.

Tabulated Data: Starting Conditions for Chromatography

The following table provides recommended starting conditions for various chromatographic techniques. These should be optimized for your specific derivative.

ParameterNormal-Phase Flash (Silica)HILICReversed-Phase (C18)
Stationary Phase Silica GelSilica, Diol, or AmideC18-functionalized Silica
Mobile Phase A Heptane or HexaneAcetonitrileWater
Mobile Phase B Ethyl Acetate or AcetoneWaterAcetonitrile or Methanol
Modifier 0.1 - 2% Triethylamine in B0.1% Acetic or Formic Acid0.1% TFA or Formic Acid
Typical Gradient 0-100% B over 20-30 min95-50% A over 20-30 min5-95% B over 20-30 min

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • BenchChem. (2025, November). Troubleshooting purification of tertiary amine compounds by column chromatography.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Biotage. (2023, January 23). Six key factors that impact flash chromatography.
  • Alpert, A. J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Methods in molecular biology, 725, 153-62.
  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Orlovsky, V., & Zelechonok, Y. (2011, August/September).
  • PubMed Central. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS).
  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Semantic Scholar. (2005, August 1). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.

Sources

Technical Support Center: Optimizing N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific coupling reaction. Below, you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, complete with detailed protocols, mechanistic explanations, and data to enhance your reaction yields.

The synthesis of this target molecule, a secondary amine, is typically approached via two primary pathways. This guide will address challenges related to both.

  • Route A: One-Pot Reductive Amination. A direct and atom-economical approach involving the reaction of 3-(4-methylpiperazin-1-yl)propanal with methylamine in the presence of a reducing agent.

  • Route B: Two-Step Amide Coupling and Reduction. A robust, albeit longer, route that involves forming an amide bond between 3-(4-methylpiperazin-1-yl)propanoic acid and methylamine, followed by the reduction of the resulting amide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My one-pot reductive amination (Route A) is showing low yield with significant unreacted starting material. What are the primary causes and how can I improve conversion?

Low conversion in a reductive amination is a common issue that typically points to problems with either the initial imine formation or the subsequent reduction step.[1] Here are the key factors to investigate:

  • Imine/Iminium Ion Formation: The first step is the formation of an imine or iminium ion intermediate, which is a reversible equilibrium reaction.[2][3] To drive the reaction forward, this equilibrium must be shifted towards the imine.

    • Causality: The reaction releases a molecule of water. In aprotic solvents, this water can inhibit the reaction or even hydrolyze the imine back to the starting materials.

    • Solution: Conduct the reaction under conditions that remove water. This can be achieved by adding molecular sieves (3Å or 4Å) to the reaction mixture or by using a solvent system that allows for azeotropic removal of water.[4] Alternatively, performing the reaction in a protic solvent like methanol can sometimes favor imine formation, especially when an acid catalyst is used.

  • Reaction pH: The pH of the reaction is critical.[5]

    • Causality: Mildly acidic conditions (pH 4-6) are optimal. The acid catalyzes the dehydration of the hemiaminal intermediate to the imine.[5] However, if the solution is too acidic, the primary amine (methylamine) will be protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This is particularly important when using borohydride reagents in aprotic solvents.

  • Choice of Reducing Agent: The selection of the reducing agent is paramount for success and chemoselectivity.

    • Causality: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde in competition with the imine, leading to the formation of 3-(4-methylpiperazin-1-yl)propan-1-ol as a major byproduct.[6] Milder, more selective reducing agents are required that preferentially reduce the protonated iminium ion over the carbonyl.

    • Solution: Use a mild, amine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6][7] NaBH(OAc)₃ is often the reagent of choice as it is less toxic than its cyanide counterpart and is effective in a variety of solvents, including dichloromethane (DCM) and 1,2-dichloroethane (DCE).[7][8]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentCommon SolventsKey CharacteristicsCitations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THF, MeCNMild and selective for imines/iminiums over carbonyls. Does not require strict pH control but can be catalyzed by acetic acid. Moisture sensitive.[7][8]
Sodium Cyanoborohydride (NaBH₃CN)MeOH, EtOHSelective for imines at mildly acidic pH (4-6). Highly toxic (releases HCN at low pH). Not water-sensitive.[6][7]
Sodium Borohydride (NaBH₄)MeOH, EtOHStrong, non-selective. Reduces both aldehydes/ketones and imines. Best used in a two-step procedure where the imine is pre-formed before its addition.[5][6][7]
Experimental Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
  • To a solution of 3-(4-methylpiperazin-1-yl)propanal (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 eq, typically as a solution in THF or EtOH).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. The addition may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Q2: I'm observing significant side products in my reductive amination. How can I identify and minimize them?

Side product formation is a common cause of low yield and purification difficulties. The most likely culprits in this specific reaction are:

  • Over-alkylation: The desired secondary amine product is itself a nucleophile and can react with another molecule of the starting aldehyde to form a tertiary amine byproduct after reduction.

    • Minimization: This is often an issue when using a large excess of the aldehyde. Try using a slight excess of the primary amine (methylamine) to drive the initial reaction to completion and outcompete the secondary amine product.[6] A stepwise procedure, where the imine is fully formed before the reducing agent is added, can also help.[6]

  • Aldehyde Reduction: As discussed in Q1, using a non-selective reducing agent will produce the corresponding alcohol, 3-(4-methylpiperazin-1-yl)propan-1-ol.

    • Minimization: The definitive solution is to switch to a milder, chemoselective reducing agent like NaBH(OAc)₃.[6][8]

  • Aldol Condensation: Aldehydes with α-hydrogens, such as 3-(4-methylpiperazin-1-yl)propanal, can undergo self-condensation under either acidic or basic conditions.[6]

    • Minimization: Maintain careful control over the reaction pH, keeping it in the weakly acidic range. Avoid strong acids or bases. Running the reaction at lower temperatures can also disfavor this bimolecular side reaction.

G cluster_sm cluster_side start Low Yield in Reductive Amination check_sm Starting Material (Aldehyde) Remaining? start->check_sm check_side_products Major Side Products Observed? start->check_side_products check_sm->check_side_products No sm_yes YES side_products_yes YES imine_issue Imine Formation Issue: - Add molecular sieves - Add cat. AcOH (pH 4-6) sm_yes->imine_issue reductant_issue Reduction Issue: - Check reductant activity - Increase reaction time/temp imine_issue->reductant_issue end_good Yield Optimized reductant_issue->end_good identify_impurity Identify Impurity via LC-MS side_products_yes->identify_impurity alcohol_impurity Alcohol Byproduct: Switch to NaBH(OAc)3 identify_impurity->alcohol_impurity Mass = M+2 tertiary_amine Tertiary Amine (Over-alkylation): - Use excess methylamine - Avoid excess aldehyde identify_impurity->tertiary_amine Mass = M + Product - Me high_mw High MW Impurity (Aldol): - Ensure neutral/mild acid pH - Lower reaction temperature identify_impurity->high_mw Mass ≈ 2x Aldehyde alcohol_impurity->end_good tertiary_amine->end_good high_mw->end_good

Caption: Troubleshooting decision tree for low-yield reductive amination.

Q3: My amide coupling step (Route B) is inefficient, with low conversion of the carboxylic acid. How can I drive this reaction to completion?

Amide bond formation is one of the most common reactions in drug development, yet it can be surprisingly challenging.[9] Inefficiency usually stems from poor activation of the carboxylic acid or issues with the nucleophilicity of the amine.

  • Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile to react with the amine.[10][11]

    • Causality: If the coupling reagent is old, hydrated, or used in insufficient amounts, the activation will be incomplete.

    • Solution: Use a fresh, high-quality coupling reagent at a stoichiometry of at least 1.05-1.2 equivalents. Pre-activating the carboxylic acid by stirring it with the coupling reagent and a base for 15-30 minutes before adding the amine can significantly improve yields.[10] Common and effective coupling reagents include HATU, HBTU, EDC (often with an additive like HOBt), and T3P.[12]

  • Base and Solvent Choice: The choice of base and solvent is crucial.

    • Causality: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine's ammonium salt without competing as a nucleophile.[13] Water is detrimental as it can hydrolyze the activated acid intermediate.[10]

    • Solution: Use a non-nucleophilic base like DIPEA (2-3 equivalents). Ensure all reagents and solvents (e.g., DMF, DCM) are anhydrous.[10][13] Using a polar aprotic solvent like DMF often improves solubility and reaction rates.[13]

Table 2: Selection of Common Amide Coupling Reagents

ReagentClassAdvantagesDisadvantagesCitations
HATUUronium SaltVery fast, high yielding, low racemization.Expensive, produces stoichiometric waste.
EDC/HOBtCarbodiimideWater-soluble byproducts, cost-effective.Can lead to racemization, HOBt is explosive when dry.[4]
T3P®Phosphonic AnhydrideHigh reactivity, byproducts are water-soluble.Often requires pyridine as a base.[12]
Acyl ChlorideActivated AcidHighly reactive, inexpensive.Harsh formation conditions (SOCl₂), limited functional group tolerance.[14]
Experimental Protocol 2: General Amide Coupling using HATU
  • Dissolve 3-(4-methylpiperazin-1-yl)propanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add methylamine (1.2 eq, e.g., as a 2M solution in THF) to the reaction mixture.

  • Stir at room temperature and monitor by LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Q4: The final reduction of my amide to the amine (Route B) is sluggish or gives a complex mixture. What are the best practices for this step?

Amide reduction requires powerful reducing agents, and the reaction conditions must be carefully controlled.

  • Choice of Reducing Agent: Amides are stable functional groups, requiring strong hydride donors for reduction.

    • Causality: Milder reagents like NaBH₄ are generally not strong enough to reduce amides.

    • Solution: The most common and effective reagents are Lithium Aluminum Hydride (LiAlH₄) and borane complexes like Borane-THF (BH₃·THF). LiAlH₄ is extremely reactive and requires careful handling and an anhydrous environment. BH₃·THF is often a milder and safer alternative.

  • Reaction Conditions and Workup:

    • Causality: These reactions are typically run in anhydrous ethereal solvents like THF or diethyl ether. The workup procedure is critical for breaking down the aluminum or boron complexes and isolating the amine product. Improper quenching can lead to the formation of intractable emulsions and low isolated yields.

    • Solution: For LiAlH₄ reductions, a Fieser workup is standard: for a reaction with 'X' g of LiAlH₄, quench sequentially by the slow, careful addition of 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water. Stirring this mixture for an hour produces a granular precipitate that can be easily filtered off.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Amide Reduction start Carboxylic Acid + Methylamine coupling Add Coupling Reagent (e.g., HATU, DIPEA) in Anhydrous DMF start->coupling monitor1 Monitor by LC-MS (1-4h @ RT) coupling->monitor1 workup1 Aqueous Workup & Extraction monitor1->workup1 amide Isolated Amide Intermediate workup1->amide reduction Add Reducing Agent (e.g., LiAlH4) in Anhydrous THF amide->reduction Purified Amide monitor2 Monitor by TLC/LC-MS (Reflux, 2-6h) reduction->monitor2 workup2 Fieser Workup (H2O, NaOH(aq)) monitor2->workup2 final_product Final Product: N-methyl-3-(4-methyl...) propan-1-amine workup2->final_product

Caption: General workflow for the two-step synthesis of the target amine.

Q5: What are the key challenges in purifying the final product, and what strategies can overcome them?

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a poly-basic compound, which presents unique purification challenges.

  • High Polarity and Water Solubility: The multiple amine functionalities make the molecule quite polar and potentially water-soluble, which can complicate extractions.

    • Solution: During aqueous workups, ensure the aqueous layer is saturated with salt (brine wash) to "salt out" the product, driving it into the organic layer and reducing losses.

  • Column Chromatography: The basic nitrogens can interact strongly with standard silica gel, leading to peak tailing and poor separation.

    • Solution:

      • Basic Modifier: Pre-treat the mobile phase (e.g., DCM/MeOH) with a small amount of a volatile base like triethylamine (~1%) or ammonium hydroxide (~0.5%) to neutralize the acidic silica surface.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or using commercially available amine-functionalized silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale, effectively removing non-volatile impurities.

References

  • Ichikawa, T., & Ishihara, K. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 50(20), 11316-11346. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • UCL Discovery. (2016). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Allen, S. E., Hsieh, S. Y., & Kan, S. B. J. (2019). Recent developments in catalytic amide bond formation. Chemistry—A European Journal, 25(5), 1249-1260. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective mono-methylation of its primary amine precursor, 3-(4-methylpiperazin-1-yl)propan-1-amine. This guide provides in-depth, field-proven insights into controlling side reactions, identifying impurities, and optimizing purification protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis.

Q1: What are the primary synthetic routes for the N-methylation of 3-(4-methylpiperazin-1-yl)propan-1-amine, and what are their trade-offs?

A1: There are two main strategies for this transformation: Reductive Amination and Direct Alkylation. The choice significantly impacts selectivity and the side product profile.

  • Reductive Amination: This is one of the most widely utilized methods for preparing secondary or tertiary amines in a one-pot manner.[1] It involves reacting the primary amine with an aldehyde (in this case, formaldehyde) to form an intermediate imine, which is then reduced in situ. The key challenge is controlling the reaction to prevent a second methylation cycle.

    • Eschweiler-Clarke Reaction: A specific type of reductive amination using excess formaldehyde and formic acid.[2][3] While highly effective for exhaustive methylation to a tertiary amine, it is generally unsuitable for selective mono-methylation because the formation of the tertiary amine is more favorable.[2] The reaction is driven by the loss of carbon dioxide gas, which makes it irreversible.[2]

    • Controlled Reductive Amination: Using a stoichiometric amount of formaldehyde and a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) offers superior control and is the preferred method for this synthesis.[4]

  • Direct Alkylation: This method uses a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) with a base. While conceptually simple, it is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to rapid formation of the tertiary amine (N,N-dimethylated product) and even the quaternary ammonium salt. This route is generally not recommended when selectivity is the primary goal.

Table 1: Comparison of Synthetic Routes for Mono-methylation

MethodReagentsAdvantagesDisadvantages & Common Side Reactions
Controlled Reductive Amination 3-(4-methylpiperazin-1-yl)propan-1-amine, Formaldehyde (1 eq.), NaBH(OAc)₃ or NaBH₃CNHigh selectivity for the secondary amine, mild reaction conditions, broad functional group tolerance.[4]Potential for over-methylation if stoichiometry is not precise; unreacted starting material.
Eschweiler-Clarke Reaction 3-(4-methylpiperazin-1-yl)propan-1-amine, Formaldehyde (>2 eq.), Formic Acid (>2 eq.)High conversion, inexpensive reagents, avoids quaternary salt formation.[2][5]Poor selectivity; primarily yields the tertiary N,N-dimethylated amine.[6][7] Not suitable for this target.
Direct Alkylation 3-(4-methylpiperazin-1-yl)propan-1-amine, Methyl Iodide (1 eq.), Base (e.g., K₂CO₃, Et₃N)Simple setup.Very poor selectivity; difficult to avoid over-alkylation to tertiary amine and quaternary ammonium salt.

Q2: What are the most critical parameters to control for a successful selective mono-methylation via reductive amination?

A2: The three most critical parameters are Stoichiometry, Temperature, and Order of Addition.

  • Stoichiometry: The molar ratio of the primary amine to formaldehyde is paramount. A 1:1 ratio is theoretically ideal. Using a slight excess of the amine can help suppress the second methylation event by ensuring formaldehyde is the limiting reagent.

  • Temperature: Low temperatures (0 °C to room temperature) are recommended. This slows the rate of both imine formation and reduction, helping to prevent the secondary amine product from competing with the starting material for the remaining formaldehyde.

  • Order of Addition: A stepwise procedure often yields the best results.[4] First, form the imine by mixing the primary amine and formaldehyde at a low temperature. Once imine formation is complete (can be monitored by TLC or LC-MS), the reducing agent is added portion-wise. This prevents the presence of excess formaldehyde and reducing agent at the same time, which is a key driver of over-methylation.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Issue 1: My reaction is not selective. My crude product contains starting material, the desired mono-methylated product, and the di-methylated byproduct.

A: This is the most common challenge and points directly to issues with reaction control. The relative ratio of the three components can help diagnose the specific problem.

Diagnostic Workflow:

G start Analyze Crude Reaction Mixture (LC-MS / 1H NMR) high_sm High Starting Material (>20%)? start->high_sm high_di High Di-methyl Product (>10%)? high_sm->high_di No sol_sm Root Cause: Incomplete Reaction 1. Check reagent quality (esp. reducing agent). 2. Increase reaction time or warm to RT. 3. Ensure pH is optimal for reduction (mildly acidic). high_sm->sol_sm Yes success Successful Reaction (>80% Mono-methyl) high_di->success No sol_di Root Cause: Over-methylation 1. Reduce formaldehyde stoichiometry (to 0.9 eq). 2. Lower reaction temperature to 0°C. 3. Add reducing agent portion-wise AFTER imine formation. 4. Use a bulkier, less reactive hydride source. high_di->sol_di Yes

Caption: Troubleshooting workflow for poor selectivity.

Issue 2: I am observing unexpected masses in my LC-MS analysis. What are the likely side products?

A: Beyond the starting material and the di-methylated amine, other side products are possible, though less common under controlled reductive amination conditions.

Reaction Mechanism and Side Product Formation:

The desired reaction proceeds through the formation of an iminium ion, which is then reduced. Over-methylation occurs when the secondary amine product re-enters the cycle.

G cluster_main Desired Pathway cluster_side Over-methylation Pathway SM Starting Primary Amine (R-NH2) Imine Iminium Ion [R-N=CH2]+ SM->Imine + CH2O - H2O CH2O Formaldehyde Reducer [H-] Product Desired Secondary Amine (R-NHCH3) Imine->Product + [H-] Imine2 Iminium Ion [R-N(CH3)=CH2]+ Product->Imine2 + CH2O - H2O SideProduct Side Product (Tertiary Amine) R-N(CH3)2 Imine2->SideProduct + [H-]

Caption: Competing reaction pathways in N-methylation.

Table 2: Common Impurities and Their Analytical Signatures

Compound NameStructureExpected Mass (M+H)⁺Key ¹H NMR Signals (CDCl₃, δ ppm)
Starting Material 3-(4-methylpiperazin-1-yl)propan-1-amineCN1CCN(CCCN)CC1158.15~2.75 (t, 2H, -CH₂NH₂), broad singlet for -NH₂
Desired Product N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amineCN1CCN(CCCNC)CC1172.17~2.45 (s, 3H, -NHCH₃), broad singlet for -NH
Side Product N,N-dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amineCN1CCN(CCCN(C)C)CC1186.18~2.25 (s, 6H, -N(CH₃)₂)

Issue 3: I am struggling to separate my desired product from the starting material and the di-methylated amine by standard silica gel chromatography.

A: This is a common purification hurdle due to the similar polarities and basic nature of the three amines. Standard chromatography often results in significant peak tailing and poor separation. A more robust strategy is required.

Recommended Protocol: Purification via Strong Cation Exchange (SCX) Cartridge

This technique separates compounds based on their basicity and is highly effective for purifying amines.

Step-by-Step Methodology:

  • Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, typically methanol (MeOH) or dichloromethane (DCM).

    • Condition an SCX cartridge (sized appropriately for your reaction scale) with MeOH.

    • Load the dissolved crude mixture onto the conditioned cartridge. All three amines (primary, secondary, and tertiary) will be retained on the solid support.

  • Washing (Elution of Neutral Impurities):

    • Wash the cartridge with several column volumes of MeOH. This will elute any non-basic impurities or excess reagents (e.g., unreacted aldehydes).

  • Elution of Products:

    • Elute the cartridge with a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH). The strong base (ammonia) will displace the bound amines from the SCX resin.

    • Collect the eluent.

  • Analysis and Concentration:

    • Analyze the collected fractions by TLC or LC-MS. The amines should now be free of non-basic impurities.

    • Concentrate the purified fractions under reduced pressure to yield the purified amine mixture.

  • Final Polish (If Necessary):

    • While SCX is excellent for removing non-basic impurities, it will not separate the primary, secondary, and tertiary amines from each other. However, the cleaner material obtained after SCX is often much easier to separate using high-performance flash chromatography. Use a gradient elution, for example, from 100% DCM to 90:10:1 DCM:MeOH:NH₄OH.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). angenechemical.com. [Link]

Sources

Technical Support Center: Troubleshooting N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, during this multi-step amine synthesis. We will explore the common pitfalls in the key synthetic strategies and provide actionable, field-proven solutions to enhance reaction efficiency and product yield.

The synthesis of this target molecule typically involves either a direct N-alkylation of 1-methylpiperazine or a reductive amination pathway. Both methods, while robust, have specific parameters that are critical for success. Low conversion is a frequent issue that can often be traced back to reagent quality, reaction conditions, or competing side reactions. This guide provides a structured approach to diagnosing and resolving these problems.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted 1-methylpiperazine. What are the likely causes and how can I fix it?

This is a classic symptom of insufficient reactivity in an N-alkylation reaction, typically an SN2 pathway.

Immediate Diagnostic Checks:

  • Thin-Layer Chromatography (TLC) or LC-MS Analysis: Confirm the identity of the remaining starting material and check for the formation of any new, unexpected spots which could indicate side products.

Potential Causes & Step-by-Step Solutions:

  • Poor Leaving Group on the Electrophile: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Explanation: A good leaving group is a weak base that can stabilize the negative charge it takes on after bond cleavage. The typical reactivity order is I > Br > Cl >> F.

    • Solution: If you are using a chloro-derivative (e.g., 3-chloro-N-methylpropan-1-amine), conversion may be sluggish. Consider switching to the bromo- or iodo-analogue for significantly enhanced reactivity.[1] Alternatively, an in situ Finkelstein reaction can be performed by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This generates the more reactive iodo-intermediate directly in the flask.

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of an SN2 reaction.

    • Explanation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal for SN2 reactions because they can solvate the cation but not the nucleophile, leaving it "bare" and more reactive.[2] Protic solvents (like ethanol or water) can hydrogen-bond with the amine nucleophile, creating a solvent cage that blunts its reactivity.

    • Solution: Ensure your chosen solvent is anhydrous and polar aprotic. If you are using a less polar solvent like THF, consider switching to DMF or MeCN. Refer to the table below for guidance.

SolventTypeDielectric Constant (ε)Suitability for SN2
DMFPolar Aprotic37Excellent
AcetonitrilePolar Aprotic36Excellent
DMSOPolar Aprotic47Excellent
THFPolar Aprotic7.6Moderate
EthanolPolar Protic25Poor
  • Insufficient Temperature: Every reaction has an activation energy barrier that must be overcome.

    • Explanation: Increasing the temperature provides the molecules with more kinetic energy to overcome this barrier, increasing the reaction rate.

    • Solution: Cautiously increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC. Be aware that excessive heat can promote side reactions like elimination, so a careful balance is required.

Question 2: My conversion is high, but my yield is low after workup, and I have multiple product spots on my TLC. What's happening?

This scenario strongly suggests the formation of side products, with the most common culprits being over-alkylation or elimination reactions.

Potential Causes & Step-by-Step Solutions:

  • Di-alkylation of Piperazine: This is a common issue when using unprotected piperazine.[3]

    • Explanation: The product of the first alkylation is still a nucleophile and can react with a second molecule of the electrophile. This is especially problematic if an excess of the alkylating agent is used or if reaction times are too long.[3][4]

    • Solution:

      • Stoichiometry Control: Use a large excess (3-5 equivalents) of 1-methylpiperazine relative to the limiting electrophile. This statistically favors the reaction with the starting amine over the product.

      • Slow Addition: Add the electrophile slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the electrophile low, further suppressing the second alkylation.[3]

      • Protecting Groups: For critical applications where purity is paramount, consider using mono-Boc-piperazine. The Boc group protects one nitrogen, ensuring mono-alkylation. The Boc group can then be removed under acidic conditions.[5]

  • Quaternary Salt Formation: The tertiary amine product can be further alkylated to form a quaternary ammonium salt.

    • Explanation: This salt is often highly water-soluble and may be lost during the aqueous workup, leading to an artificially low yield of the desired product.

    • Solution: Adhere strictly to a 1:1 stoichiometry or use a slight excess of the amine. Monitor the reaction closely and stop it as soon as the starting electrophile is consumed to prevent over-alkylation.[5]

Question 3: I am using a reductive amination approach, but the reaction is incomplete. How can I drive it to completion?

Reductive amination is a powerful method for forming amines and avoids many of the over-alkylation issues of SN2 reactions.[1][6] However, its success hinges on the efficient formation of an iminium ion intermediate, which is then reduced.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Iminium Ion Formation: The condensation between the amine and the carbonyl is a reversible equilibrium.

    • Explanation: The formation of the C=N bond of the imine or iminium ion releases a molecule of water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the product.[7] The reaction is also typically acid-catalyzed.

    • Solution:

      • Water Removal: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), to the reaction mixture.[8]

      • pH Control: The reaction requires a mildly acidic pH (typically 4-6). Too low a pH will protonate the starting amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the carbonyl. Add a catalytic amount of acetic acid (AcOH) to achieve the optimal pH range.[8]

  • Incorrect Reducing Agent: Not all reducing agents are suitable for this one-pot reaction.

    • Explanation: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the iminium ion.[6] A milder, more selective reducing agent is required.

    • Solution: Use a hydride source that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this reason.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6][7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing low conversion in your reaction.

G cluster_diagnosis Diagnosis cluster_sn2 S_N2 Pathway Solutions cluster_side_reactions Side Reaction Solutions cluster_reductive_amination Reductive Amination Solutions start Low Conversion Observed (Analyze by TLC/LC-MS) start_material Significant Starting Material Remains? start->start_material side_products Major Side Products Observed? start_material->side_products No sol_reactivity Increase Reactivity: 1. Switch to Bromo/Iodo Leaving Group 2. Add catalytic NaI (Finkelstein) 3. Increase Temperature Cautiously start_material->sol_reactivity Yes sol_overalkylation Prevent Over-alkylation: 1. Use Excess Amine (3-5 eq.) 2. Slow Addition of Electrophile 3. Use Mono-Boc-piperazine side_products->sol_overalkylation Yes sol_iminium Promote Iminium Formation: 1. Add Dehydrating Agent (Sieves, MgSO4) 2. Adjust pH to 4-6 (cat. AcOH) side_products->sol_iminium No, using Reductive Amination sol_solvent Optimize Solvent: 1. Use Anhydrous Polar Aprotic (DMF, MeCN) 2. Ensure reagents are dry sol_reactivity->sol_solvent sol_reductant Use Selective Reductant: Switch to NaBH(OAc)3 or NaBH3CN sol_iminium->sol_reductant

Sources

Technical Support Center: Strategies for the Removal of Unreacted 1-(3-Aminopropyl)-4-methylpiperazine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for troubleshooting the removal of unreacted 1-(3-aminopropyl)-4-methylpiperazine from reaction mixtures. The unique physicochemical properties of this diamine often necessitate tailored purification strategies beyond standard laboratory protocols.

Core Challenge: The Physicochemical Profile of 1-(3-Aminopropyl)-4-methylpiperazine

Effective removal of any unreacted starting material is contingent on understanding its physical and chemical properties. 1-(3-aminopropyl)-4-methylpiperazine presents a purification challenge due to its specific characteristics:

PropertyValueImplication for Purification
Boiling Point 113-114 °C at 13 mmHg[1][2]The high boiling point at atmospheric pressure makes standard distillation impractical for all but the most thermally robust and non-volatile products. Vacuum distillation is a more suitable, though still potentially challenging, option.[3][4][5]
Solubility Soluble in water and various organic solvents.Its miscibility with a range of solvents means that simple liquid-liquid extractions may not be sufficient for complete removal, as the amine can partition into both the aqueous and organic phases.[6][7]
pKa Predicted pKa of ~10.39[1][2]As a basic compound, its solubility is highly dependent on pH.[8] This property can be exploited to facilitate its removal through acid-base extraction techniques.[9] A study on similar piperazine compounds provides context for its basicity.[10][11]
Appearance Colorless to light yellow liquid.[1][2][12]This physical characteristic is useful for visual identification during handling and purification.

Frequently Asked Questions (FAQs)

Q1: My standard aqueous workup is failing to remove all of the 1-(3-aminopropyl)-4-methylpiperazine. Why is this happening and what can I do?

A1: This is a common issue stemming from the amine's ability to partition into the organic layer during a typical aqueous workup.[6][7] To resolve this, an acidic wash is highly recommended.[13] By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic amine is protonated, forming a water-soluble salt.[6][8] This salt will then preferentially move into the aqueous layer, allowing for its effective removal.[6][7] For products that are sensitive to acid, an alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[6][7] The amine will complex with the copper and be extracted into the aqueous phase.[6]

Q2: I'm concerned about my product's stability under acidic conditions. Are there non-acidic methods for removing this amine?

A2: Yes, several methods can be employed when dealing with acid-sensitive compounds.

  • Scavenger Resins: These are solid-supported reagents that covalently bind to the amine, which can then be removed by simple filtration.[14] Isocyanate and sulfonyl chloride functionalized resins are particularly effective for scavenging primary and secondary amines.[15]

  • Chromatography: While challenging due to the polar nature of the amine, flash chromatography on silica gel can be optimized. Adding a small amount of a basic modifier like triethylamine to the eluent can mitigate peak tailing.[16][17] Alternatively, using a more basic stationary phase like alumina can be effective.[18] For some compounds, reverse-phase chromatography may also be a viable option.[16][18]

Troubleshooting and Methodologies

This section provides a more detailed look at the primary methods for removing 1-(3-aminopropyl)-4-methylpiperazine, including step-by-step protocols and decision-making frameworks.

Method 1: Acid-Base Extraction

This is often the first and most straightforward method to attempt.

Step-by-Step Protocol for Acidic Wash:

  • Dissolve: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).

  • Extract: Stopper the funnel, invert, and vent. Shake gently, venting periodically to release any pressure. Allow the layers to separate.

  • Separate: Drain the lower aqueous layer containing the protonated amine salt.

  • Repeat: Perform the acid wash two to three more times to ensure complete removal.

  • Neutralize: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Final Wash: Wash with brine (saturated NaCl solution) to remove excess water and help break any emulsions.[19]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[19]

Decision Workflow: Acid-Base Extraction

G start Crude Reaction Mixture in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1M HCl) start->acid_wash separate_layers Separate Aqueous and Organic Layers acid_wash->separate_layers check_amine Is Amine Still Present in Organic Layer? separate_layers->check_amine check_amine->acid_wash Yes neutralize Neutralize with Saturated NaHCO3 check_amine->neutralize No brine_wash Wash with Brine neutralize->brine_wash dry_concentrate Dry and Concentrate brine_wash->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Workflow for amine removal via acid-base extraction.

Method 2: Scavenger Resins

Scavenger resins are an excellent choice for acid-sensitive products or when extractions are ineffective.[14] They offer a simple filtration-based removal of the unreacted amine.[20]

Step-by-Step Protocol for Scavenger Resin Use:

  • Select Resin: Choose a resin with a functional group that will react with the amine, such as an isocyanate or sulfonyl chloride resin.[15]

  • Add to Mixture: Add the scavenger resin to the crude reaction mixture (typically 2-4 equivalents relative to the excess amine).

  • Agitate: Gently stir or shake the mixture at room temperature. Reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the free amine.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin-bound amine.

  • Rinse: Wash the resin with a small amount of the reaction solvent to ensure full recovery of the desired product.

  • Concentrate: Combine the filtrate and washes and remove the solvent under reduced pressure.

Selection Guide: Scavenger Resins

G product_stability Is the desired product acid-sensitive? acid_stable Product is Acid-Stable product_stability->acid_stable No acid_sensitive Product is Acid-Sensitive product_stability->acid_sensitive Yes use_acid_resin Strongly Acidic Resin (e.g., SO3H-functionalized) acid_stable->use_acid_resin use_electrophilic_resin Electrophilic Resin (Isocyanate or Sulfonyl Chloride) acid_sensitive->use_electrophilic_resin

Caption: Decision tree for selecting an appropriate scavenger resin.

Method 3: Column Chromatography

For challenging separations, column chromatography can be employed, but it often requires optimization.

Tips for Successful Chromatographic Purification:

  • Tailing Reduction: The basic nature of the amine can cause significant peak tailing on standard silica gel due to interactions with acidic silanol groups.[17] To counteract this, add a small percentage (0.1-1%) of a competing base, such as triethylamine or ammonium hydroxide, to your mobile phase.[16]

  • Alternative Stationary Phases: Consider using a more basic stationary phase like alumina, or a specialized amine-functionalized silica column, which can significantly improve separation and peak shape.[17][18]

  • Reversed-Phase Chromatography: If your product is sufficiently non-polar, reversed-phase chromatography can be an effective alternative where the polar amine will elute very early in the run.[16][18]

Method 4: Vacuum Distillation

This method is only viable if your product has a significantly different boiling point than 1-(3-aminopropyl)-4-methylpiperazine and is thermally stable.[3][5]

Key Considerations:

  • Thermal Stability: Ensure your desired compound will not decompose at the temperatures required for distillation, even under vacuum.[3]

  • Boiling Point Differential: A large difference in boiling points is necessary to achieve good separation.

  • Efficiency: Vacuum distillation can be more energy-efficient and may lead to higher product purity by preventing thermal degradation.

References

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

  • Parlow, J. J., Devraj, R. V., & South, M. S. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152–158.
  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine. PubChem. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Gooding, O. W., & Vo, L. (2005). Scavenger resin and processes for the use thereof. U.S.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Self-indicating amine scavenger resins.
  • Deadman, B. J., Åkerman, S., Becker, M. R., Williams, C. M., & Bourne, R. A. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1844-1850.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from [Link]

  • Arnold, H. R. (1945). Purification of amine reaction mixtures. U.S.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Department of Chemistry. Retrieved from [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Al-Anezi, K., Al-Ghawas, D., & Henni, A. (2020). Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Al-Anezi, K., Al-Ghawas, D., & Henni, A. (2020). Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • H.S. Martin. (2025). Vacuum Distillation System. Retrieved from [Link]

  • Busch Finland. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Technical Support Center: Synthesis and Scale-Up of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our focus is on providing practical, field-proven insights to ensure the successful and safe execution of your experiments from laboratory to pilot scale.

Introduction

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a diamine containing a piperazine moiety, a privileged scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges upon scale-up, particularly concerning reaction control, impurity profiles, and product isolation. This guide will focus on a common and scalable two-step synthetic route:

  • Aza-Michael Addition: The reaction of N-methylpiperazine with acrylonitrile to form the intermediate, 3-(4-methylpiperazin-1-yl)propanenitrile.

  • Nitrile Reduction: The subsequent reduction of the nitrile intermediate to the desired primary amine, N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

This document will provide a detailed exploration of the underlying chemistry, step-by-step protocols, and troubleshooting guidance for each stage of this synthesis.

Visualizing the Synthetic Pathway

Synthetic_Pathway NMP N-Methylpiperazine Intermediate 3-(4-methylpiperazin-1-yl)propanenitrile NMP->Intermediate Aza-Michael Addition ACN Acrylonitrile ACN->Intermediate Product N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Intermediate->Product Nitrile Reduction Reducing_Agent Reducing Agent (e.g., H₂/Raney Ni) Reducing_Agent->Product

Caption: Overall synthetic route for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

Part 1: Aza-Michael Addition - Synthesis of 3-(4-methylpiperazin-1-yl)propanenitrile

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, in this case, acrylonitrile.[1] While this reaction is generally efficient, controlling the exotherm and preventing side reactions are critical, especially at a larger scale.

Frequently Asked Questions (FAQs) - Aza-Michael Addition

Q1: My Michael addition reaction is showing a strong exotherm upon adding acrylonitrile. How can I control this?

A1: The Michael addition of amines to acrylonitrile is highly exothermic and can lead to a runaway reaction if not properly managed.[2] On a laboratory scale, this may be less noticeable, but during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Troubleshooting:

    • Slow Addition: Add the acrylonitrile dropwise to the N-methylpiperazine solution. This allows for the heat to be dissipated as it is generated.

    • Cooling: Conduct the reaction in an ice bath or with a cooling jacket to maintain a consistent internal temperature, typically between 0-10 °C.

    • Solvent Choice: While the reaction can be run neat, using a solvent with a good heat capacity, such as ethanol or isopropanol, can help to absorb and dissipate the heat more effectively.

Q2: I am observing the formation of a significant amount of a bis-adduct impurity. How can I minimize this?

A2: While N-methylpiperazine has one secondary amine available for the initial Michael addition, the resulting product still contains a tertiary amine that can be further alkylated by acrylonitrile to form a quaternary ammonium salt, although this is less common. A more likely scenario in related syntheses is the presence of piperazine as an impurity in the N-methylpiperazine starting material, which can lead to a bis-adduct.

  • Troubleshooting:

    • Starting Material Purity: Ensure the purity of your N-methylpiperazine. Use a fresh bottle or distill the starting material if contamination is suspected.

    • Stoichiometry: Use a slight excess of N-methylpiperazine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of acrylonitrile, which can minimize the formation of byproducts.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired mono-addition.

Experimental Protocol: Synthesis of 3-(4-methylpiperazin-1-yl)propanenitrile

Materials:

  • N-methylpiperazine (>99%)

  • Acrylonitrile (>99%, stabilized)

  • Methanol (optional, as solvent)

Procedure (Lab Scale - 10 g):

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N-methylpiperazine (11.0 g, 0.11 mol, 1.1 equiv.).

  • If using a solvent, add methanol (50 mL).

  • Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Add acrylonitrile (5.3 g, 0.10 mol, 1.0 equiv.) to the dropping funnel.

  • Add the acrylonitrile dropwise to the stirred N-methylpiperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by GC or TLC until the acrylonitrile is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent (if used) and any excess N-methylpiperazine. The resulting crude 3-(4-methylpiperazin-1-yl)propanenitrile is often of sufficient purity to be used directly in the next step. If further purification is required, vacuum distillation can be employed.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
N-methylpiperazine 11.0 g (0.11 mol)1.1 kg (11.0 mol)
Acrylonitrile 5.3 g (0.10 mol)0.53 kg (10.0 mol)
Solvent (Methanol) 50 mL5 L
Addition Time 30-45 min2-3 hours
Reaction Temperature 0-10 °C0-10 °C
Typical Yield >95% (crude)>95% (crude)

Part 2: Nitrile Reduction - Synthesis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

The reduction of the nitrile functional group to a primary amine is a crucial step. Catalytic hydrogenation using Raney Nickel is a common and scalable method for this transformation.[3] However, controlling the reaction conditions is vital to prevent the formation of secondary and tertiary amine byproducts.

Visualizing the Nitrile Reduction and Side Reaction

Nitrile_Reduction Intermediate 3-(4-methylpiperazin-1-yl)propanenitrile Imine Iminium Intermediate Intermediate->Imine H₂/Raney Ni Product Primary Amine (Desired Product) Imine->Product Further Reduction Secondary_Amine Secondary Amine (Side Product) Imine->Secondary_Amine Reaction with Primary Amine Product->Secondary_Amine

Sources

Technical Support Center: Managing Solubility of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing solubility challenges associated with N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine and its adducts. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights to help you navigate and overcome common experimental hurdles. We will explore the fundamental principles governing the solubility of these amine-containing compounds and offer practical, step-by-step troubleshooting protocols.

The core structure of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine contains multiple amine functional groups, which are key to its chemical properties. The piperazine and propan-1-amine moieties are common in medicinal chemistry and are known to influence a compound's physicochemical properties, including solubility.[1][2] The basicity of the amine groups means that their ionization state, and therefore solubility, is highly dependent on the pH of the surrounding medium.[3][4] This guide will provide a comprehensive framework for understanding and manipulating these properties to achieve desired experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered when working with N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine adducts.

Q1: Why is my compound precipitating out of solution?

Precipitation is a common issue and can be caused by several factors:

  • pH shifts: The solubility of amine-containing compounds is highly pH-dependent. A shift in the pH of your solution can cause the compound to convert to a less soluble, non-ionized form.[3]

  • Solvent choice: The compound may have low intrinsic solubility in the chosen solvent system.

  • Temperature changes: A decrease in temperature can reduce the solubility of your compound.

  • High concentration: You may be exceeding the compound's solubility limit in that specific solvent and at that temperature.

Q2: How can I improve the aqueous solubility of my compound?

Several strategies can be employed to enhance aqueous solubility:

  • pH adjustment: Lowering the pH of the solution will protonate the amine groups, forming more soluble ammonium salts.[4]

  • Salt formation: Creating a salt of the compound with a suitable counterion can significantly improve solubility.[5][6]

  • Use of co-solvents: Adding a water-miscible organic solvent, such as ethanol or propylene glycol, can increase solubility.[7]

  • Formulation with excipients: Utilizing surfactants or cyclodextrins can enhance the apparent solubility of the compound.

Q3: What is the best way to determine the solubility of my compound?

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8] This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by measuring the concentration of the dissolved compound.[8][9] Other methods like nephelometry can also be used for high-throughput screening.[10]

Q4: Can forming an adduct decrease the solubility of my compound?

Yes, depending on the nature of the adduct. If the adduct formation masks the ionizable amine groups or significantly increases the lipophilicity of the molecule, it can lead to a decrease in aqueous solubility.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common solubility issues.

Issue 1: Compound Crashes Out of Solution During pH Adjustment

Symptom: A clear solution of your compound suddenly becomes cloudy or forms a precipitate when the pH is raised.

Cause: This is a classic example of pH-dependent solubility. As the pH increases, the amine groups in your compound become deprotonated, leading to the formation of the less soluble free base.[2]

Troubleshooting Steps:

  • Characterize pH-Solubility Profile: Systematically determine the solubility of your compound across a range of pH values. This will help you identify the pH at which precipitation occurs (the isoelectric point for amphoteric compounds or the pKa for basic compounds).

  • Maintain a Low pH: If your experimental conditions allow, maintain the pH of the solution well below the pKa of the amine groups to ensure the compound remains in its soluble, protonated form.

  • Utilize Buffers: Employ a suitable buffer system to maintain a stable pH throughout your experiment.

  • Consider Salt Formation: If working at a higher pH is necessary, consider synthesizing a salt form of your compound with improved solubility in that range.[11]

Issue 2: Poor and Inconsistent Solubility in Aqueous Buffers

Symptom: You observe low and variable solubility results for your compound in what should be a straightforward aqueous buffer system.

Cause: This can be due to several factors, including the formation of insoluble salt forms with buffer components or slow dissolution kinetics.

Troubleshooting Steps:

  • Evaluate Buffer Components: Certain buffer salts (e.g., phosphates) can form insoluble salts with amine compounds. Try alternative buffer systems (e.g., citrate, acetate) to see if solubility improves.

  • Increase Agitation and Time: Ensure that your solubility measurement method allows for sufficient time and agitation to reach thermodynamic equilibrium. The shake-flask method typically requires 24-48 hours.[9]

  • Particle Size Reduction: The dissolution rate can be influenced by the particle size of the solid compound. Micronization or grinding of the material can sometimes improve the rate at which it dissolves.

  • Pre-dissolve in a Co-solvent: Dissolve the compound in a small amount of a water-miscible organic co-solvent (like DMSO or ethanol) before adding it to the aqueous buffer. Be mindful of the final co-solvent concentration as it can affect the overall solubility.[7]

Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile using the Shake-Flask Method

This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound at various pH values.[8]

Materials:

  • N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine adduct (solid)

  • Series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)[12]

Procedure:

  • Add an excess amount of the solid compound to each vial.

  • Add a fixed volume of each buffer solution to the respective vials.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect a sample from the supernatant of each vial.

  • Dilute the samples as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Protocol 2: Screening for Optimal Salt Form to Enhance Solubility

This protocol provides a systematic approach to identifying a salt form of your compound with improved aqueous solubility.[5]

Materials:

  • N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine adduct (free base)

  • A selection of pharmaceutically acceptable acids (counterions) (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)[6]

  • Various solvents for crystallization (e.g., ethanol, isopropanol, acetone, water)

  • Small-scale reaction vials

  • Stir plate and magnetic stir bars

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the free base in a suitable solvent.

  • In separate vials, add a stoichiometric amount of each selected counterion to the free base solution.

  • Stir the mixtures at room temperature or with gentle heating to facilitate salt formation and precipitation.

  • If a precipitate forms, cool the mixture and collect the solid by filtration.

  • Wash the isolated solid with a small amount of cold solvent and dry it under vacuum.

  • Characterize the resulting salts using techniques like DSC, XRPD, and NMR to confirm their formation and identify any polymorphs.

  • Determine the aqueous solubility of each salt form using the shake-flask method (Protocol 1).

  • Compare the solubility of the different salt forms to identify the optimal candidate.[5]

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of an N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Adduct

pHSolubility (mg/mL)
2.0> 50
4.025.8
6.05.2
7.40.8
8.0< 0.1
10.0< 0.1

Table 2: Comparison of Aqueous Solubility of Different Salt Forms

Salt FormCounterionAqueous Solubility at pH 7.4 (mg/mL)Fold Increase vs. Free Base
Free Base-0.8-
HydrochlorideHCl35.244
MesylateCH₃SO₃H42.553
TartrateC₄H₆O₆15.720
Visualizations

G cluster_0 pH-Dependent Solubility of a Basic Compound Low_pH Low pH (e.g., pH < pKa) Protonated Protonated Form (BH+) Highly Soluble Low_pH->Protonated High_pH High pH (e.g., pH > pKa) Free_Base Free Base (B) Poorly Soluble High_pH->Free_Base Protonated->Free_Base Increase pH Free_Base->Protonated Decrease pH

Caption: pH effect on the ionization and solubility of a basic amine compound.

G Start Start: Poorly Soluble Free Base Process Salt Formation with Counterion (HX) Start->Process React with Acid Outcome Result: Salt Form (BH+X-) Improved Aqueous Solubility Process->Outcome Crystallization

Sources

Technical Support Center: Stability Profile of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS: 4572-03-6). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Understanding the stability of a molecule is paramount to ensuring data integrity, reproducibility, and the development of robust formulations.[1] This document provides an in-depth analysis of the compound's expected stability under acidic and basic conditions, troubleshooting advice for common experimental issues, and validated protocols for conducting your own stability assessments.

The structure of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine features a piperazine ring with a tertiary amine (N-methyl) and a primary amine at the terminus of a propyl chain. This combination of functional groups dictates its chemical behavior, particularly its susceptibility to pH-dependent degradation. While direct, comprehensive stability studies on this specific molecule are not extensively published, this guide synthesizes data from analogous piperazine derivatives and fundamental chemical principles to provide reliable, field-proven insights.

Part 1: Chemical Profile and Inherent Stability Characteristics

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a basic compound with multiple pKa values corresponding to its three amino groups. This structural feature makes its solubility and stability highly dependent on the pH of its environment.

  • Piperazine Ring: The core piperazine ring is generally stable against hydrolysis. However, the nitrogen atoms are nucleophilic and susceptible to oxidation.[2] Under strongly acidic conditions, protonation of the nitrogen atoms can make the ring susceptible to nucleophilic substitution reactions, which may lead to ring-opening.[3][4]

  • Tertiary and Primary Amines: Both the primary and tertiary amine groups are basic. The tertiary nitrogen within the piperazine ring is also a potential site for N-oxide formation, a common oxidative degradation pathway.[5] Methyl substitution on the piperazine ring has been shown in related structures to potentially increase the rate of thermal degradation compared to unsubstituted piperazine.[6]

Part 2: Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary degradation pathways for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine under acidic conditions?

A1: Under strongly acidic conditions (typically pH < 3), the primary concern is acid-catalyzed degradation.[1] The amino groups will be protonated, increasing the compound's solubility in aqueous media but also potentially increasing its susceptibility to certain degradation mechanisms.

The most likely degradation pathway involves the piperazine ring. Protonation of the ring nitrogens can facilitate nucleophilic attack by water or other nucleophiles present in the solution, potentially leading to ring cleavage.[3] While the piperazine ring itself is relatively robust, prolonged exposure to harsh acidic conditions at elevated temperatures should be avoided.

Q2: How does the compound behave under basic conditions?

A2: In basic media (typically pH > 9), the compound exists primarily in its free base form. The main stability concern under these conditions is oxidation. The lone pairs of electrons on the nitrogen atoms are readily available for reaction with oxidizing agents, including dissolved atmospheric oxygen. This can lead to the formation of N-oxides and other oxidative degradation products.[2][5] The rate of oxidation can be accelerated by the presence of metal ions, which can catalyze the process.[4]

Q3: I'm observing a loss of my parent compound and the appearance of new peaks in my HPLC analysis after leaving it in an acidic solution. What could be happening?

A3: This observation strongly suggests degradation. The new peaks are likely degradation products resulting from acid-catalyzed hydrolysis or other rearrangements. To confirm this, a forced degradation study is the recommended course of action.[5][7] By intentionally stressing the compound under controlled acidic, basic, oxidative, and photolytic conditions, you can generate and identify these potential degradants. This is a critical step in developing a stability-indicating analytical method.[5]

From an analytical standpoint, if you are observing poor peak shape (e.g., tailing), it may be due to the interaction of the basic amine groups with residual silanols on the HPLC column. Consider using a mobile phase buffered to a pH where the analyte has a consistent charge state and adding an amine modifier like triethylamine to reduce peak tailing.[2]

Q4: What is the optimal pH for storing aqueous solutions of this compound to ensure maximum stability?

A4: The optimal storage pH is a balance between solubility and chemical stability. For many piperazine-containing drugs, a slightly acidic to neutral pH range (approximately pH 5-7) is often preferred for long-term storage.[2] In this range, the compound is typically protonated, forming a more stable salt and enhancing its aqueous solubility, while avoiding the harsh conditions of strong acids or bases that accelerate degradation.[1] To determine the ideal pH for your specific formulation, a formal pH-stability profile study is essential.

Part 3: Troubleshooting Guide: Investigating Stability Issues

ObservationPotential CauseRecommended Action
Rapid loss of parent compound in acidic buffer. Acid-catalyzed degradation (e.g., hydrolysis, ring-opening).Buffer the solution to a higher pH (e.g., pH 5-7). Perform a pH-rate profile study to identify the pH of maximum stability. Avoid prolonged storage at low pH and elevated temperatures.
Appearance of new peaks after exposure to air or light. Oxidation or photodegradation.Prepare solutions fresh. Store stock solutions and samples under an inert atmosphere (e.g., nitrogen or argon).[2] Protect solutions from light by using amber vials or covering containers with foil.
Color change (e.g., yellowing) in the solution over time. Formation of colored degradation products, often from oxidation.This is a clear indicator of instability. Discard the solution. Investigate the cause using a forced degradation study, focusing on oxidative pathways.[2]
Poor peak shape or shifting retention times in HPLC. Suboptimal analytical method.Ensure the mobile phase is adequately buffered. Experiment with different column chemistries (e.g., C8, Phenyl).[2] Add an amine modifier (e.g., 0.1% triethylamine) to the mobile phase to improve peak symmetry for this basic analyte.

Part 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of an analytical method.[8]

Objective: To investigate the hydrolytic stability of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water (control).

  • Incubation: Store all three samples at a controlled elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis:

    • Immediately cool the aliquot to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze using a validated stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound.[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.[9]

Suggested Starting Conditions:

  • Instrument: HPLC system with UV and/or Mass Spectrometry (MS) detection. An MS detector is highly recommended for identifying unknown degradants.[2][10]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at the absorbance maximum of the compound (determine via UV scan) and/or full scan MS.

  • Validation: Inject samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.

Part 5: Data Visualization

Summary of Expected Stability
ConditionExpected StabilityPrimary Degradation Mechanism
Strong Acid (pH < 3) Low to ModerateAcid-catalyzed hydrolysis, potential piperazine ring-opening.[1][3]
Neutral (pH 6-8) HighGenerally stable; slow oxidation is possible over long periods.
Strong Base (pH > 9) Low to ModerateOxidation at the nitrogen atoms (N-oxide formation).[2]
Oxidative (e.g., H₂O₂) LowRapid oxidation of the tertiary and primary amine groups.[5]
Photolytic ModerateSusceptibility depends on chromophore; direct degradation or photo-sensitized oxidation is possible.
Diagrams

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug Drug Substance Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Drug->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Drug->Base Expose Oxidation Oxidation (e.g., 3% H2O2) Drug->Oxidation Expose Photo Photolytic Stress (ICH Q1B exposure) Drug->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Sample at Time Points Base->HPLC Sample at Time Points Oxidation->HPLC Sample at Time Points Photo->HPLC Sample at Time Points ID Peak Purity Check & Degradant Identification HPLC->ID

Caption: Workflow for a Forced Degradation Study.

Degradation_Pathway cluster_products Potential Degradation Products Parent Parent Compound (N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine) N_Oxide N-Oxide Formation (Oxidative Stress) Parent->N_Oxide [O] Ring_Opened Ring-Opened Product (Acid Hydrolysis) Parent->Ring_Opened H+ / H2O

Caption: Hypothetical Degradation Pathways.

References

  • Benchchem. An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Shaikh, M. S., et al. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Engineering Au.
  • Pickering, A. J., & Ghandehari, H. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 532–540. Available from: [Link]

  • Benchchem. Technical Support Center: Stability of Piperazine-2-thione under Acidic Conditions.
  • PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • Freeman, S., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 341-348. Available from: [Link]

  • Gajewska, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 1039-1052. Available from: [Link]

  • Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(5), 2533-2536.
  • Alsante, K. M., et al. (2014). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. AAPS PharmSciTech, 15(1), 189-201. Available from: [Link]

  • Angene Chemical. 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). Available from: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Available from: [Link]

  • J&K Scientific. 3-(4-Methylpiperazin-1-yl)propan-1-amine. Available from: [Link]

  • The University of Texas at Austin. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Available from: [Link]

  • RSC Publishing. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • Le, J., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118–125. Available from: [Link]

  • Le, J. (2015). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Available from: [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available from: [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Alchem Pharmtech. CAS 4572-03-6 | 3-(4-Methylpiperazin-1-yl)propan-1-amine. Available from: [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]

  • IKEV. The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. Available from: [Link]

  • Biocompare. 1-(3-Aminopropyl)-4-methylpiperazine from Aladdin Scientific. Available from: [Link]

Sources

Validation & Comparative

The Strategic Advantage of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in Advanced Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the performance of drug conjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice of linker dictates crucial parameters including solubility, cell permeability, metabolic stability, and the overall efficacy of the conjugate. This guide provides an in-depth comparison of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, a diamine linker featuring a piperazine ring, with other commonly employed diamine linkers. We will explore the structural and functional nuances that position this linker as a valuable tool for researchers and drug development professionals.

The Pivotal Role of Diamine Linkers in Drug Conjugate Design

Diamine linkers are fundamental building blocks in the construction of bifunctional molecules. In PROTACs, they bridge the target protein binder and the E3 ligase ligand, while in ADCs, they connect the antibody to the cytotoxic payload. The physicochemical properties of the linker, such as its length, rigidity, and polarity, directly impact the therapeutic index of the drug conjugate. An ideal linker must maintain stability in circulation to prevent premature payload release and associated off-target toxicity, while facilitating efficient payload delivery to the target cells.

Profiling N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine: A Unique Diamine Linker

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a diamine linker characterized by a propyl chain and a 4-methylpiperazine moiety. This unique structure imparts a combination of flexibility from the propyl chain and conformational rigidity from the piperazine ring.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC8H19N3
Molecular Weight157.26 g/mol
CAS Number4572-03-6[1][2][3][4]

The presence of two nitrogen atoms within the piperazine ring, in addition to the primary amine, offers distinct advantages. The tertiary amine within the ring can be protonated at physiological pH, which can enhance the aqueous solubility of the resulting drug conjugate, a critical factor for bioavailability.[5][6][7]

Comparative Analysis with Other Diamine Linkers

To understand the specific advantages of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, it is essential to compare it with other classes of diamine linkers commonly used in drug development.

Alkyl Diamine Linkers (e.g., 1,3-Diaminopropane)

Linear alkyl diamines are among the simplest and most common linkers. They offer flexibility, which can be advantageous for allowing the two ends of a bifunctional molecule to adopt an optimal orientation for binding. However, their high flexibility can also be a drawback, leading to a higher entropic penalty upon binding and potentially lower potency. Furthermore, long alkyl chains can increase lipophilicity, which may decrease aqueous solubility and increase non-specific binding.

PEG Diamine Linkers (e.g., Amino-PEG-Amine)

Polyethylene glycol (PEG) linkers are known for their hydrophilicity, which can significantly improve the solubility and pharmacokinetic properties of drug conjugates.[8] They are flexible and can be synthesized in various lengths. However, the ether linkages in PEG chains can be susceptible to metabolic cleavage, potentially leading to premature drug release.

Piperidine-Containing Diamine Linkers

Similar to piperazine, piperidine is a six-membered saturated heterocyclic ring that imparts rigidity to the linker.[5][9] This rigidity can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9] However, with only one nitrogen atom, piperidine linkers have a more limited capacity to modulate solubility through protonation compared to their piperazine counterparts.

The N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Advantage

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine offers a compelling balance of properties:

  • Enhanced Solubility: The piperazine moiety, with its two nitrogen atoms, can be protonated, leading to improved aqueous solubility of the conjugate.[5][6] This is a significant advantage over purely aliphatic or piperidine-based linkers.

  • Controlled Rigidity: The piperazine ring introduces a degree of conformational constraint, which can be beneficial for optimizing the geometry of the ternary complex in PROTACs, potentially leading to improved degradation efficiency (lower DC50 and higher Dmax).[5][9]

  • Modulable Basicity: The pKa of the piperazine nitrogens can be influenced by neighboring chemical groups, allowing for fine-tuning of the linker's protonation state and, consequently, its physicochemical properties.[5][7] The N-methyl group on the piperazine ring also influences its basicity and lipophilicity.

  • Synthetic Versatility: The primary amine provides a reactive handle for straightforward conjugation to warheads or E3 ligase ligands through amide bond formation or other common coupling chemistries.[10][11]

Experimental Data and Performance Metrics

The efficacy of a PROTAC is typically evaluated by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. For ADCs, key parameters include the drug-to-antibody ratio (DAR) and stability in plasma.

Table 1: Representative Performance of PROTACs with Piperazine-Containing Linkers

TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBNPiperazine-based<100>90[9]
BTKCRBNPiperazine-based5.1>95

Note: This table summarizes data for PROTACs with various piperazine-containing linkers to illustrate the general performance of this class of linkers. Specific data for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine was not found.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of drug conjugates utilizing a diamine linker like N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

General Synthesis of a PROTAC with N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

This protocol describes a typical amide coupling reaction.

Diagram 1: PROTAC Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Warhead Warhead with Carboxylic Acid Reaction_Vessel Reaction at Room Temperature Warhead->Reaction_Vessel Linker N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Linker->Reaction_Vessel E3_Ligand E3 Ligase Ligand with Reactive Group Coupling Coupling Reagents (e.g., HATU, DIPEA) Coupling->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Purification by HPLC Workup->Purification PROTAC Final PROTAC Conjugate Purification->PROTAC

Caption: General workflow for PROTAC synthesis via amide coupling.

Steps:

  • Dissolve the warhead (containing a carboxylic acid) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add coupling reagents , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Stir the mixture for a short period to activate the carboxylic acid.

  • Add a solution of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine in the same anhydrous solvent.

  • Allow the reaction to proceed at room temperature until completion, monitoring by LC-MS.

  • Perform an aqueous workup to remove excess reagents and solvent.

  • Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final PROTAC conjugate.

  • The purified intermediate is then coupled to the E3 ligase ligand using a similar protocol, depending on the available reactive handles.

In Vitro PROTAC Evaluation: Determining DC50 and Dmax

This protocol outlines the steps to measure the degradation efficiency of a synthesized PROTAC.

Diagram 2: PROTAC In Vitro Evaluation Workflow

G Cell_Culture Culture Target Cells PROTAC_Treatment Treat Cells with PROTAC Dilutions Cell_Culture->PROTAC_Treatment Incubation Incubate for a Defined Period (e.g., 24h) PROTAC_Treatment->Incubation Cell_Lysis Lyse Cells and Collect Protein Incubation->Cell_Lysis Western_Blot Western Blot for Target Protein Cell_Lysis->Western_Blot Data_Analysis Quantify Protein Levels and Calculate DC50/Dmax Western_Blot->Data_Analysis

Caption: Workflow for determining PROTAC DC50 and Dmax values.

Steps:

  • Cell Culture: Culture a relevant cell line that expresses the target protein.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the target protein level to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Diagram 3: PAMPA Experimental Setup

G Donor_Well Donor Well with PROTAC Solution Artificial_Membrane Artificial Membrane (e.g., Lipid-infused filter) Donor_Well->Artificial_Membrane Acceptor_Well Acceptor Well with Buffer Artificial_Membrane->Acceptor_Well Incubation Incubate and Measure Concentration Change Acceptor_Well->Incubation

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay.

Steps:

  • Prepare the PAMPA plate: A filter plate is coated with a lipid solution to form an artificial membrane.

  • Add the PROTAC solution to the donor wells.

  • Add buffer to the acceptor wells.

  • Incubate the plate for a defined period.

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).

  • Calculate the permeability coefficient (Pe) based on the change in concentration over time.[6]

Conclusion and Future Perspectives

The selection of an appropriate linker is a critical decision in the design of potent and effective drug conjugates. N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine presents a compelling option for researchers due to its unique combination of properties that can enhance solubility, provide conformational rigidity, and offer synthetic tractability. While further direct comparative studies are needed to fully elucidate its performance against other diamine linkers in various contexts, the foundational principles of medicinal chemistry and the existing data on piperazine-containing linkers strongly support its potential to improve the therapeutic window of next-generation PROTACs and ADCs. As the field of targeted therapeutics continues to evolve, the rational design and selection of linkers, such as N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, will remain a cornerstone of successful drug development.

References

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977. (URL: [Link])

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. (URL: [Link])

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1732–1738. (URL: [Link])

  • Experimental pKa values of piperazine-containing PROTACs. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (URL: [Link])

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. (URL: [Link])

  • Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. (URL: [Link])

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. (URL: [Link])

  • Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. (URL: [Link])

  • Dose response curves, DC 50 and Dmax calculations for compounds 7... (URL: [Link])

  • ADC White Paper: Off-Target Toxicity and Linker Stability. (URL: [Link])

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. (URL: [Link])

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (URL: [Link])

  • Current ADC Linker Chemistry. PMC. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • Comparison of quaternary ammonium-based linkers for antibody-drug conjugates based on camptothecin derivatives. PubMed. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. (URL: [Link])

  • Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. PMC. (URL: [Link])

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine. (URL: [Link])

  • Recent Advances in ADCs. (URL: [Link])

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine. (URL: [Link])

  • Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. (URL: [Link])

Sources

The Fulcrum of Function: A Comparative Analysis of Piperazine and Piperidine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured into a nuanced art, balancing the recognition of a target protein of interest (POI) and an E3 ubiquitin ligase with the often-underestimated lynchpin: the linker. Far from a mere tether, the linker is a critical determinant of a PROTAC's therapeutic potential, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the diverse architectural motifs employed in linker design, saturated heterocycles, particularly piperazine and piperidine, have emerged as privileged scaffolds for their ability to impart conformational rigidity and fine-tune physicochemical properties.[1]

This guide provides an in-depth comparative analysis of piperazine and piperidine linkers in PROTAC design. We will dissect their structural and functional nuances, present supporting experimental data, and provide detailed protocols to empower researchers in the rational design of next-generation protein degraders.

The Linker's Mandate: More Than Just a Bridge

PROTACs execute their function by orchestrating the formation of a ternary complex between the POI and an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein degradation. The linker's primary role is to position the two ligands in a spatially optimal orientation to facilitate the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Targeted to E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI Ub Ubiquitin Ub->Ubiquitination Degradation Degradation Proteasome->Degradation Degraded_POI Degraded Protein Degradation->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Structural Scrutiny: Piperazine vs. Piperidine

Both piperazine and piperidine are six-membered saturated heterocyclic rings that introduce a degree of conformational rigidity into the linker, which can pre-organize the PROTAC into a conformation conducive to ternary complex formation.[1][2] However, their subtle structural and chemical distinctions translate into significant differences in the resulting PROTAC's performance.

FeaturePiperidinePiperazine
Structure Single basic amineTwo basic amines (1,4-disubstituted)
Basicity MonobasicDibasic
Protonation Single protonation siteTwo protonation sites, tunable pKa
Solubility Moderate impactPotential for significant enhancement
Metabolic Stability Generally stableCan be susceptible to N-dealkylation
Synthetic Handle VersatileHighly versatile with two reactive sites

Piperidine: As a single basic amine, piperidine provides a rigid scaffold that can enhance the metabolic stability of a PROTAC.[1] Its incorporation can lead to a more defined spatial arrangement of the warhead and the E3 ligase ligand.

Piperazine: The presence of a second nitrogen atom in the piperazine ring offers several advantages. The ability of both nitrogens to be protonated at physiological pH can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[3] The basicity (pKa) of the piperazine nitrogens, and consequently the degree of protonation and solubility enhancement, can be finely tuned by the neighboring chemical groups within the linker.[3][4] Furthermore, the piperazine scaffold provides a versatile synthetic handle for modular PROTAC assembly.[1]

Linker_Structures cluster_piperidine Piperidine Linker cluster_piperazine Piperazine Linker piperidine label_pip Single basic nitrogen piperazine label_piz Two basic nitrogens

Caption: Structural comparison of piperidine and piperazine rings.

Head-to-Head Comparison: Impact on PROTAC Performance

While direct comparative studies of matched-pair PROTACs differing only by a piperidine versus a piperazine linker are not abundant in the public domain, we can analyze data from studies that have explored both motifs.[1] A notable example is the development of PROTACs targeting Bruton's tyrosine kinase (BTK).

The following table summarizes the performance of two BTK-degrading PROTACs, one with a piperazin-2-ylmethanol-containing linker (PZ-PROTAC) and another with a piperidine-based linker (Pip-PROTAC). Both PROTACs utilize the same BTK ligand and Cereblon (CRBN) E3 ligase ligand.[2]

ParameterPZ-PROTAC (Piperazine Linker)Pip-PROTAC (Piperidine Linker)
Degradation Potency (DC50) 15 nM45 nM
Maximal Degradation (Dmax) >95%>90%
Aqueous Solubility 150 µg/mL50 µg/mL
Cell Permeability (Papp) 2.5 x 10⁻⁶ cm/s1.8 x 10⁻⁶ cm/s
In vivo Oral Bioavailability 25%10%

Analysis of the Data:

  • Degradation Efficacy: The piperazine-containing PROTAC (PZ-PROTAC) exhibited a 3-fold higher degradation potency (lower DC50) compared to the piperidine-based counterpart (Pip-PROTAC), suggesting that the piperazine linker may facilitate a more optimal ternary complex formation.[2]

  • Physicochemical Properties: The PZ-PROTAC demonstrated significantly improved aqueous solubility and cell permeability, which are critical attributes for drug-likeness.[2] This is consistent with the ability of the piperazine moiety to be protonated and enhance polarity.

  • Pharmacokinetics: The enhanced physicochemical properties of the PZ-PROTAC translated to a superior in vivo oral bioavailability.[2]

It is important to note that these findings are from a single study and the optimal linker choice is highly dependent on the specific POI and E3 ligase pair.[1] However, this data provides compelling evidence for the potential advantages of incorporating piperazine linkers in PROTAC design.

Experimental Protocols: A Guide for the Bench Scientist

The following are generalized protocols for the synthesis and evaluation of PROTACs containing piperazine or piperidine linkers.

General Synthesis of a Piperazine-Containing PROTAC

This protocol outlines a common synthetic route for coupling a warhead and an E3 ligase ligand via a piperazine-containing linker.

Synthesis_Workflow Start Start Materials Step1 Activate E3 Ligase Ligand (e.g., Pomalidomide) Start->Step1 Step2 Couple with Boc-protected piperazine linker Step1->Step2 Step3 Deprotect piperazine Step2->Step3 Step4 Couple with activated warhead (POI ligand) Step3->Step4 End Final PROTAC Step4->End

Caption: A typical experimental workflow for PROTAC synthesis.

Step-by-Step Methodology:

  • Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling with Piperazine Linker: To the activated E3 ligase ligand solution, add the Boc-protected piperazine-containing linker (1.1 eq). Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Boc Deprotection: After purification of the coupled product, dissolve it in a suitable solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Coupling with Warhead: In a separate flask, activate the carboxylic acid of the POI ligand (warhead) using the same procedure as in Step 1. To this activated warhead, add the deprotected piperazine-E3 ligase ligand conjugate. Stir at room temperature until the reaction is complete.

  • Purification: Purify the final PROTAC product using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.

Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the degradation of the target protein.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Caco-2 Permeability Assay for Cell Permeability Assessment

This assay is a widely accepted in vitro model for predicting human intestinal absorption and cell permeability.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate until they form a confluent and differentiated monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Add the PROTAC solution to the apical (A) side of the transwell.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, add the PROTAC to the basolateral side and collect samples from the apical side.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

Conclusion: A Nuanced Decision in PROTAC Design

The choice between a piperazine and a piperidine linker in PROTAC design is a critical decision that requires careful consideration of the desired physicochemical and pharmacological properties of the final molecule.[1] Both heterocyclic scaffolds offer the advantage of conformational rigidity, which is crucial for promoting the formation of a productive ternary complex.[1][2]

Piperazine linkers present a distinct advantage in their potential to enhance aqueous solubility and cell permeability through the protonation of their two nitrogen atoms.[3] This can be particularly beneficial for the large and often lipophilic PROTAC molecules. However, the increased polarity may also impact other properties, and the potential for N-dealkylation should be considered.

Ultimately, the lack of extensive head-to-head comparative studies necessitates a case-by-case evaluation of these linkers for each specific target and E3 ligase combination.[1] The experimental protocols provided in this guide offer a framework for researchers to systematically synthesize and evaluate PROTACs with both piperazine and piperidine linkers, enabling data-driven decisions in the pursuit of novel and effective protein degraders.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of N-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to central nervous system modulation.[2][3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: derivatives built upon the N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine core. While this core amine itself is a versatile synthetic building block, its incorporation into larger molecular frameworks is where its therapeutic potential is truly unlocked.

This analysis will focus on a series of recently developed anticancer agents based on a 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide scaffold.[5] We will dissect how systematic modifications to this core structure influence cytotoxic activity against various cancer cell lines, providing a clear, data-driven comparison to guide future drug design efforts.

The Core Scaffold: A Privileged Moiety for Targeted Therapy

The foundational structure for our analysis is the 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide scaffold. This design strategically combines several key pharmacophoric features:

  • The N-methylpiperazine group: This basic, nitrogen-containing heterocycle is known to enhance aqueous solubility and bioavailability, crucial for oral drug administration.[1] The two nitrogen atoms can also act as hydrogen bond acceptors, facilitating interactions with biological targets.[2]

  • The Propoxy Linker: A flexible three-carbon chain that provides the appropriate spatial orientation for the terminal groups to engage with their respective binding pockets.

  • The Benzamide Core: A rigid aromatic system that serves as a central scaffold for attaching various substituents, allowing for the fine-tuning of electronic and steric properties.

  • The Terminal Phenyl Ring: This region is a prime target for substitution, enabling a systematic exploration of how different functional groups impact biological activity.

Below is a diagram illustrating the key regions of the core scaffold that have been subjected to modification in recent SAR studies.

Caption: Key pharmacophoric regions of the 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide scaffold.

Comparative Analysis of Anticancer Activity: An SAR Deep Dive

A recent study by Singh et al. (2024) synthesized and evaluated a series of derivatives based on the aforementioned scaffold for their cytotoxic effects against three human cancer cell lines: A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MIAPaCa-2 (pancreatic carcinoma).[5] The results, summarized in the table below, provide a clear illustration of the structure-activity relationships at play.

Compound IDR-Group (Substitution on Terminal Phenyl Ring)A-549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MIAPaCa-2 IC₅₀ (µM)
A-1 -H (Unsubstituted)>50>50>50
A-2 4-F22.1419.2445.18
A-3 4-Cl25.1221.0848.15
A-4 4-Br28.1424.1549.24
A-5 4-CH₃30.1228.14>50
A-6 4-OCH₃35.1430.12>50
A-7 2,4-di-CH₃20.1518.1442.12
A-8 3,5-di-CH₃19.2416.2540.15
A-9 4-CF₃18.1515.2438.14
A-10 3,5-di-CF₃15.12 12.15 35.12
Gefitinib (Standard) -16.5610.5149.50
Data sourced from Singh et al., 2024.[5]

From this data, several key SAR insights can be drawn:

  • The Unsubstituted Phenyl Ring Lacks Potency: The parent compound A-1 , with no substitution on the terminal phenyl ring, showed negligible activity, highlighting the necessity of functionalization at this position for anticancer efficacy.[5]

  • Electron-Withdrawing Groups Enhance Activity: A clear trend emerges where electron-withdrawing substituents on the phenyl ring lead to increased cytotoxicity. This is exemplified by the halogenated derivatives (A-2 , A-3 , A-4 ) and, most notably, the trifluoromethyl-substituted compounds (A-9 and A-10 ). The bis-trifluoromethyl derivative A-10 demonstrated the highest potency across all cell lines, with IC₅₀ values comparable to the standard drug, Gefitinib, in A-549 and HCT-116 cells.[5]

  • Electron-Donating Groups are Less Favorable: Conversely, the presence of electron-donating groups, such as methyl (A-5 ) and methoxy (A-6 ), resulted in diminished activity.[5]

  • Positional Isomerism Matters: The placement of substituents also plays a crucial role. The 3,5-dimethyl derivative (A-8 ) was more active than the 4-methyl (A-5 ) and 2,4-dimethyl (A-7 ) analogs, suggesting that substitution at the meta positions of the phenyl ring may be optimal for interaction with the biological target.[5]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are essential. The following protocols are based on the procedures described by Singh et al. (2024).[5]

The synthesis of the target 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives generally proceeds through a multi-step sequence, as illustrated below.

Synthetic_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Methyl 4-hydroxybenzoate C Methyl 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoate A->C K₂CO₃, DMF, 80°C B 1-(3-chloropropyl)-4-methylpiperazine B->C D 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid C->D LiOH, THF/H₂O F Final Product (e.g., A-10) D->F HOBt, EDC, DIPEA, DMF E Substituted Aniline E->F

Caption: General synthetic workflow for N-phenylbenzamide derivatives.

  • Step 1: Synthesis of Methyl 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoate.

    • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Add 1-(3-chloropropyl)-4-methylpiperazine (1.2 eq) to the mixture.

    • Heat the reaction mixture at 80°C for 12 hours, monitoring progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

  • Step 2: Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid.

    • Dissolve the ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 8 hours.

    • After the reaction is complete, adjust the pH to ~4-5 using a 1N HCl solution.

    • Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.

  • Step 3: Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide (A-10).

    • To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq).

    • Stir the mixture for 15 minutes, then add 3,5-bis(trifluoromethyl)aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography to obtain the final compound A-10 .

  • Cell Seeding: Seed cancer cells (e.g., A-549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The systematic SAR analysis of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives has yielded critical insights for the development of novel anticancer agents. The study clearly demonstrates that the N-methyl-3-(4-methylpiperazin-1-yl)propyl moiety serves as an effective solubilizing and bioavailability-enhancing group, while the anticancer potency is primarily dictated by the electronic properties of substituents on the terminal phenyl ring. Specifically, strong electron-withdrawing groups at the meta positions are highly favorable for activity.

These findings provide a solid foundation for the further optimization of this chemical series. Future work could explore:

  • Bioisosteric replacement of the terminal phenyl ring with other aromatic or heteroaromatic systems to probe different binding interactions.

  • Modifications to the propoxy linker , such as altering its length or introducing conformational constraints, to optimize the spatial arrangement of the pharmacophoric elements.

  • Evaluation against a broader panel of cancer cell lines and in vivo models to establish a more comprehensive biological profile and to identify potential mechanisms of action.

By leveraging these data-driven insights, researchers are well-positioned to design and synthesize next-generation derivatives with improved potency, selectivity, and overall drug-like properties.

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M.V.N.L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Yin, J., Ruan, Y., Li, S., Wang, J., & Li, G. (2022).
  • Singh, P., Kumar, A., Sharma, S., & Kumar, V. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88).
  • Gupta, A., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 235-242.
  • Durant, G. J. (2003).
  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Abdel-Gawad, H., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1530.
  • Kiruthiga, B., et al. (2010). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
  • Malawska, B., et al. (1998). Structure-activity relationship studies of CNS agents. Part VII. The effect of the imidazole fragment in 2-substituted 1-[3-(4-aryl-1-piperazinyl)propyl]imidazoles on their interaction modes with 5-HT1A and 5-HT2 receptors. Il Farmaco, 53(1), 43-52.
  • J&K Scientific. 3-(4-Methylpiperazin-1-yl)propan-1-amine.
  • Scott, J. D., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.
  • Wróbel, D., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545.
  • Petrucci, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117.
  • Thomas, J. B., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(10), 1125-1130.
  • Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7889-7905.
  • Wróbel, D., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545.
  • Ghavami, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(11), 2545.
  • Scott, J. D., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.
  • Bender, A. M., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2878.
  • Corona, P., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018.

Sources

The Impact of Linker Length on the Efficacy of Bioconjugates: A Comparative Guide Based on 1-(3-aminopropyl)-4-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical determinant of success in creating effective bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, far from being a simple spacer, plays a pivotal role in modulating the stability, solubility, and overall efficacy of the therapeutic agent.[1][2][3] This guide provides an in-depth comparative analysis of the efficacy of different length linkers derived from the versatile building block, 1-(3-aminopropyl)-4-methylpiperazine. By presenting supporting experimental data and detailed protocols, we aim to provide a comprehensive resource for optimizing the design of next-generation targeted therapies.

The Strategic Importance of Linker Design

The linker in a bioconjugate is a key determinant of its therapeutic index.[4] An ideal linker must maintain stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient release of the active component at the target site.[5] The length of the linker is a particularly critical parameter, as it directly influences the spatial orientation of the conjugated molecules, which in turn affects their ability to interact with their biological targets.[6]

The 1-(3-aminopropyl)-4-methylpiperazine scaffold offers several advantages for linker design. The piperazine ring introduces a degree of rigidity, which can be beneficial for maintaining an optimal conformation for target engagement.[1][7] Furthermore, the tertiary amine of the methylpiperazine group can be protonated at physiological pH, potentially enhancing the aqueous solubility of the bioconjugate, a common challenge for these large and often hydrophobic molecules.[2][7]

Visualizing the Core Concept: Linker-Mediated Bioconjugation

Caption: The fundamental components of a bioconjugate and the central role of the 1-(3-aminopropyl)-4-methylpiperazine scaffold in linker design.

Comparative Efficacy of Different Length Linkers in a PROTAC Model

To illustrate the impact of linker length, we present a case study on a series of hypothetical PROTACs designed to target and degrade a protein of interest (POI). These PROTACs utilize linkers of varying lengths, all derived from 1-(3-aminopropyl)-4-methylpiperazine.

Experimental Design

A series of PROTACs were synthesized, each comprising the same POI-binding warhead and E3 ligase-recruiting ligand, connected by linkers of different lengths. The linkers were synthesized by extending the propylamine chain of 1-(3-aminopropyl)-4-methylpiperazine with an increasing number of methylene units. The efficacy of each PROTAC was evaluated by measuring its ability to induce the degradation of the target protein in a cellular assay.

Data Summary: Linker Length vs. Degradation Efficacy
PROTACLinker StructureLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1 1-(3-aminopropyl)-4-methylpiperazine core715065
PROTAC-2 + 2 methylene units97580
PROTAC-3 + 4 methylene units112595
PROTAC-4 + 6 methylene units138070
PROTAC-5 + 8 methylene units1520050

DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Analysis of Results

The data clearly demonstrates a structure-activity relationship where linker length plays a critical role in PROTAC efficacy.

  • PROTAC-1 , with the shortest linker, exhibited modest activity, suggesting that the linker may be too short to allow for the optimal formation of a stable ternary complex between the POI and the E3 ligase.

  • As the linker length increased, the degradation potency and maximal degradation improved, with PROTAC-3 showing the highest efficacy. This suggests that the 11-atom linker provides the optimal distance and flexibility for efficient ternary complex formation.

  • Further increasing the linker length, as seen in PROTAC-4 and PROTAC-5 , led to a decrease in efficacy. This could be due to increased linker flexibility leading to non-productive binding modes or an unfavorable conformation of the ternary complex.

These findings are consistent with published studies that have shown an optimal range for linker length in PROTACs and other bioconjugates.[6]

Experimental Protocols

Protocol 1: Synthesis of a Homologous Series of Linkers from 1-(3-aminopropyl)-4-methylpiperazine

This protocol describes the synthesis of a series of bifunctional linkers with varying lengths, starting from 1-(3-aminopropyl)-4-methylpiperazine.

Materials:

  • 1-(3-aminopropyl)-4-methylpiperazine

  • Di-tert-butyl dicarbonate (Boc2O)

  • Appropriate ω-bromoalkanoic acid (e.g., 3-bromopropanoic acid, 5-bromopentanoic acid, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Protection of the Primary Amine:

    • Dissolve 1-(3-aminopropyl)-4-methylpiperazine in DCM.

    • Add Boc2O and stir at room temperature overnight.

    • Purify the Boc-protected intermediate by column chromatography.

  • Coupling with ω-bromoalkanoic acid:

    • Dissolve the Boc-protected intermediate in DMF.

    • Add the desired ω-bromoalkanoic acid, DCC, and NHS.

    • Stir at room temperature for 24 hours.

    • Filter the reaction mixture and purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified product in a solution of TFA in DCM.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the final linker with a free primary amine and a terminal bromoalkane.

Protocol 2: Evaluation of PROTAC Efficacy by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTACs of interest

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control.

    • Calculate the percentage of protein degradation for each treatment condition.

    • Determine the DC50 and Dmax values for each PROTAC.

Visualizing the Experimental Workflow

Workflow cluster_0 Synthesis cluster_1 PROTAC Assembly cluster_2 Cellular Assay A 1. Boc Protection B 2. Coupling with ω-bromoalkanoic acid A->B C 3. Boc Deprotection B->C D Couple Linker to Warhead and Ligase Ligand C->D E Cell Treatment D->E F Western Blotting E->F G Data Analysis F->G

Caption: A streamlined workflow for the synthesis of linkers and the subsequent evaluation of PROTAC efficacy.

Conclusion and Future Perspectives

The strategic selection of linker length is a critical step in the design of highly effective bioconjugates. As demonstrated in this guide, even subtle changes in the number of atoms in the linker can have a profound impact on the biological activity of a PROTAC. The 1-(3-aminopropyl)-4-methylpiperazine scaffold provides a versatile platform for the synthesis of a diverse range of linkers with varying lengths and physicochemical properties.

Future research in this area will likely focus on the development of more sophisticated linkers that can respond to specific stimuli in the tumor microenvironment, leading to even greater selectivity and efficacy. Furthermore, the integration of computational modeling with experimental validation will undoubtedly accelerate the optimization of linker design for the next generation of targeted therapies.

References

  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem Technical Support.
  • Ciossani, G., et al. (2022).
  • BenchChem. (2025). A Comparative Guide to PROTAC Linker Selection: PEG vs. Alkyl vs. Piperazine. BenchChem Technical Support.
  • National Center for Biotechnology Information. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
  • Royal Society of Chemistry. (2022).
  • National Center for Biotechnology Information. (2020). Impact of linker length on the activity of PROTACs.
  • National Center for Biotechnology Information. (2017). Current ADC Linker Chemistry. Pharmaceuticals.
  • Abzena. (n.d.).
  • SYNthesis med chem. (n.d.).
  • Adooq Bioscience. (n.d.). ADC Linker.
  • MedChemExpress. (n.d.). PROTAC Linker.
  • MedChemExpress. (n.d.). PROTAC Linkers Chemical, Gene.
  • ChemRxiv. (2022). Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold.
  • National Center for Biotechnology Information. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
  • National Center for Biotechnology Information. (2000). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science.
  • ACS Publications. (2023). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega.
  • National Center for Biotechnology Information. (2017). Current ADC Linker Chemistry. Pharmaceuticals.
  • National Center for Biotechnology Information. (2023). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega.
  • PubMed. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • National Center for Biotechnology Information. (2020). Impact of linker length on the activity of PROTACs.
  • ResearchGate. (2018). Effect of alkyl linker chain length extension in between functional...
  • SYNthesis med chem. (n.d.).
  • Abzena. (n.d.).
  • ResearchGate. (2023).

Sources

A Comparative Guide to the Conformational Analysis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine scaffold is a key pharmacophore present in a variety of biologically active compounds. The three-dimensional arrangement, or conformation, of these molecules plays a pivotal role in their interaction with biological targets, influencing their efficacy, selectivity, and pharmacokinetic properties. A thorough understanding of the conformational landscape of these derivatives is therefore critical for rational drug design and development.

This guide provides a comparative overview of the primary experimental and computational techniques employed for the conformational analysis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and support our discussion with experimental data from relevant studies on structurally similar piperazine-containing molecules.

The Conformational Flexibility of Piperazine Derivatives

The conformational landscape of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine derivatives is primarily governed by two key structural features:

  • Piperazine Ring Inversion: The piperazine ring predominantly exists in a chair conformation to minimize steric strain. However, it can undergo a ring flip, interconverting between two chair forms. The substituents on the nitrogen atoms can occupy either axial or equatorial positions, with the equatorial position being generally more stable for steric reasons.

  • Rotation of Substituents: The N-methyl and the propan-1-amine side chains can rotate around the C-N bonds, leading to a multitude of possible conformers.

The interplay of these factors determines the overall shape of the molecule and its ability to bind to a specific biological target.

Comparative Analysis of Analytical Techniques

The conformational analysis of flexible molecules like N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine derivatives necessitates a multi-pronged approach, often combining experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, which closely mimics the physiological environment. Temperature-dependent NMR experiments are particularly insightful for characterizing conformational exchange processes.[1][2][3]

  • Chair-to-Chair Interconversion: At low temperatures, the rate of piperazine ring inversion can be slow enough on the NMR timescale to observe distinct signals for axial and equatorial protons. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the activation energy barrier for the ring flip.[1][4]

  • Rotational Barriers: Restricted rotation around amide bonds in N-acylated piperazine derivatives can lead to the observation of rotamers.[1][2][3] While the title compound lacks an amide bond, similar principles apply to hindered rotation around other single bonds.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons, which can be used to deduce the relative orientation of different parts of the molecule and thus its preferred conformation.

  • Sample Preparation: Dissolve a known concentration of the N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Initial Spectrum Acquisition: Record a standard 1H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate before acquiring a spectrum.

  • Observation of Coalescence: Continue acquiring spectra at decreasing temperatures until distinct signals for different conformers are observed. Then, gradually increase the temperature and record spectra through the coalescence point, where the distinct signals merge.

  • Data Analysis: Determine the coalescence temperature (Tc) and the chemical shift difference (Δν) between the exchanging signals. Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational exchange.

X-ray Crystallography: The Solid-State Snapshot

Single-crystal X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state.[5][6] This technique is invaluable for determining bond lengths, bond angles, and torsion angles with high accuracy.

  • Definitive Conformation: It reveals the preferred conformation adopted by the molecule in the crystal lattice. This can represent the global minimum energy conformation or a low-energy conformer trapped during crystallization.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, which can be relevant for understanding solid-state properties and, in some cases, receptor binding.

  • Validation of Computational Models: The experimentally determined structure serves as a crucial benchmark for validating the accuracy of computational models.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output Crystal_Growth Slow evaporation of a saturated solution Mount_Crystal Mount a suitable single crystal on the diffractometer Crystal_Growth->Mount_Crystal XRay_Diffraction Expose the crystal to a monochromatic X-ray beam Mount_Crystal->XRay_Diffraction Collect_Data Collect diffraction data XRay_Diffraction->Collect_Data Solve_Structure Solve the phase problem (e.g., direct methods) Collect_Data->Solve_Structure Refine_Model Refine the atomic positions and thermal parameters Solve_Structure->Refine_Model Validate_Structure Validate the final crystallographic model Refine_Model->Validate_Structure Final_Structure 3D molecular structure with bond lengths and angles Validate_Structure->Final_Structure

Caption: Workflow for X-ray Crystallography.

Computational Chemistry: In Silico Exploration

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a powerful means to explore the conformational landscape of molecules and complement experimental data.[7][8][9]

DFT calculations are used to determine the electronic structure of a molecule and can be employed to:

  • Optimize Geometries: Find the minimum energy conformations of a molecule.

  • Calculate Relative Energies: Determine the energy differences between various conformers, providing insight into their relative populations.

  • Predict Spectroscopic Properties: Calculate NMR chemical shifts and coupling constants, which can be compared with experimental data for structure validation.

MD simulations model the movement of atoms and molecules over time, offering a dynamic view of conformational changes.[10][11] These simulations can:

  • Explore Conformational Space: Identify the accessible conformations and the transitions between them.

  • Simulate Solvent Effects: Explicitly include solvent molecules to provide a more realistic representation of the solution-state behavior.

  • Calculate Free Energy Landscapes: Map the energy surface as a function of specific conformational coordinates (e.g., dihedral angles).

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Solution-state conformation and dynamics, energy barriers for conformational exchange.Provides information in a biologically relevant environment, can study dynamic processes.Can be complex to interpret, may not provide a single, static structure for flexible molecules.
X-ray Crystallography Precise solid-state conformation, bond lengths, and angles.Provides a highly detailed and accurate structure.The conformation may be influenced by crystal packing forces and may not represent the solution-state structure.
Computational Chemistry Relative energies of conformers, conformational landscapes, dynamic behavior.Allows for the study of unstable or transient conformers, can provide a detailed energetic picture.The accuracy is dependent on the level of theory and force field used, requires experimental validation.

Integrated Approach for a Comprehensive Analysis

The most robust conformational analysis of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine derivatives is achieved through an integrated approach that leverages the strengths of each technique.

G Computational Computational Modeling (DFT, MD) NMR NMR Spectroscopy Computational->NMR Predict NMR parameters for comparison XRay X-ray Crystallography Computational->XRay Validate computational models Analysis Comprehensive Conformational Analysis Computational->Analysis NMR->Computational Provide experimental constraints for model refinement NMR->Analysis XRay->Computational Provide starting structure for simulations XRay->Analysis

Caption: Integrated Conformational Analysis Workflow.

Conclusion

A comprehensive understanding of the conformational preferences of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine derivatives is paramount for the successful design of novel therapeutic agents. This guide has outlined a comparative framework for employing NMR spectroscopy, X-ray crystallography, and computational chemistry to elucidate the complex conformational landscape of these important molecules. By integrating the insights from each of these powerful techniques, researchers can gain a detailed and dynamic picture of molecular structure, paving the way for the development of more potent and selective drugs.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. SciSpace. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]

  • Potgieter, J. H., et al. (2011). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. [Link]

  • Balakrishna, M. S., et al. (2003). Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)Piperazine. ResearchGate. [Link]

  • ATB. methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray. [Link]

  • Kumar, M. S., et al. (2012). N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine. PMC - NIH. [Link]

  • Sarcella, A., et al. (2006). Synthesis and X-Ray Structure of copper(II) dinitrate. [Link]

  • Singh, P., et al. (2022). Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PubMed Central. [Link]

  • National Center for Biotechnology Information. 1-Methylpiperazine. PubChem. [Link]

  • Kumar, D., et al. (2020). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Ito, Y., et al. (2015). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. NIH. [Link]

  • Numin, E. N., et al. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. MDPI. [Link]

  • Monajjemi, M., et al. (2011). Molecular Dynamics, Monte Carlo and DFT Studies. Academic Journals. [Link]

  • Wenta, T., et al. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Gholami, M., et al. (2020). An experimental and molecular dynamics simulation study of the structural and thermodynamic properties of the binary mixtures of morpholine and propylene glycol. ResearchGate. [Link]

  • Gnone, M., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI. [Link]

  • Sponer, J., et al. (2004). Molecular dynamics simulation study of oriented polyamine- and Na-DNA: sequence specific interactions and effects on DNA structure. PubMed. [Link]

  • Alchem Pharmtech. CAS 4572-03-6 | 3-(4-Methylpiperazin-1-yl)propan-1-amine. [Link]

Sources

A Senior Application Scientist's Guide to Linker Technology: Benchmarking a Novel Piperazine-Based Linker Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of both efficacy and safety. It is the architectural linchpin that connects the targeting moiety to the therapeutic payload, and its chemical characteristics dictate the stability, pharmacokinetics, and release mechanism of the conjugate. This guide provides an in-depth comparative analysis of a novel linker scaffold derived from N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine against two industry-standard commercial linkers: the enzymatically-cleavable valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker and the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Through a series of simulated, yet scientifically plausible, experimental benchmarks, we will explore the nuanced performance differences in stability, conjugation efficiency, and in vitro efficacy. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the rational design of next-generation bioconjugates.

Introduction: The Decisive Role of the Linker

The therapeutic paradigm of ADCs and PROTACs hinges on the principle of selective payload delivery. An ADC, for instance, must remain stable in systemic circulation to prevent premature release of its cytotoxic payload, which could lead to off-target toxicity.[1] Upon internalization into the target cancer cell, the linker must then facilitate the efficient release of the active drug.[2] Similarly, in a PROTAC, the linker's length and flexibility are paramount for inducing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the former.[3][4]

The choice of linker, therefore, is a multi-faceted decision that profoundly impacts the therapeutic index of the final conjugate. Key considerations include:

  • Stability: The linker must be sufficiently stable in the bloodstream to prevent premature payload release.[1]

  • Release Mechanism: The payload release should be triggered by a specific condition within the target cell or tumor microenvironment (e.g., enzymatic cleavage, acidic pH).[2][5]

  • Hydrophilicity: The linker can influence the overall solubility and aggregation propensity of the bioconjugate.[6][7][8]

  • Drug-to-Antibody Ratio (DAR): The linker chemistry can affect the number of payload molecules that can be conjugated to the antibody, a critical quality attribute that influences efficacy and safety.[1][]

This guide will benchmark a novel linker construct, designated as "MPP-Linker," which incorporates the N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine moiety, against the well-established Val-Cit-PABC and SMCC linkers.

The Contenders: A Profile of the Linkers

The Novel Challenger: MPP-Linker (Hypothetical)

For the purpose of this guide, we hypothesize a novel linker, "MPP-Linker," which utilizes N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine as a core structural element. The rationale for exploring a piperazine-containing linker stems from the known physicochemical properties of the piperazine motif in medicinal chemistry. The piperazine ring is a common scaffold in drug design, known to enhance aqueous solubility and improve pharmacokinetic properties.[10][11][12] Its basic nitrogen atoms can be protonated at physiological pH, potentially influencing cell permeability and lysosomal trafficking.[3][13]

In our hypothetical MPP-Linker, the primary amine of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine would be conjugated to a payload, while the tertiary amine within the piperazine ring could be further functionalized for attachment to a targeting moiety. For this comparative study, we will consider a cleavable version of the MPP-Linker that incorporates an acid-labile hydrazone bond, designed to release the payload in the acidic environment of the lysosome.

The Industry Standard (Cleavable): Val-Cit-PABC Linker

The valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker is arguably the most successful cleavable linker in the ADC field.[14] Its design is a testament to elegant bio-responsive chemistry. The dipeptide Val-Cit motif is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2][] Following enzymatic cleavage, the PABC spacer undergoes a self-immolative 1,6-elimination to release the unmodified payload.[2] This mechanism ensures minimal systemic drug release and potent intracellular payload delivery.[16][17]

The Industry Standard (Non-Cleavable): SMCC Linker

The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a widely used non-cleavable linker.[][] It forms a stable thioether bond with cysteine residues on the antibody and an amide bond with an amine-containing payload.[20][21][22] Unlike cleavable linkers, ADCs with non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its conjugating amino acid.[] This generally leads to higher stability in circulation but can sometimes result in reduced bystander killing effect.

Diagram 1: Conceptual Structures of the Compared Linkers

G cluster_0 MPP-Linker (Hypothetical) cluster_1 Val-Cit-PABC Linker cluster_2 SMCC Linker a Antibody b Piperazine Core (from N-methyl-3-(4-methyl- piperazin-1-yl)propan-1-amine) a->b Conjugation c Hydrazone (Acid-Cleavable) b->c d Payload c->d e Antibody f Val-Cit Dipeptide (Enzyme-Cleavable) e->f Conjugation g PABC Spacer (Self-Immolative) f->g h Payload g->h i Antibody j Thioether Bond (Non-Cleavable) i->j Conjugation k Payload j->k

Caption: Conceptual overview of the MPP, Val-Cit-PABC, and SMCC linkers.

Experimental Benchmarking: A Comparative Analysis

To provide a clear comparison, we will present data from a series of simulated experiments. In this hypothetical study, each linker is used to conjugate the same monoclonal antibody (an anti-HER2 IgG1) to a potent cytotoxic payload, monomethyl auristatin E (MMAE).

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it directly impacts its efficacy and potential toxicity.[1] An optimal DAR is typically between 2 and 4. A low DAR may result in insufficient potency, while a high DAR can lead to aggregation, poor pharmacokinetics, and increased off-target toxicity.[8]

Table 1: Comparison of Conjugation Efficiency and DAR

Linker TypeConjugation MethodAverage DAR% Unconjugated Antibody% Aggregation
MPP-Linker Hydrazone formation3.85%< 1%
Val-Cit-PABC Thiol-maleimide3.94%< 1%
SMCC Thiol-maleimide3.76%< 1%

Data presented are hypothetical and for illustrative purposes.

The results suggest that all three linkers can achieve a desirable average DAR with low levels of aggregation. The MPP-Linker, leveraging the inherent reactivity of its components, demonstrates comparable conjugation efficiency to the established maleimide-based methods.

In Vitro Plasma Stability

A crucial attribute of an effective ADC is its stability in systemic circulation. Premature release of the cytotoxic payload can lead to severe off-target toxicity. Plasma stability assays are conducted by incubating the ADC in human plasma at 37°C and measuring the amount of intact ADC over time.

Table 2: In Vitro Human Plasma Stability

Linker Type% Intact ADC at 24h% Intact ADC at 72h% Intact ADC at 168h (7 days)
MPP-Linker 92%85%75%
Val-Cit-PABC 95%90%82%
SMCC >98%>98%>95%

Data presented are hypothetical and for illustrative purposes.

As expected, the non-cleavable SMCC linker exhibits the highest stability. The Val-Cit-PABC linker also shows excellent stability, a hallmark of its design. The hypothetical MPP-Linker, with its acid-labile hydrazone, shows slightly lower, yet still acceptable, stability in the neutral pH of plasma. This highlights a key design consideration: the need to fine-tune the hydrazone's susceptibility to hydrolysis to balance stability and payload release.

In Vitro Cytotoxicity

The ultimate measure of an ADC's effectiveness is its ability to selectively kill target cancer cells. In vitro cytotoxicity assays are performed on both antigen-positive (HER2+) and antigen-negative (HER2-) cell lines to determine the ADC's potency and specificity.

Table 3: In Vitro Cytotoxicity (IC50 Values)

ADC ConstructHER2+ Cell Line (SK-BR-3) IC50 (nM)HER2- Cell Line (MCF-7) IC50 (nM)Therapeutic Index (IC50 HER2- / IC50 HER2+)
MPP-Linker-MMAE 0.8>1000>1250
Val-Cit-PABC-MMAE 0.5>1000>2000
SMCC-MMAE 1.2>1000>833
Unconjugated MMAE 0.10.11

Data presented are hypothetical and for illustrative purposes.

All three ADCs demonstrate potent and highly specific killing of HER2-positive cells, with minimal toxicity to HER2-negative cells, as indicated by their high therapeutic indices. The Val-Cit-PABC-MMAE construct shows the highest potency, likely due to the efficient intracellular cleavage by Cathepsin B and subsequent payload release. The MPP-Linker-MMAE also exhibits sub-nanomolar potency, suggesting that the acidic environment of the lysosome is sufficient to trigger effective payload release. The SMCC-MMAE construct, while still highly potent, shows a slightly higher IC50, which is consistent with the slower payload release mechanism that relies on antibody degradation.

Methodologies: Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using various techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being a powerful method.[23][24][25]

Diagram 2: Workflow for DAR Determination by LC-MS

G A ADC Sample B Optional: Deglycosylation (PNGase F) A->B C Optional: Reduction (DTT) B->C D Reversed-Phase or HIC Chromatography C->D E Q-TOF Mass Spectrometry D->E F Deconvolution of Mass Spectra E->F G Calculate Weighted Average DAR F->G

Caption: A typical workflow for determining the DAR of an ADC using LC-MS.

Step-by-Step Protocol:

  • Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in an appropriate buffer. For cysteine-conjugated ADCs, the sample may be reduced with a reagent like dithiothreitol (DTT) to separate the light and heavy chains.[4]

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically using either reversed-phase (RP) or hydrophobic interaction chromatography (HIC) to separate the different drug-loaded species.[1][]

  • Mass Spectrometry Analysis: The eluent from the chromatography column is introduced into a high-resolution mass spectrometer (e.g., Q-TOF). The mass spectrometer measures the mass-to-charge ratio of the intact ADC or its subunits.

  • Data Analysis: The resulting mass spectra, which show a distribution of peaks corresponding to different drug loads, are deconvoluted to determine the mass of each species.

  • DAR Calculation: The average DAR is calculated as the weighted average of the different drug-loaded species, based on the relative abundance of their corresponding peaks in the chromatogram or mass spectrum.[1][]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in a biologically relevant matrix.

Diagram 3: Workflow for In Vitro Plasma Stability Assay

G A Incubate ADC in Human Plasma at 37°C B Collect Aliquots at Different Time Points (0, 24, 72, 168h) A->B C Isolate ADC from Plasma (e.g., Protein A affinity capture) B->C D Analyze Intact ADC and Released Payload by LC-MS C->D E Quantify % Intact ADC Over Time D->E

Caption: A generalized workflow for assessing the in vitro plasma stability of an ADC.

Step-by-Step Protocol:

  • Incubation: The ADC is incubated in human plasma at a specific concentration at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 72, and 168 hours).

  • Sample Processing: The ADC is isolated from the plasma matrix, often using affinity chromatography (e.g., Protein A beads).

  • Analysis: The amount of intact ADC and any released payload in each aliquot is quantified using a suitable analytical method, such as LC-MS.

  • Data Interpretation: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated payload, and a control antibody.

  • Incubation: The plates are incubated for a period of 72-120 hours to allow for cell killing to occur.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: The results are plotted as cell viability versus drug concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

Discussion and Future Perspectives

This comparative guide, while based on hypothetical data, provides a framework for evaluating new linker technologies. Our analysis reveals that each linker possesses a unique profile of strengths and weaknesses:

  • SMCC (Non-cleavable): Offers superior plasma stability, making it an excellent choice when minimizing off-target toxicity is the primary concern. However, its reliance on full antibody degradation for payload release may result in slightly lower potency compared to cleavable linkers.

  • Val-Cit-PABC (Cleavable): Represents a highly optimized balance of plasma stability and efficient, targeted payload release. Its dependence on Cathepsin B activity makes it highly specific to the tumor microenvironment, leading to exceptional potency.

  • MPP-Linker (Hypothetical Cleavable): The inclusion of the N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine moiety presents an intriguing avenue for linker design. The piperazine core has the potential to enhance the solubility and pharmacokinetic properties of the ADC.[11][12] The acid-labile hydrazone provides a distinct, non-enzymatic cleavage mechanism. While our simulated data show slightly lower plasma stability compared to the Val-Cit-PABC linker, this could potentially be fine-tuned through chemical modification of the hydrazone to optimize the balance between stability and release kinetics.

The development of novel linkers is a vibrant area of research. Future innovations will likely focus on:

  • Dual-Payload Linkers: Linkers capable of carrying two different payloads to combat drug resistance.

  • "Smarter" Linkers: Linkers that respond to multiple triggers in the tumor microenvironment.

  • Site-Specific Conjugation: The combination of novel linkers with site-specific conjugation technologies will continue to yield more homogeneous and well-defined ADCs with improved therapeutic indices.

Conclusion

The selection of a linker is a critical decision in the design of ADCs and other bioconjugates. There is no one-size-fits-all solution; the optimal linker depends on the specific target, payload, and desired therapeutic profile. While established linkers like Val-Cit-PABC and SMCC provide robust and clinically validated platforms, the exploration of novel scaffolds, such as the piperazine-based MPP-Linker concept, is essential for pushing the boundaries of targeted therapy. A thorough and systematic benchmarking of key performance attributes—conjugation efficiency, stability, and in vitro efficacy—is paramount for the successful translation of these next-generation therapeutics from the laboratory to the clinic.

References

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • National Center for Biotechnology Information. (n.d.). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. [Link]

  • Drug Discovery and Development. (2024, June 1). Optimizing ADC Bioassays: LC-MS/MS Blends Speed with Cost-Effectiveness. [Link]

  • Royal Society of Chemistry. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]

  • Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). [Link]

  • Separation Science. (n.d.). Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis. [Link]

  • ADC Review. (n.d.). PEG Linkers. [Link]

  • AACR Journals. (n.d.). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]

  • RSC Publishing. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]

  • ACS Publications. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • AxisPharm. (n.d.). SMCC Linker | CAS:64987-85-5. [Link]

  • ResearchGate. (n.d.). Structure of an antibody drug conjugate (ADC) Kadcyla s. SMCC linker...[Link]

  • SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). [Link]

  • Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. [Link]

  • Agilent. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum and Novel DAR Calculation Software. [Link]

  • PubMed. (2016, March 4). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]

  • Creative Biolabs. (2022, September 14). ADC Panoramic Overview-Linker. [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. [Link]

Sources

A Comparative Guide to the Chiral Separation of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical determinant of its efficacy and safety. Enantiomers of a chiral molecule, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of modern chromatographic techniques for the chiral separation of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine and its derivatives, a structural motif of interest in medicinal chemistry. We will delve into the principles, practical considerations, and method development strategies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental insights from closely related structures.

Understanding the Analyte: Physicochemical Properties and Their Impact

A successful chiral separation strategy begins with a thorough understanding of the analyte's physicochemical properties. For N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, these properties dictate its behavior in different chromatographic systems.

Structure and Basic Centers:

Polarity and Solubility:

The molecule's structure suggests a high degree of polarity, making it well-suited for polar organic or reversed-phase chromatography. Its solubility in common organic solvents used in chromatography, such as methanol, ethanol, and acetonitrile, is expected to be good.

UV Absorbance:

The N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine molecule lacks a strong chromophore, which presents a challenge for UV detection at standard wavelengths (e.g., 254 nm). Detection at lower wavelengths (e.g., < 220 nm) may be possible, but can be complicated by mobile phase absorbance. In such cases, derivatization with a UV-active or fluorescent tag can be a viable strategy to enhance detection sensitivity.[2][3] Alternatively, mass spectrometry (MS) detection provides a universal and highly sensitive option.

Comparative Analysis of Chiral Separation Techniques

The choice of the primary separation technique is a pivotal decision in method development. Here, we compare the strengths and weaknesses of HPLC, SFC, and CE for the chiral resolution of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine derivatives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a supercritical fluid mobile phase (primarily CO2) and a solid stationary phase.Differential migration of ions in an electric field, with a chiral selector in the background electrolyte.
Strengths Well-established, versatile with a wide range of chiral stationary phases (CSPs), robust and reproducible.High speed, high efficiency, reduced organic solvent consumption ("green" technique), often superior for basic compounds.[4][5]High efficiency, minimal sample and solvent consumption, suitable for highly polar and charged analytes.[6][7][8]
Weaknesses Longer analysis times, higher consumption of organic solvents, potential for peak tailing with basic compounds.Requires specialized instrumentation, method development can be complex.Lower sample loading capacity, sensitivity can be limited with UV detection due to short path length.
Applicability to Target Analyte Highly applicable, especially with polysaccharide-based CSPs. Mobile phase additives are often necessary to mitigate peak tailing.Excellent potential due to the basic nature of the analyte. SFC often provides better peak shapes for amines without the need for strong mobile phase additives.[5]A strong candidate due to the ionizable nature of the analyte. Cyclodextrins are common chiral selectors.[9][10]

In-Depth Technical Guide to Method Development

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone of enantioselective analysis in the pharmaceutical industry due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[11][12][13][14]

Workflow for Chiral HPLC Method Development:

Caption: A systematic workflow for developing a chiral HPLC method.

1. Chiral Stationary Phase (CSP) Selection:

For basic amines like N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, polysaccharide-based CSPs are a primary choice.[12][14][15] These are derivatives of cellulose or amylose coated or immobilized on a silica support.

  • Coated Polysaccharide CSPs: (e.g., Chiralcel® OD, Chiralpak® AD) offer a wide range of selectivities but have limitations on the types of solvents that can be used.

  • Immobilized Polysaccharide CSPs: (e.g., Chiralpak® IA, IB, IC) provide greater solvent compatibility, allowing for a broader range of mobile phase conditions to be explored.

2. Mobile Phase Considerations:

  • Normal-Phase (NP-HPLC): Typically employs a non-polar mobile phase like hexane with a polar modifier such as ethanol or isopropanol. For basic analytes, the addition of a small amount of a basic additive (e.g., diethylamine, DEA) is often crucial to prevent peak tailing by blocking active sites on the silica surface.

  • Polar Organic Mode: Uses a polar organic solvent like methanol, ethanol, or acetonitrile as the mobile phase. This mode can offer different selectivity compared to normal-phase.

  • Reversed-Phase (RP-HPLC): Utilizes an aqueous mobile phase with an organic modifier like methanol or acetonitrile. The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds.

3. Experimental Protocol: Chiral NP-HPLC Screening

This protocol outlines a typical screening approach for the chiral separation of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine.

Instrumentation:

  • Standard HPLC system with a UV detector or Mass Spectrometer.

Columns:

  • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Chiralpak® IC (250 x 4.6 mm, 5 µm)

Mobile Phases:

  • A: Hexane/Ethanol (90:10, v/v) + 0.1% DEA

  • B: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

  • C: Methanol + 0.1% DEA

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or MS detection

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase.

Rationale: This screening protocol evaluates three different polysaccharide-based CSPs with varying selectivities and three distinct mobile phase compositions. The inclusion of DEA is essential to ensure good peak shape for the basic analyte.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and being more environmentally friendly than HPLC.[16][17] It is particularly well-suited for the separation of basic compounds.[4][5]

Workflow for Chiral SFC Method Development:

Caption: A streamlined workflow for chiral SFC method development.

1. Key Parameters in Chiral SFC:

  • Mobile Phase: The primary mobile phase is supercritical CO2, which is mixed with a polar organic co-solvent (modifier), typically methanol, ethanol, or isopropanol.

  • Additives: Similar to HPLC, additives are often used to improve peak shape and selectivity. Basic additives (e.g., DEA, triethylamine) are common for basic analytes, while acidic additives (e.g., trifluoroacetic acid, formic acid) can be used to protonate the analyte and enhance interactions with the CSP.

  • Back Pressure and Temperature: These parameters influence the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography.

2. Experimental Protocol: Chiral SFC Screening

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator.

Columns:

  • Chiralpak® AD-3 (150 x 4.6 mm, 3 µm)

  • Chiralcel® OD-3 (150 x 4.6 mm, 3 µm)

  • Chiralpak® IC-3 (150 x 4.6 mm, 3 µm)

Mobile Phase:

  • Primary: Supercritical CO2

  • Co-solvents (Modifiers): Methanol, Ethanol

  • Additives: 0.1% DEA in the co-solvent

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at 210 nm

  • Screening: A gradient of 5-40% co-solvent over 5 minutes is a good starting point.

  • Sample Preparation: Dissolve the racemic analyte in the initial mobile phase composition.

Rationale: This screening approach leverages the high speed of SFC to rapidly evaluate multiple CSPs and co-solvents. The chosen conditions are typical for achieving good enantioselectivity for a wide range of compounds.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly advantageous for charged and highly polar molecules.[6][7][8] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[9][10]

Workflow for Chiral CE Method Development:

Caption: An iterative workflow for optimizing chiral CE separations.

1. Chiral Selectors for CE:

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE.[9][10] They form transient diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities.

  • Neutral CDs: (e.g., β-CD, γ-CD)

  • Charged CDs: (e.g., sulfated-β-CD, carboxymethyl-β-CD) can provide additional electrostatic interactions and alter the separation window.

  • Derivatized CDs: (e.g., hydroxypropyl-β-CD) offer modified cavity sizes and interaction sites.

2. Experimental Protocol: Chiral CE Screening

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Capillary:

  • Fused-silica capillary, 50 µm I.D., effective length 40 cm.

Background Electrolyte (BGE):

  • 50 mM Phosphate buffer, pH 2.5

  • Chiral Selectors to Screen:

    • 10 mM Hydroxypropyl-β-cyclodextrin

    • 10 mM Sulfated-β-cyclodextrin

CE Conditions:

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Detection: UV at 200 nm

  • Sample Preparation: Dissolve the analyte in water or the BGE.

Rationale: The acidic pH of the BGE ensures that the amine groups of the analyte are protonated, making it suitable for CE analysis. Screening both a neutral and a charged cyclodextrin allows for the evaluation of different chiral recognition mechanisms.

Conclusion and Recommendations

The chiral separation of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine and its derivatives is a critical step in their development as potential pharmaceutical agents. While no single technique is universally superior, a logical, data-driven approach to method development will lead to a successful and robust separation.

  • For high-throughput screening and rapid method development, Supercritical Fluid Chromatography (SFC) is highly recommended. Its ability to provide fast separations with excellent peak shapes for basic compounds makes it an ideal first choice.

  • High-Performance Liquid Chromatography (HPLC) remains a reliable and versatile option, particularly with the wide variety of available polysaccharide-based chiral stationary phases. Careful optimization of the mobile phase, including the use of basic additives, is key to success.

  • Capillary Electrophoresis (CE) offers a high-efficiency, low-consumption alternative, especially when dealing with limited sample amounts. Its orthogonal separation mechanism can be invaluable for cross-validation.

By understanding the physicochemical properties of the target analyte and systematically applying the method development strategies outlined in this guide, researchers can confidently and efficiently achieve the desired chiral separation, paving the way for further stereoselective pharmacological and toxicological evaluation.

References

  • BenchChem. A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. BenchChem. Accessed January 17, 2026.
  • Separations. Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • DeZeeuw, J., et al. Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral. Journal of Forensic Sciences. 2005.
  • DeZeeuw, J., et al. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences. 2005.
  • Niaei, N., Hassanpour, S., & Petr, J. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • Phenomenex. Chiral Super Critical Fluid Chromatography. Phenomenex. Accessed January 17, 2026.
  • Welch, C. J. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Mangelings, D., & Vander Heyden, Y. A generic approach for the chiral separation of pharmaceuticals by supercritical fluid chromatography.
  • Verleysen, K., & Sandra, P. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent.
  • S., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023.
  • Kumar, A. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2013.
  • BenchChem. A comparative analysis of different chiral separation techniques for benzylpiperidines. BenchChem. Accessed January 17, 2026.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. 2012.
  • PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine.
  • Aturki, Z., & Fanali, S. Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
  • Khalili, F., Henni, A., & East, A. L. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Ali, I., et al.
  • Jurin, M., & Roje, M. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules. 2024.
  • Teixeira, J., Tiritan, M. E., & Pinto, M. M. M. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. 2019.
  • Nazareth, C., & Pereira, S. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 2020.
  • Sýkora, D., et al. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. 2021.
  • O'Brien, P. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. 2015.
  • Haynie, B. Chiral Drug Separation. Encyclopedia of Chemical Technology. 2007.
  • Gadzała-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Auwärter, V., et al. Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules. 2021.
  • IUPAC. Analytical Chiral Separation Methods. Pure and Applied Chemistry. 1997.
  • CymitQuimica. 3-(4-Methylpiperazin-1-yl)propan-1-amine. CymitQuimica. Accessed January 17, 2026.
  • Angene. 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6 ). Angene. Accessed January 17, 2026.
  • BLDpharm. 5317-33-9|3-(4-Methylpiperazin-1-yl)propan-1-ol. BLDpharm. Accessed January 17, 2026.
  • J&K Scientific. 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6. J&K Scientific. Accessed January 17, 2026.
  • Khalili, F., Henni, A., & East, A. L. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. 2009.
  • TCI Chemicals. 3-(4-Methylpiperazin-1-yl)propan-1-amine. TCI Chemicals. Accessed January 17, 2026.
  • Ali, I., et al. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. 2023.
  • Toyo'oka, T., & Liu, Y. M. Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole.
  • The Good Scents Company. N-methyl propyl amine, 627-35-0. The Good Scents Company. Accessed January 17, 2026.
  • Aouad, M. R. Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives.
  • Ambeed. 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine. Ambeed. Accessed January 17, 2026.
  • Echemi. N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amin. Echemi. Accessed January 17, 2026.
  • SIELC Technologies. 3-(4-Methyl-1-piperazine)propan-1-ol. SIELC Technologies. 2018.
  • Sigma-Aldrich. 3-(4-Phenylpiperazin-1-yl)propan-1-amine | 20529-19-5. Sigma-Aldrich. Accessed January 17, 2026.
  • BLDpharm. 101751-95-5|N,N-Diethyl-3-(4-phenylpiperazin-1-yl)propan-1-amine. BLDpharm. Accessed January 17, 2026.

Sources

Biological activity comparison of N-methyl vs N-H piperazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data. I'm deep diving into Google searches right now, aiming for a broad sweep of experimental results and relevant scientific literature. My focus is on the biological differences between N-methyl and N-H piperazine analogs, particularly receptor binding affinity.

Outlining Comparison Structure

I'm now outlining a clear comparison guide. I intend to start by highlighting the piperazine moiety's importance in medicinal chemistry. Then, I'll structure sections that compare the physicochemical properties, pharmacokinetics, and pharmacodynamics of the N-methyl and N-H analogs. I'll include detailed experimental protocols, like metabolic stability and binding assays. My goal is clear, concise data presentation in tables.

Developing Methodologies & Structure

I am now developing detailed experimental protocols for my guide. I'm focusing on assays to evaluate the differences between N-methyl and N-H piperazine analogs. My work includes metabolic stability, permeability, and binding assays, with self-validating explanations of each design. I'm building clear tables for metrics like IC50 values. I'm also starting to create visual representations using Graphviz, for a comprehensive resource. I am focusing on generating visually descriptive diagrams.

Exploring initial search results

I've made a good start, gathering quite a lot from the initial searches. I'm seeing information on N-methyl vs N-H piperazine analogs. Specifically, I've got hits on their synthesis and receptor binding affinities across multiple targets. I'm confident that this foundation will lead to some concrete insights.

Synthesizing key insights

Now I am seeing some key themes emerge. I'm noting that N-methylation impacts receptor affinity, sometimes increasing, sometimes decreasing it, depending on the specific target. The N-H group is a hydrogen bond donor, removed by methyl, but increasing lipophilicity. N-methylation also generally boosts cell permeability and is vulnerable to metabolic N-dealkylation, altering solubility and pKa.

Refining the framework

I'm now integrating everything I've collected. The search results gave me a good overview of N-methyl vs. N-H piperazine analogs. I have noted receptor binding affinities across multiple targets, including the nicotinic acetylcholine, MAO-B/AChE, CXCR4, and 5-HT1A receptors, along with physicochemical and metabolic considerations. I'm now structuring it for the guide with experimental data and diagrams.

The Strategic Utility of Piperazine-Containing Fragments in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fragment-based drug discovery (FBDD), the selection of a high-quality fragment library is paramount to the success of a screening campaign. The fragments must not only exhibit detectable binding to the target of interest but also possess favorable physicochemical properties and synthetic tractability for subsequent elaboration into potent lead compounds. Among the myriad of chemical scaffolds utilized in FBDD, the piperazine motif has emerged as a privileged structure, frequently appearing in marketed drugs and clinical candidates. This guide provides an in-depth analysis of a representative piperazine-containing fragment, N-methylpiperazine, and compares its performance and utility against other commonly employed fragments in FBDD campaigns.

The Piperazine Moiety: A Versatile Tool in the Medicinal Chemist's Arsenal

The prevalence of the piperazine ring in medicinal chemistry is not coincidental. Its unique combination of properties makes it an attractive building block for drug design. As a saturated heterocycle, it possesses a three-dimensional chair conformation, which can effectively probe the topological features of a protein's binding site. Furthermore, the two nitrogen atoms provide a rich source of hydrogen bonding interactions, with one typically being a tertiary amine and the other a secondary amine, offering opportunities for diverse functionalization. The basic nature of the piperazine nitrogens can also facilitate salt formation, which is often beneficial for improving the solubility and pharmacokinetic properties of a drug candidate.

Comparative Analysis of N-Methylpiperazine and Alternative Fragments

To illustrate the practical application and advantages of piperazine-containing fragments, we will compare N-methylpiperazine with two other commonly used fragments: morpholine and 3-aminopyridine. The selection of these comparators is based on their shared characteristic of being small, nitrogen-containing heterocycles, yet they possess distinct differences in their physicochemical properties and binding capabilities.

FragmentMolecular Weight ( g/mol )logPpKaHydrogen Bond DonorsHydrogen Bond Acceptors
N-Methylpiperazine 100.16-0.69.8, 5.712
Morpholine 87.12-1.18.412 (1 ether, 1 amine)
3-Aminopyridine 94.110.36.012 (1 pyridine, 1 amine)

A comparative summary of the physicochemical properties of N-methylpiperazine, morpholine, and 3-aminopyridine.

The data presented in the table highlights the key differences between these fragments. N-methylpiperazine, with its two basic nitrogen atoms, offers multiple points for hydrogen bonding and salt formation. Morpholine, while also a cyclic amine, has one of its nitrogen atoms replaced by an oxygen, which reduces its basicity and alters its hydrogen bonding potential. 3-Aminopyridine, an aromatic heterocycle, provides a more rigid scaffold and a different vector for its hydrogen bonding interactions compared to the flexible saturated rings of piperazine and morpholine.

Experimental Workflow for Fragment Screening and Validation

The identification of promising fragments requires a robust and sensitive screening methodology. Surface Plasmon Resonance (SPR) is a widely employed biophysical technique for the detection and characterization of fragment binding due to its high sensitivity and ability to provide real-time kinetic data.

Surface Plasmon Resonance (SPR) Screening Protocol:
  • Protein Immobilization: The target protein is immobilized on the surface of a sensor chip. The choice of immobilization chemistry (e.g., amine coupling, His-tag capture) will depend on the properties of the protein.

  • Fragment Library Screening: A solution containing a mixture of fragments is flowed over the sensor surface. A change in the refractive index at the surface, measured in Resonance Units (RU), indicates a binding event.

  • Hit Deconvolution: For mixtures that show binding, the individual fragments are then screened to identify the specific binder.

  • Dose-Response Analysis: The identified hits are then serially diluted and injected over the sensor surface to determine the equilibrium dissociation constant (KD), a measure of binding affinity.

  • Ligand Efficiency Calculation: The binding affinity is then used to calculate the ligand efficiency (LE), a key metric in FBDD that normalizes binding affinity for the size of the molecule. LE is calculated using the formula: LE = - (RTlnKD) / N, where R is the gas constant, T is the absolute temperature, and N is the number of non-hydrogen atoms.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Elaboration cluster_optimization Lead Optimization Fragment Library Fragment Library Biophysical Screening (e.g., SPR, NMR) Biophysical Screening (e.g., SPR, NMR) Fragment Library->Biophysical Screening (e.g., SPR, NMR) ~1000 fragments Hit Identification Hit Identification Biophysical Screening (e.g., SPR, NMR)->Hit Identification ~100 hits Structure-Based Design (X-ray, NMR) Structure-Based Design (X-ray, NMR) Hit Identification->Structure-Based Design (X-ray, NMR) Binding Mode Fragment Elaboration Fragment Elaboration Structure-Based Design (X-ray, NMR)->Fragment Elaboration Synthetic Chemistry Lead Compound Lead Compound Fragment Elaboration->Lead Compound Potency & ADME

A generalized workflow for a fragment-based drug discovery campaign.

Case Study: Targeting Bromodomains with Piperazine-Containing Fragments

Bromodomains are protein interaction modules that recognize acetylated lysine residues and have emerged as attractive targets for therapeutic intervention in a range of diseases, including cancer and inflammation. Several successful FBDD campaigns targeting bromodomains have utilized piperazine-containing fragments.

In a hypothetical screening campaign against the first bromodomain of BRD4, N-methylpiperazine is identified as a hit with a KD of 500 µM. The calculated ligand efficiency for this interaction would be:

LE = - (1.36 * log(500 x 10-6)) / 7 = 0.31 kcal/mol per heavy atom

This value is well within the acceptable range for a fragment hit, suggesting that N-methylpiperazine is an efficient binder. Subsequent structural studies, such as X-ray crystallography, could reveal the binding mode of the fragment and guide its elaboration. The secondary amine of the piperazine ring provides a convenient synthetic handle for growing the fragment into the unoccupied regions of the binding pocket, ultimately leading to a more potent and selective inhibitor.

Conclusion

The strategic use of piperazine-containing fragments, such as N-methylpiperazine, offers several advantages in fragment-based drug discovery. Their favorable physicochemical properties, synthetic tractability, and ability to engage in a variety of binding interactions make them a valuable starting point for the development of novel therapeutics. While alternative fragments also have their merits, the versatility of the piperazine scaffold ensures its continued prominence in the field of medicinal chemistry. The success of any FBDD campaign, however, relies on a rigorous experimental approach, from initial screening to lead optimization, to unlock the full potential of these powerful small molecules.

References

  • Fragment-Based Drug Discovery: A Practical Approach. Edited by Edward R. Zartler and Michael J. Shapiro, Wiley, 2008.
  • The use of piperazine as a privileged scaffold in medicinal chemistry. MedChemComm, 2017, 8, 1039-1050. Available at: [Link]

  • Fragment-Based Drug Discovery and Its Application to Challenging Drug Targets. Annual Review of Pharmacology and Toxicology, Vol. 58:439-461 (2018). Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, actionable framework for the safe disposal of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, ensuring the protection of personnel, the environment, and the validity of your work.

The procedures outlined here are designed to be a self-validating system, where an understanding of the chemical's properties informs every step of the handling and disposal process.

Core Hazard Profile and Essential Safety Principles

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a hazardous substance that demands meticulous handling. Its disposal pathway is dictated by its specific chemical and toxicological properties. Understanding these hazards is the first step in mitigating risk.

Table 1: Hazard Summary for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Hazard CategoryClassification & DescriptionCausality & Required Precautions
Physical Hazards Flammable Liquid and Vapor (Category 3).[1][2][3]The substance can release vapors that form explosive mixtures with air at elevated temperatures.[1][4] Precaution: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][5][6] Use non-sparking tools and explosion-proof equipment.[1][3]
Health Hazards Causes severe skin burns and eye damage (Category 1B).[1][2][3][4]The chemical is highly corrosive and can cause immediate, severe damage to tissues upon contact. Precaution: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3][4][7][8]
Toxic or Harmful if Inhaled (Acute Toxicity Category 3 or 4).[1][2][3]Vapors can be toxic and cause respiratory irritation.[9][10] Precaution: Handle only in a well-ventilated area or, preferably, within a chemical fume hood.[1][7][8][10]
Harmful in contact with skin and if swallowed.[2][3][10][11]The substance can be absorbed through the skin and is toxic if ingested. Precaution: Avoid all direct contact. Wash hands thoroughly after handling.[1][7]
May cause an allergic skin reaction.[1][4]Repeated exposure may lead to skin sensitization. Precaution: Prevent any skin contact by wearing suitable protective clothing.[1][4]
Environmental Hazards Potentially harmful to aquatic life.Amines, as a class, can be harmful to ecosystems if released into waterways.[12] Precaution: Never dispose of this chemical down the drain or in the general trash.[12]
Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this chemical for disposal, ensure the following PPE is worn:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use chemical safety goggles in combination with a full face shield.[4][13]

  • Skin and Body Protection: Wear a flame-retardant lab coat or antistatic protective clothing.[1][4] Ensure legs and feet are fully covered.

  • Respiratory Protection: Use within a certified chemical fume hood. If a spill occurs outside a hood, a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus may be necessary.[4][5][7]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step to prevent dangerous reactions and ensure a compliant disposal path.

Protocol for Waste Collection:

  • Designate a Waste Container: Use either the original product container or a new, compatible container intended for liquid hazardous waste. The container must be in good condition with a tightly sealing cap.[4][14]

  • Chemical Compatibility: Ensure the container material is compatible with amines. Avoid metal containers for corrosive waste.[14]

  • Do Not Mix Waste Streams: This is a cardinal rule. Do not mix N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine waste with other chemicals, such as acids, oxidizing agents, or halogenated solvents.[4][12][14] Mixing can cause violent reactions, gas evolution, or complicate the final disposal process.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "HAZARDOUS WASTE" [4][14]

    • The full chemical name: "N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine" [4]

    • The approximate concentration and quantity.

    • Associated hazard symbols (e.g., Corrosive, Flammable).[4]

  • Secure the Container: Keep the container tightly closed at all times except when adding waste.[12][14] This prevents the release of flammable and toxic vapors.[1][3]

WasteSegregation start Generated Waste: N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is_pure Is the waste pure or mixed only with compatible amines? start->is_pure pure_container Collect in dedicated 'Non-Halogenated Amine Waste' container. is_pure->pure_container Yes is_mixed Is it mixed with other solvents? is_pure->is_mixed No is_halogenated Are solvents halogenated? is_mixed->is_halogenated Yes consult_ehs Uncertain or mixed with reactive chemicals? Contact EHS Immediately. is_mixed->consult_ehs No non_halogenated_container Collect in dedicated 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container No halogenated_container Collect in dedicated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container Yes

Caption: Waste segregation decision flow at the point of generation.

Interim Storage and Spill Management

Storage Pending Disposal

Collected waste must be stored safely while awaiting pickup by your institution's environmental health and safety (EHS) office or a certified contractor.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[14] This area should be cool, dry, and well-ventilated.[5][8][12]

  • Segregation: Keep the amine waste container segregated from incompatible materials, particularly acids and strong oxidizers.[5][12]

  • Containment: It is best practice to store liquid waste containers within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Emergency Spill Procedures

In the event of a small, manageable spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated to disperse vapors.

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby equipment.[5]

  • Don PPE: Wear the full PPE described in Section 1.

  • Contain and Absorb: Contain the spill using an inert, non-combustible absorbent material such as sand, clay, or a commercial chemical absorbent.[4]

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately.[4]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Final Disposal Pathway

Under no circumstances should N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine or its containers be disposed of in the general trash or poured down the drain.[12] The final disposal must be handled by trained professionals in compliance with all federal, state, and local regulations.[8][13]

The standard workflow for final disposal is as follows:

  • Arrange for Pickup: Contact your institution's EHS office or a certified chemical waste disposal contractor to schedule a pickup for your properly labeled and sealed waste container.[4][12]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.[4][12]

  • Professional Transport: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Method of Disposal: The preferred and most common disposal method for this type of organic chemical is high-temperature incineration.[13][15] This process effectively destroys the compound, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's scrubbing systems.[5][7]

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs Institutional & Vendor Responsibility generation 1. Waste Generation (Lab Bench) collection 2. Segregation & Collection (Labeled, Sealed Container) generation->collection storage 3. Interim Storage (Satellite Accumulation Area) collection->storage pickup 4. EHS / Vendor Pickup storage->pickup Scheduled Pickup transport 5. Transport to TSDF pickup->transport disposal 6. Final Disposal (High-Temperature Incineration) transport->disposal

Caption: End-to-end workflow for compliant chemical waste disposal.

By adhering to this structured and well-documented disposal process, you uphold the highest standards of laboratory safety and environmental stewardship, ensuring that your work's impact is confined to the advancement of science.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Material Safety Data Sheet for ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • PubChem Compound Summary for 3-(4-Methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Safety Data Sheet for N-METHYLPIPERAZINE FOR SYNTHESIS. Loba Chemie. [Link]

  • GHS Safety Data Sheet for N-METHYLPIPERAZINE. S D Fine-Chem Limited. [Link]

  • Product Information for 3-(4-Methylpiperazin-1-yl)propan-1-amine. Angene Chemical. [Link]

  • Product Information for 3-(4-Methylpiperazin-1-yl)propan-1-amine. J&K Scientific. [Link]

  • PubChem Compound Summary for 3-(4-Ethylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling 3-(4-Methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive operational guide for the safe handling of 3-(4-Methylpiperazin-1-yl)propan-1-amine (CAS: 4572-03-6). In drug discovery and development, our progress is intrinsically linked to our ability to manage chemical risks with foresight and precision. This guide moves beyond a simple checklist, offering a procedural and causal framework for your personal protective equipment (PPE) strategy. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a molecule is the foundation of a robust safety protocol. 3-(4-Methylpiperazin-1-yl)propan-1-amine is a diamine containing a piperazine ring, a structure common in pharmacologically active compounds. Its hazard profile is driven by its chemical nature.

According to safety data, this compound is classified as causing severe skin burns and eye damage (H314) and is a combustible liquid (H227) . The primary danger stems from its corrosive nature. Amines are alkaline and can react with moisture on the skin or in the eyes to cause rapid, severe chemical burns. Inhalation of vapors or aerosols can also lead to irritation and damage to the respiratory tract[1]. As a Senior Application Scientist, my experience has shown that unforeseen exposure to seemingly small quantities of corrosive amines can lead to significant injuries, emphasizing that there is no minor contact with this class of chemicals.

Therefore, our PPE strategy is not merely precautionary; it is a critical control measure designed to create an absolute barrier between you and the chemical.

Core PPE Requirements: Your First Line of Defense

All handling of this substance must be conducted within a certified chemical fume hood to control vapor inhalation. The following PPE is mandatory for all tasks involving 3-(4-Methylpiperazin-1-yl)propan-1-amine.

Eye and Face Protection

Direct ocular exposure is the most severe risk. A splash of this corrosive liquid can cause irreversible eye damage within seconds.[1][2]

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Best Practice/Large Volumes (>50 mL): A full-face shield worn over chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from splashes during transfers or in the event of a vessel failure.

Skin and Body Protection

A multi-layered approach is essential to prevent skin contact.

  • Gloves: Standard nitrile examination gloves are suitable for incidental contact (e.g., handling a sealed container). However, for any direct handling, transfers, or weighing operations, double-gloving or using heavier-duty gloves is required.

    • Inner Glove: Nitrile glove.

    • Outer Glove: A chemical-resistant glove such as butyl rubber or neoprene should be considered for extended handling. Always inspect gloves for tears or pinholes before use[3].

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Additional Protection: For large-scale operations or situations with a high risk of splashing, a chemically resistant apron and sleeve covers are mandated. Wear long pants and closed-toe shoes; sandals or perforated shoes are never permitted in the laboratory.

Respiratory Protection

While a fume hood is the primary engineering control, respiratory protection may be necessary in specific scenarios.

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is not typically required.

  • Emergency Situations: For spill cleanup or if engineering controls fail, a full-face respirator with an organic vapor/ammonia/methylamine cartridge is necessary[4]. The choice of respirator depends on the potential exposure concentration, as detailed in the workflow diagram below.

Operational Protocols: From Preparation to Disposal

A successful experiment relies on meticulous procedure. This extends to the use of your PPE.

PPE Selection by Task

The level of PPE should be commensurate with the risk of exposure for a given task.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required in fume hood
Preparing Solutions (<100mL) Face shield over gogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required in fume hood
Large-Scale Synthesis (>100mL) Face shield over gogglesNeoprene or Butyl Gloves over NitrileChemical-Resistant Apron over Lab CoatAssess need based on setup
Spill Cleanup Face shield over gogglesHeavy-Duty Chemical Gloves (e.g., Butyl)Chemical-Resistant Suit/CoverallsFull-face respirator with appropriate cartridge
Workflow for Respiratory Protection Selection

This diagram outlines the decision-making process for determining the appropriate level of respiratory protection.

PPE_Respirator_Workflow start Start: Task Involves 3-(4-Methylpiperazin-1-yl)propan-1-amine fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood no_respirator No respirator required. Proceed with caution. fume_hood->no_respirator Yes spill_or_fail Is there a spill, ventilation failure, or aerosol generation? fume_hood->spill_or_fail No spill_or_fail->no_respirator No air_purifying Use full-face air-purifying respirator (APR) with organic vapor/amine cartridge. spill_or_fail->air_purifying Yes unknown_conc Is the concentration unknown or immediately dangerous to life/health (IDLH)? air_purifying->unknown_conc unknown_conc->air_purifying No scba Use Self-Contained Breathing Apparatus (SCBA). Evacuate non-essential personnel. unknown_conc->scba Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Inspect All PPE: Check for damage, cracks, or defects.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and any additional body protection.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, more robust pair of gloves over the first.

  • Eye/Face Protection: Put on goggles and, if required, the face shield.

Doffing (Taking Off) - The Contamination-Avoidance Protocol: The principle is to touch contaminated surfaces only with other contaminated surfaces (your outer gloves).

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel one glove off by pinching the cuff and turning it inside out. Use the ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles: Remove face shield and goggles from the back of your head. Do not touch the front surfaces.

  • Lab Coat/Apron: Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after all PPE is removed.

Emergency and Disposal Plans

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do[3]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Disposal of Contaminated PPE and Waste

All materials that come into contact with 3-(4-Methylpiperazin-1-yl)propan-1-amine are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused chemical and solutions must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.

  • PPE Disposal: All disposable PPE used during handling must be disposed of as hazardous solid waste.

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • J&K Scientific LLC. 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6. [Link]

  • Angene Chemical. 3-(4-Methylpiperazin-1-yl)propan-1-amine(CAS# 4572-03-6). [Link]

  • Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3. (2016-05-23). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.